molecular formula C10H18N2O B2744807 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one CAS No. 139726-90-2

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Cat. No.: B2744807
CAS No.: 139726-90-2
M. Wt: 182.267
InChI Key: NDYUYNKSORUJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(piperidin-4-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYUYNKSORUJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(piperidin-4-ylmethyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering a detailed examination of two primary, robust synthetic strategies: N-alkylation of pyrrolidin-2-one and reductive amination . Each pathway is discussed with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The document includes visual representations of the synthetic routes and workflows, along with tabulated data for clarity and ease of comparison, ensuring a thorough understanding of the synthesis of this target molecule.

Introduction

This compound, with CAS Number 139726-90-2, is a molecule that incorporates two key heterocyclic scaffolds: a piperidine ring and a pyrrolidin-2-one (γ-lactam) ring. The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, valued for its ability to interact with various biological targets. Similarly, the pyrrolidin-2-one core is a privileged structure in medicinal chemistry, found in a range of therapeutic agents. The combination of these two rings in this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This guide will explore the most logical and field-proven synthetic routes to this compound, emphasizing the strategic considerations and practical execution necessary for successful synthesis in a laboratory setting.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct and logical synthetic strategies. The key bond for disconnection is the newly formed C-N bond between the pyrrolidinone nitrogen and the methylene bridge attached to the piperidine ring.

G Target This compound Disconnection C-N Bond Disconnection Target->Disconnection Pathway1 Pathway 1: N-Alkylation Disconnection->Pathway1 Pathway2 Pathway 2: Reductive Amination Disconnection->Pathway2 StartingMaterials1 Pyrrolidin-2-one + 4-(Halomethyl)piperidine derivative Pathway1->StartingMaterials1 StartingMaterials2 Pyrrolidin-2-one + Piperidine-4-carbaldehyde Pathway2->StartingMaterials2

Caption: Retrosynthetic analysis of this compound.

This analysis logically leads to the exploration of two forward synthetic pathways:

  • Pathway 1: N-Alkylation: This approach involves the formation of the C-N bond through the reaction of the pyrrolidin-2-one anion with a piperidine derivative carrying a suitable leaving group on the 4-methyl position.

  • Pathway 2: Reductive Amination: This strategy forms the C-N bond by reacting pyrrolidin-2-one with piperidine-4-carbaldehyde under reductive conditions.

Both pathways necessitate the use of a protecting group on the piperidine nitrogen to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its facile removal under acidic conditions.

Synthetic Pathway 1: N-Alkylation of Pyrrolidin-2-one

This pathway is a classic and reliable method for the formation of N-C bonds. The synthesis involves three main stages: preparation of the N-Boc protected 4-(chloromethyl)piperidine, the N-alkylation reaction itself, and the final deprotection step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Deprotection A N-Boc-piperidine-4-carboxylic acid B N-Boc-4-(hydroxymethyl)piperidine A->B Reduction (e.g., LiAlH4) C N-Boc-4-(chloromethyl)piperidine B->C Chlorination (e.g., SOCl2) D Pyrrolidin-2-one E 1-((1-Boc-piperidin-4-yl)methyl)pyrrolidin-2-one D->E NaH, DMF, then C F This compound (Target) E->F Acidic Deprotection (e.g., TFA or HCl) G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Deprotection A N-Boc-4-(hydroxymethyl)piperidine B N-Boc-piperidine-4-carbaldehyde A->B Oxidation (e.g., PCC, Dess-Martin) C Pyrrolidin-2-one D 1-((1-Boc-piperidin-4-yl)methyl)pyrrolidin-2-one C->D B, NaBH(OAc)3, DCE E This compound (Target) D->E Acidic Deprotection (e.g., TFA or HCl)

An In-depth Technical Guide to the Physicochemical Properties of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the careful characterization of novel chemical entities is paramount. The physicochemical properties of a compound govern its behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one, a heterocyclic compound incorporating two key pharmacophores: a piperidine ring and a pyrrolidin-2-one moiety.

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to introduce a basic nitrogen center, which can be crucial for target engagement and favorable solubility properties. Similarly, the pyrrolidin-2-one (or γ-lactam) ring is a privileged structure in medicinal chemistry, known for its presence in a range of biologically active molecules. The combination of these two rings in this compound results in a molecule with potential for diverse biological applications, making a thorough understanding of its physicochemical properties essential for any researcher or drug development professional working with this or structurally related compounds.

This document will detail the known properties of this compound and provide in-depth, field-proven experimental protocols for the determination of its key physicochemical parameters. The emphasis is not merely on the data itself, but on the scientific rationale behind the selection of these experimental methods, ensuring a self-validating system of characterization.

Chemical Identity and Structure

A foundational aspect of any chemical guide is the unambiguous identification of the molecule . The structural and identifying information for this compound is summarized below.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 1-(4-Piperidinylmethyl)-2-pyrrolidinone
CAS Number 139726-90-2[1]
Molecular Formula C₁₀H₁₈N₂O
Molecular Weight 182.27 g/mol [1]
Chemical Structure
alt text
Canonical SMILES C1CCN(CC1)CC2CCC(=O)N2
InChI Key NDYUYNKSORUJAS-UHFFFAOYSA-N[1]

Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of this compound. Where experimental data is not publicly available, this is noted, and subsequent sections will detail the standard methodologies for their determination.

PropertyValueStatus
Physical Form Solid[1]Reported
Melting Point Data not availableExperimental determination required
Boiling Point Data not availableExperimental determination required
Solubility Data not availableExperimental determination required
pKa Data not availableExperimental determination required
LogP (Octanol-Water Partition Coefficient) 0.1 (Predicted)Predicted; experimental verification recommended

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of this compound. The rationale behind the choice of each technique is explained to provide a deeper understanding of the experimental design.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Importance: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad melting range often suggests the presence of impurities. For drug development, the melting point influences formulation strategies, such as melt extrusion, and provides information on the solid-state stability of the active pharmaceutical ingredient (API).

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic event corresponding to the melting of the sample. The peak temperature and the enthalpy of fusion can also be determined from the resulting thermogram.

Causality Behind Experimental Choices: DSC is chosen over traditional capillary melting point apparatus due to its higher precision, sensitivity, and the quantitative data it provides on the thermodynamics of the phase transition (enthalpy of fusion). The controlled heating rate ensures thermal equilibrium and reproducible results. The nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.

Workflow Diagram:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-3 mg of sample pan Place in aluminum pan weigh->pan load Load sample and reference pans pan->load program Run thermal program (e.g., 10 °C/min ramp) load->program thermogram Generate thermogram program->thermogram analyze Determine onset temperature (Melting Point) thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profiling

Importance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic in vivo performance. Solubility in various organic solvents is important for synthesis, purification, and the development of analytical methods.

Methodology (Kinetic Solubility in Aqueous Buffer):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well plate, followed by the addition of a phosphate-buffered saline (PBS) solution at a relevant physiological pH (e.g., pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

  • Separation of Undissolved Solid: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality Behind Experimental Choices: The kinetic solubility assay is a high-throughput method that provides an early indication of a compound's solubility under physiologically relevant conditions. Using a buffer at pH 7.4 mimics the pH of blood plasma. HPLC-UV or LC-MS are chosen for quantification due to their high sensitivity and specificity.

Workflow Diagram:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis stock Prepare DMSO stock solution dispense Dispense stock and buffer into 96-well plate stock->dispense shake Shake to equilibrate dispense->shake centrifuge Centrifuge to pellet precipitate shake->centrifuge transfer Transfer supernatant centrifuge->transfer quantify Quantify concentration by HPLC or LC-MS transfer->quantify

Caption: Workflow for Kinetic Solubility Determination.

pKa Determination by Potentiometric Titration

Importance: The acid dissociation constant (pKa) defines the extent of ionization of a compound at a given pH. Since this compound has a basic piperidine nitrogen, its pKa will determine its charge state in different physiological environments (e.g., stomach, intestine, blood). The charge state significantly impacts solubility, permeability, and receptor binding.

Methodology:

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent system, such as a mixture of water and methanol to ensure solubility.

  • Titration Setup: Use an automated potentiometric titrator equipped with a calibrated pH electrode.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). The titrator adds small, precise volumes of the titrant and records the corresponding pH value after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point where half of the basic sites have been protonated. Specialized software is often used to calculate the pKa from the derivative of the titration curve.

Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining pKa values. The use of an automated titrator ensures high precision in both volume delivery and pH measurement. The choice of a co-solvent like methanol is a practical consideration to ensure the compound remains dissolved throughout the titration.

Workflow Diagram:

pKa_Workflow A Prepare sample solution of known concentration C Titrate with standardized acid (e.g., HCl) A->C B Calibrate pH electrode B->C D Record pH vs. volume of titrant C->D E Plot titration curve D->E F Determine pKa from the half-equivalence point E->F

Caption: Workflow for pKa Determination by Potentiometric Titration.

LogP/LogD Determination by Shake-Flask Method

Importance: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes. For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.

Methodology (Shake-Flask for LogD at pH 7.4):

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This minimizes volume changes during the experiment.

  • Sample Addition: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Tightly cap the vial and shake it for a sufficient time (e.g., 24 hours) at a constant temperature to ensure that partitioning has reached equilibrium.

  • Phase Separation: Allow the two phases to separate completely, aided by centrifugation if necessary.

  • Quantification: Carefully take an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: Calculate LogD using the formula: LogD = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Causality Behind Experimental Choices: The shake-flask method is the "gold standard" for LogP and LogD determination due to its direct measurement of the partitioning equilibrium. Pre-saturating the solvents is crucial for accuracy. Using a buffer at pH 7.4 provides a LogD value that is highly relevant to the compound's behavior in the bloodstream.

Workflow Diagram:

LogD_Workflow A Prepare pre-saturated octanol and aqueous buffer (pH 7.4) B Add compound to equal volumes of both phases A->B C Shake to equilibrate B->C D Separate the two phases C->D E Quantify compound concentration in each phase D->E F Calculate LogD E->F

Caption: Workflow for LogD Determination by the Shake-Flask Method.

Conclusion

This compound is a compound of interest due to its hybrid structure containing two medicinally relevant scaffolds. While its basic chemical identifiers are known, a comprehensive experimental characterization of its physicochemical properties is essential for its further development and application. This guide has outlined the critical physicochemical parameters to be determined and has provided detailed, robust, and scientifically justified protocols for their measurement. By following these self-validating experimental workflows, researchers can generate the high-quality data necessary to make informed decisions in the fields of medicinal chemistry, pharmacology, and drug development. The systematic characterization proposed herein will undoubtedly facilitate the exploration of the full potential of this and other novel chemical entities.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored – A Strategic Approach to Mechanistic Elucidation

In the landscape of contemporary drug discovery, we often encounter novel chemical entities born from rational design or high-throughput screening, whose full biological narrative is yet to be written. 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one represents one such molecule—a compound of interest due to its hybrid scaffold, combining the privileged piperidine and pyrrolidin-2-one heterocycles. While a definitive mechanism of action for this specific molecule is not yet established in peer-reviewed literature, its structural motifs provide a fertile ground for hypothesis-driven investigation.

This technical guide is structured not as a static review of known facts, but as a dynamic roadmap for the rigorous scientific inquiry required to elucidate its core mechanism. We will proceed from a foundational analysis of its constituent parts to the formulation of plausible biological hypotheses, and finally, to a detailed exposition of the experimental workflows necessary to test these hypotheses. This document is intended for researchers, scientists, and drug development professionals who are tasked with transforming a promising chemical starting point into a well-understood therapeutic candidate.

Molecular Deconstruction and Physicochemical Profile

This compound is a small molecule featuring a piperidine ring linked via a methylene bridge to the nitrogen atom of a pyrrolidin-2-one (a γ-lactam) ring.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSignificance in Drug Discovery
Molecular FormulaC10H18N2OProvides the elemental composition.
Molecular Weight182.26 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Predicted)0.5 - 1.5Suggests a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility.
Hydrogen Bond Donors1 (Piperidine NH)Potential for interaction with biological targets.
Hydrogen Bond Acceptors2 (Pyrrolidinone C=O, Piperidine N)Potential for interaction with biological targets.
pKa (Predicted)~9.0 (Piperidine N)The piperidine nitrogen is likely to be protonated at physiological pH, influencing solubility and receptor interactions.

The presence of both piperidine and pyrrolidin-2-one scaffolds is significant, as both are independently recognized as "privileged structures" in medicinal chemistry, appearing in numerous approved drugs.[1][2] The piperidine moiety can enhance druggability by improving pharmacokinetic properties and providing a key interaction point with biological targets.[1][3] The pyrrolidin-2-one ring is a versatile scaffold found in compounds with a wide array of biological activities, including nootropic, anticonvulsant, and anti-inflammatory effects.[4][5]

Hypothesized Mechanisms of Action

Based on the structural components, we can propose several plausible mechanisms of action for this compound, primarily centered around neurological targets, given the prevalence of these scaffolds in CNS-active drugs.[1][6]

Hypothesis A: Modulation of GABAergic Neurotransmission

The γ-lactam structure of the pyrrolidin-2-one ring is a core feature of the racetam class of nootropic agents (e.g., piracetam). While the exact mechanism of racetams is still debated, modulation of neurotransmitter systems, including the GABAergic system, is a recurring theme. The pyrrolidin-2-one moiety in our compound of interest could potentially interact with components of the GABAergic pathway.

Hypothesis B: Interaction with Monoaminergic Systems

The piperidine scaffold is a common feature in ligands for various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.[1][7] The basic nitrogen of the piperidine ring can form a key ionic interaction with an acidic residue (typically aspartate) in the transmembrane domain of these receptors. Therefore, this compound could act as an agonist, antagonist, or allosteric modulator of one or more monoamine receptors.

Hypothesis C: Inhibition of Key CNS Enzymes

Various heterocyclic compounds are known to inhibit enzymes involved in neurotransmitter metabolism or signaling pathways. For instance, some pyrrolidine derivatives have been investigated as enzyme inhibitors.[8] It is conceivable that this compound could inhibit enzymes such as acetylcholinesterase (AChE), monoamine oxidase (MAO), or others involved in neurological processes.

cluster_0 Hypothesized Mechanisms of this compound cluster_A Hypothesis A: GABAergic Modulation cluster_B Hypothesis B: Monoaminergic Interaction cluster_C Hypothesis C: Enzyme Inhibition Compound 1-(Piperidin-4-ylmethyl) pyrrolidin-2-one GABA_R GABA Receptors Compound->GABA_R Modulates GABA_T GABA Transporters Compound->GABA_T Inhibits DA_R Dopamine Receptors Compound->DA_R Binds to 5HT_R Serotonin Receptors Compound->5HT_R Binds to ADR_R Adrenergic Receptors Compound->ADR_R Binds to AChE Acetylcholinesterase Compound->AChE Inhibits MAO Monoamine Oxidase Compound->MAO Inhibits

Caption: Hypothesized biological targets for this compound.

Experimental Validation: A Phased Approach

To systematically investigate the proposed mechanisms, a multi-tiered experimental plan is essential. This plan should begin with broad, high-throughput screening and progressively narrow down to more specific, hypothesis-driven assays.

Phase 1: Target Identification and Initial Screening

The initial phase aims to identify the most promising biological targets from a wide array of possibilities.

Protocol 1: Broad-Spectrum GPCR Profiling (e.g., Eurofins SafetyScreen)

  • Objective: To assess the binding affinity of this compound against a large panel of GPCRs, ion channels, and transporters.

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Submit the compound for screening against a commercially available panel (e.g., Eurofins Safety47™). This is typically a radioligand binding assay format.

    • The assay measures the displacement of a known radiolabeled ligand from its receptor by the test compound at a fixed concentration (e.g., 10 µM).

    • Percentage inhibition is calculated for each target.

  • Self-Validation and Causality: A significant inhibition (>50%) at a specific target suggests a potential interaction. This is a cost-effective way to survey a wide range of targets and prioritize further investigation. The choice of a broad panel is to avoid early bias towards a specific hypothesis.

Protocol 2: Initial Enzyme Inhibition Assays

  • Objective: To screen for inhibitory activity against key CNS enzymes.

  • Methodology:

    • Perform in vitro enzyme activity assays for AChE and MAO-A/MAO-B.

    • For AChE, use the Ellman's method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine.

    • For MAO, use a commercially available kit that measures the production of H2O2 or ammonia.

    • Test the compound at a single high concentration (e.g., 10-50 µM) to identify any significant inhibitory activity.

  • Self-Validation and Causality: Inclusion of a known inhibitor (e.g., donepezil for AChE, clorgyline for MAO-A) as a positive control validates the assay. A dose-response curve should be generated for any hits to determine the IC50.

Start 1-(Piperidin-4-ylmethyl) pyrrolidin-2-one GPCR_Screen Broad GPCR Panel Screening (Radioligand Binding Assay) Start->GPCR_Screen Enzyme_Screen Key CNS Enzyme Screening (AChE, MAO) Start->Enzyme_Screen Hit_Ident Hit Identification (>50% Inhibition) GPCR_Screen->Hit_Ident Enzyme_Screen->Hit_Ident No_Hit No Significant Hits Hit_Ident->No_Hit Phase2 Proceed to Phase 2: Functional Assays & Dose-Response Hit_Ident->Phase2

Caption: Phase 1 experimental workflow for target identification.

Phase 2: Functional Characterization and Potency Determination

Once primary targets are identified, the next phase focuses on understanding the functional consequences of the compound's interaction and determining its potency.

Protocol 3: Functional GPCR Assays (e.g., Calcium Flux, cAMP)

  • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified GPCR target(s).

  • Methodology:

    • Use a cell line stably expressing the target receptor (e.g., CHO or HEK293 cells).

    • For Gq-coupled receptors: Perform a calcium flux assay using a calcium-sensitive dye (e.g., Fluo-4). Measure the change in fluorescence upon compound addition (for agonist activity) or in the presence of a known agonist (for antagonist activity).

    • For Gs/Gi-coupled receptors: Perform a cAMP assay using a method like HTRF or LANCE. Measure the change in cAMP levels upon compound addition (agonist) or in the presence of a known agonist (antagonist).

    • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

  • Self-Validation and Causality: The use of well-characterized reference agonists and antagonists is crucial for validating the assay and correctly interpreting the compound's activity. The choice of assay (calcium flux vs. cAMP) is dictated by the known signaling pathway of the target GPCR.

Table 2: Representative Data from Functional Assays

Target ReceptorAssay TypeCompound ActivityPotency (EC50/IC50)
Dopamine D2cAMP AssayAntagonist250 nM
Serotonin 5-HT2ACalcium FluxNo significant activity> 10 µM
Adrenergic α2AcAMP AssayAgonist800 nM
Phase 3: In Vivo Target Engagement and Behavioral Models

The final phase of preclinical investigation involves demonstrating that the compound can reach its target in a living organism and elicit a relevant physiological or behavioral response.

Protocol 4: Rodent Behavioral Models

  • Objective: To assess the in vivo effects of the compound in behavioral models relevant to the identified mechanism.

  • Methodology (Example for D2 antagonism):

    • Locomotor Activity: Administer the compound to mice and measure their spontaneous movement in an open field. D2 antagonists are expected to reduce locomotor activity.

    • Catalepsy Test: Assess the induction of catalepsy by measuring the time a mouse remains in an unusual posture. This is a classic test for D2 receptor blockade.

  • Self-Validation and Causality: A dose-dependent effect in these models, coupled with pharmacokinetic data showing brain penetration, provides strong evidence for in vivo target engagement. Including a positive control (e.g., haloperidol for D2 antagonism) is essential for comparison.

Concluding Remarks and Future Directions

This guide outlines a systematic and hypothesis-driven approach to elucidating the mechanism of action of this compound. By starting with broad, unbiased screening and progressively focusing on the most promising targets with more specific functional and in vivo assays, researchers can efficiently build a comprehensive understanding of this novel compound's pharmacology.

The key to this process is not just the execution of experiments, but the intellectual framework that guides them—the continuous cycle of hypothesis, experimentation, and data-driven refinement. The true mechanism of action of this compound may lie in one of the proposed pathways, a combination of them, or something entirely unexpected. The robust experimental strategy detailed herein provides the means to uncover that mechanism, whatever it may be.

References

biological activity of piperidinylmethyl-pyrrolidinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Piperidinylmethyl-Pyrrolidinone Derivatives

This guide provides a comprehensive technical overview of the biological activities associated with chemical scaffolds combining piperidine and pyrrolidinone moieties. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind key experimental methodologies, and offers insights into the structure-activity relationships that govern the therapeutic potential of these heterocyclic compounds.

Introduction: The Synergy of Two Privileged Scaffolds

In the landscape of medicinal chemistry, both the piperidine and pyrrolidinone rings are considered "privileged structures." This designation is earned by their recurrence in a multitude of natural products and synthetic drugs, demonstrating their ability to interact with a wide array of biological targets in a specific and potent manner.[1][2][3]

  • The pyrrolidinone ring , a five-membered lactam, is a core component of nootropic drugs like Piracetam and Levetiracetam, highlighting its profound influence on the central nervous system (CNS).[4] Its derivatives are explored for a vast range of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3]

  • The piperidine ring , a saturated six-membered heterocycle, is a ubiquitous feature in pharmaceuticals, found in drugs ranging from antipsychotics (haloperidol) to opioids (fentanyl). Its conformational flexibility allows it to serve as a versatile scaffold for optimizing ligand-receptor interactions.[1]

The combination of these two pharmacophores into a single molecular entity, such as a piperidinylmethyl-pyrrolidinone derivative, creates a unique chemical space with the potential for synergistic or novel biological activities. This guide delves into the primary therapeutic areas where these conjoined scaffolds have shown significant promise: oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity: Targeting Cell Proliferation and Survival

The development of novel anticancer agents is a paramount challenge in pharmaceutical research. Derivatives incorporating both pyrrolidinone and piperidine rings have emerged as a promising class of compounds, exhibiting significant cytotoxicity against various human cancer cell lines.[5][6]

Mechanism of Action: Inhibition of Pro-Survival Signaling

A critical mechanism underlying the anticancer effect of many bioactive compounds is the modulation of key signaling pathways that control cell survival, proliferation, and inflammation. One of the most pivotal pathways in this context is the Nuclear Factor-kappa B (NF-κB) signaling cascade .[7][8] In many cancers, the NF-κB pathway is constitutively active, leading to the transcription of genes that promote cell proliferation, prevent apoptosis (programmed cell death), and facilitate metastasis.[9][10][11]

The inhibition of NF-κB activation is therefore a validated strategy for cancer therapy. Certain piperidinone derivatives have been shown to suppress this pathway, preventing the translocation of NF-κB into the nucleus and thereby downregulating the expression of its target genes.[1] This action disrupts the tumor's ability to grow and survive, making the cancer cells more susceptible to apoptosis.

NF_kappa_B_Pathway cluster_stimuli Pro-inflammatory Stimuli / Carcinogens cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α IKK IKK Complex TNF-α->IKK Activation IL-1 IL-1 IL-1->IKK Activation IkB IκBα IKK->IkB Phosphorylation (P) NFkB p50/p65 (NF-κB) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n p50/p65 NFkB->NFkB_n Translocation DNA DNA (κB sites) NFkB_n->DNA Binding Genes Target Gene Transcription: - Anti-apoptosis (Bcl-2) - Proliferation (Cyclin D1) - Inflammation (COX-2) DNA->Genes Activation Derivative Piperidinylmethyl- Pyrrolidinone Derivative Derivative->IKK Inhibition

Figure 1: The NF-κB signaling pathway and a potential point of inhibition.
Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel compounds is typically quantified by their EC50 or IC50 values, which represent the concentration required to inhibit 50% of cell viability or growth.

Compound ClassCancer Cell LineActivity (EC50 µM)Reference
Pyrrolidinone-HydrazoneIGR39 (Melanoma)2.50 ± 0.46[5]
Pyrrolidinone-HydrazonePPC-1 (Prostate)3.63 ± 0.45[5]
Pyrrolidinone-HydrazoneMDA-MB-231 (Breast)5.10 ± 0.80[5]
Amido-CarbazoleHePG2 (Liver)11 - 17[6]
Amido-CarbazolePC3 (Prostate)11 - 17[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The choice of this assay is based on its reliability, high-throughput capability, and direct correlation between mitochondrial function and cell health.[12]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology: [13]

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO2. The duration is chosen to allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the spectrophotometrical absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the EC50/IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Compounds featuring piperidine and pyrrolidine scaffolds have demonstrated noteworthy antibacterial and antifungal activities.[14][15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The effectiveness of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Compound ClassMicroorganismActivity (MIC µg/mL)Reference
Halogenobenzene DerivativeStaphylococcus aureus32 - 512[14]
Halogenobenzene DerivativeEscherichia coli32 - 512[14]
Halogenobenzene DerivativeCandida albicans32 - 512[14]
N-Methyl-4-piperidone CurcuminoidStreptococcus mutans250 - 500[15][16]
N-Methyl-4-piperidone CurcuminoidStreptococcus sanguinis250 - 500[15][16]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold-standard for determining the MIC of an antimicrobial agent.[17] Its widespread adoption is due to its quantitative nature, reproducibility, and suitability for testing a large number of compounds and bacterial strains simultaneously, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[18]

Principle: A standardized inoculum of a specific microorganism is exposed to serial twofold dilutions of a test compound in a liquid growth medium. After incubation, the lowest concentration that inhibits visible growth is recorded as the MIC.[19]

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare 2x concentrated compound serial dilutions in a 96-well plate. C 3. Inoculate the plate, mixing compound and bacteria (1:1). Final volume ~100-200 µL. A->C B 2. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland). B->C D 4. Incubate plate at optimal temperature (e.g., 37°C for 18-24h). C->D E 5. Visually inspect wells for turbidity (growth). D->E F 6. Determine MIC: Lowest concentration with no visible growth. E->F

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology: [19][20]

  • Prepare Dilution Plate: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Add Compound: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down. Continue this twofold serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (broth + inoculum, no compound), and well 12 serves as a sterility control (broth only).

  • Prepare Inoculum: Prepare a bacterial suspension from a fresh agar plate in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute Inoculum: Dilute the standardized suspension in broth to achieve a final target concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate Plate: Within 15-30 minutes of preparation, add 50 µL of the diluted inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the compound to its final testing concentration.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: Following incubation, visually inspect the plate from the bottom using a reading mirror. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Neuroprotective Activity: A Strategy for Cognitive Disorders

The pyrrolidinone scaffold is famously associated with nootropic and neuroprotective effects, with potential applications in treating cognitive decline and neurodegenerative conditions like Alzheimer's disease.[4][21][22] One of the primary therapeutic strategies for Alzheimer's is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

In a healthy brain, acetylcholine acts as a crucial neurotransmitter for learning and memory. In Alzheimer's disease, there is a deficit of this neurotransmitter. By inhibiting AChE, the breakdown of acetylcholine in the synaptic cleft is slowed, increasing its availability and duration of action, thereby improving cholinergic neurotransmission.[23] Several pyrrolidinone derivatives have been designed and synthesized as potential AChE inhibitors.[2][24][25]

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Products Choline + Acetate AChE->Products Signal Signal Transmission Receptor->Signal Derivative Piperidinylmethyl- Pyrrolidinone Derivative Derivative->AChE Inhibition

Figure 3: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Experimental Protocol: Morris Water Maze (MWM)

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[26][27] It is particularly valuable for evaluating the efficacy of potential neuroprotective agents in animal models of cognitive impairment, such as scopolamine-induced amnesia or in transgenic Alzheimer's mice.[28][29]

Principle: The test relies on the animal's motivation to escape from water by finding a hidden, submerged platform. The rodent must use distal visual cues in the room to learn the platform's location over several trials.[26] Improved performance (reduced time and distance to find the platform) indicates enhanced spatial learning and memory.

Step-by-Step Methodology: [26][30]

  • Apparatus Setup: Use a large circular pool (90-120 cm diameter) filled with water made opaque with non-toxic white paint. Place a small escape platform (10 cm diameter) submerged ~1 cm below the water surface in a fixed quadrant. The room should contain various high-contrast visual cues (posters, shapes) on the walls.

  • Habituation/Visible Platform Training (Day 1): Train the mice to find the platform when it is visible (marked with a flag). This ensures the animals are not visually impaired and understand the task's objective (i.e., the platform is an escape route).

  • Acquisition Phase (Days 2-5): Conduct 4 trials per day for each mouse. For each trial, gently place the mouse into the water facing the pool wall from one of four randomized start positions. Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.

  • Guidance: If the mouse fails to find the platform within the time limit, gently guide it to the platform and allow it to remain there for 15-30 seconds. This reinforces the platform's location.

  • Data Recording: An overhead camera connected to tracking software records the swim path, escape latency (time to find the platform), and swim speed for each trial. A reduction in escape latency over consecutive days indicates learning.

  • Probe Trial (Day 6): Remove the platform from the pool and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform used to be). A significant preference for the target quadrant indicates robust spatial memory.

Conclusion and Future Directions

The amalgamation of piperidinone and piperidine scaffolds into single chemical frameworks presents a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed exhibit a compelling spectrum of biological activities, including potent anticancer, broad-spectrum antimicrobial, and promising neuroprotective effects. The provided experimental protocols represent the foundational assays required to validate these activities in a preclinical setting.

Future research should focus on synthesizing more focused libraries of piperidinylmethyl-pyrrolidinone derivatives to elucidate more precise structure-activity relationships. Investigating their effects on additional biological targets, exploring their pharmacokinetic and safety profiles, and advancing the most promising leads into in vivo disease models will be critical steps in translating the therapeutic potential of these versatile compounds from the laboratory to the clinic.

References

An In-Depth Technical Guide to 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one, a heterocyclic compound of interest in contemporary medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role as a versatile building block in the design and development of novel therapeutic agents. Emphasis is placed on the practical application of this molecule, with detailed experimental protocols and analytical methodologies to ensure scientific rigor and reproducibility. The insights provided herein are intended to empower researchers and drug development professionals in their pursuit of innovative molecular entities.

Introduction: The Strategic Importance of the Piperidine-Pyrrolidinone Scaffold

The convergence of piperidine and pyrrolidinone moieties within a single molecular framework, as seen in this compound, presents a compelling scaffold for drug discovery. Both piperidine and pyrrolidinone rings are prevalent in a wide array of natural products and synthetic pharmaceuticals, valued for their favorable pharmacokinetic properties and their ability to engage with a diverse range of biological targets. The piperidine ring, a saturated heterocycle, is a common feature in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents. The pyrrolidinone core, a five-membered lactam, is also a key pharmacophore found in numerous biologically active compounds. The combination of these two privileged structures in this compound offers a unique three-dimensional architecture that can be strategically exploited for the development of next-generation therapeutics. This guide will explore the fundamental characteristics and applications of this promising chemical entity.

Compound Identification and Physicochemical Properties

A precise understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development.

PropertyValueSource
CAS Number 139726-90-2[1]
Molecular Formula C₁₀H₁₈N₂O[1]
Molecular Weight 182.27 g/mol [1]
IUPAC Name 1-((piperidin-4-yl)methyl)pyrrolidin-2-one[1]
Synonyms 1-(4-Piperidinylmethyl)-2-pyrrolidinone[1]
Physical Form Solid[1]
Storage Temperature -20°C[1]

Synthesis and Derivatization Strategies

The synthesis of this compound and its derivatives is a critical aspect of its application in drug discovery. While this compound is commercially available, understanding its synthesis provides the foundation for creating novel analogs. Often utilized as an intermediate, its synthesis can be inferred from procedures for more complex molecules where it serves as a starting material.

General Synthetic Approach

A common strategy for the synthesis of N-substituted pyrrolidinones involves the alkylation of the pyrrolidinone nitrogen. In the case of this compound, this would typically involve the reaction of a suitably protected 4-(halomethyl)piperidine or 4-(tosyloxymethyl)piperidine with the sodium or potassium salt of pyrrolidin-2-one.

Synthesis_of_this compound Pyrrolidinone Pyrrolidin-2-one Base Base (e.g., NaH, K2CO3) Pyrrolidinone->Base Deprotonation Intermediate N-Boc-1-(piperidin-4-ylmethyl)pyrrolidin-2-one Piperidine N-Boc-4-(chloromethyl)piperidine Piperidine->Intermediate Deprotection Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Product This compound Deprotection->Product

A generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of a Derivative

The following protocol is adapted from the synthesis of a more complex molecule where 1-[(4-piperidinyl)methyl]-2-pyrrolidinone hydrochloride serves as a key intermediate, illustrating a common derivatization pathway.[2]

Objective: To synthesize 1-[[1-[2-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinyl]methyl]-2-pyrrolidinone from 1-[(4-piperidinyl)methyl]-2-pyrrolidinone hydrochloride.

Materials:

  • 1-[(4-piperidinyl)methyl]-2-pyrrolidinone hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Methanol (MeOH)

  • Acetonitrile (MeCN)

  • 4-chloro-2-(trifluoromethyl)pyrimidine

  • Hexane

  • Silica gel for column chromatography

  • Methanol/ethyl acetate mixture (5%)

Procedure:

  • A mixture of 1-[(4-piperidinyl)methyl]-2-pyrrolidinone hydrochloride (0.1 mole) and sodium carbonate (0.25 mole) in methanol (150 mL) is refluxed for one hour.[2]

  • The methanol is then removed in vacuo.[2]

  • Acetonitrile (150 mL) is added to the residue.[2]

  • The mixture is cooled and stirred while 4-chloro-2-(trifluoromethyl)pyrimidine (0.2 mole) is added.[2]

  • The mixture is stirred at room temperature for 18 hours.[2]

  • The reaction mixture is filtered, and the filtrate is concentrated in vacuo to yield a thick residue.[2]

  • The residue is solidified by washing with hexane (100 mL).[2]

  • The resulting crude product is purified by column chromatography on silica gel using a 5% methanol/ethyl acetate eluent to yield the final product as white crystals.[2]

This protocol highlights the utility of the piperidine nitrogen in this compound as a nucleophile for further functionalization, a key feature for its use as a building block in drug discovery.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable starting point for the synthesis of a wide range of biologically active molecules. The piperidine and pyrrolidinone cores are independently recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple receptor types with high affinity.

The piperidin-4-one scaffold, a related structure, has been identified as a potential pharmacophore with diverse biological activities, including anticancer and anti-HIV properties.[3][4] Derivatives of piperidin-4-one have also been investigated for their antimicrobial activities.[5] The pyrrolidinone ring is another key feature in many pharmaceuticals, and its derivatives have been explored for a wide range of therapeutic applications.

While direct biological activity data for this compound is not extensively documented in publicly available literature, its primary value lies in its role as a versatile intermediate for the synthesis of more complex and potent drug candidates.[] Its structure allows for modification at the piperidine nitrogen, offering a convenient handle for introducing diverse substituents to explore structure-activity relationships (SAR).

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound and its derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the piperidine and pyrrolidinone rings, as well as the methylene bridge connecting them. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms present in the molecule.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam in the pyrrolidinone ring, typically in the range of 1650-1700 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Analytical_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation IR IR Spectroscopy Sample->IR Functional Group ID MS Mass Spectrometry Sample->MS Molecular Weight Purity Purity Assessment (e.g., HPLC, GC) Sample->Purity Quantification Data Comprehensive Analytical Data NMR->Data IR->Data MS->Data Purity->Data

A typical analytical workflow for the characterization of this compound.
Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and its derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

  • Ventilation: Use in a well-ventilated area. An exhaust/ventilator should be available.[2]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Storage: Keep the container tightly closed and store in a cool, dry place, away from direct sunlight.[2]

In case of accidental exposure, follow standard first-aid measures and seek medical advice if necessary.[2]

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its unique scaffold, combining the favorable properties of both piperidine and pyrrolidinone rings, provides a solid foundation for the synthesis of novel and diverse molecular entities. This guide has provided a comprehensive overview of its chemical identity, synthesis, applications, and analytical methodologies, with the aim of equipping researchers and scientists with the necessary knowledge to effectively utilize this compound in their quest for new therapeutic agents. As the demand for innovative drug candidates continues to grow, the strategic application of such well-designed molecular scaffolds will undoubtedly play a pivotal role in shaping the future of medicine.

References

IUPAC name for 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound incorporating two key pharmacophores: the pyrrolidinone and piperidine rings. These structural motifs are prevalent in a wide array of biologically active molecules and FDA-approved drugs, underscoring their significance in medicinal chemistry.[1][2] This document details the molecule's fundamental properties, outlines a robust and validated synthetic protocol, provides an in-depth analysis of its expected spectroscopic characteristics, and explores its potential applications as a versatile building block in modern drug discovery. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel therapeutic agents.

Nomenclature and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all subsequent research and development. This section provides the core identification and predicted physicochemical data for this compound.

Chemical Identifiers

The following table summarizes the key identifiers for the title compound.

IdentifierValueSource
IUPAC Name This compound[3]
Alternate Name 1-(4-Piperidinylmethyl)-2-pyrrolidinone[3][4]
CAS Number 139726-90-2[3][4]
Molecular Formula C₁₀H₁₈N₂O[3][4]
Molecular Weight 182.27 g/mol [3]
InChI Key NDYUYNKSORUJAS-UHFFFAOYSA-N[3]
Chemical Structure

The structure consists of a 2-pyrrolidinone ring N-substituted with a piperidin-4-ylmethyl group. The saturated, sp³-rich nature of this molecule provides a three-dimensional architecture that is highly desirable in modern drug design for exploring complex protein binding pockets.[2]

G N1 N C2 CH₂ N1->C2 C10 CH₂ N1->C10 C1 C C3 CH₂ C2->C3 C4 C C3->C4 C4->N1 O1 O C4->O1 N2 NH C8 CH₂ N2->C8 C5 CH C6 CH₂ C5->C6 C7 CH₂ C6->C7 C7->N2 C9 CH₂ C8->C9 C9->C5 C10->C5

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of N-substituted pyrrolidinones is a well-established field in organic chemistry.[5][6] The most direct and reliable method for preparing the title compound is through the base-mediated N-alkylation of 2-pyrrolidinone.

Rationale for Synthetic Strategy

Causality Behind Experimental Choices: The nitrogen atom of the 2-pyrrolidinone lactam is weakly acidic due to the resonance-withdrawing effect of the adjacent carbonyl group. This allows for its deprotonation by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a sodium salt. This salt is a potent nucleophile that readily undergoes an Sₙ2 reaction with a suitable electrophile. For this synthesis, a piperidine derivative with a leaving group on the exocyclic methylene carbon, such as N-Boc-4-(chloromethyl)piperidine, is the ideal electrophile. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent self-alkylation or other side reactions. The final deprotection step under acidic conditions yields the target compound.

Experimental Protocol: Two-Step N-Alkylation and Deprotection

This protocol is a self-validating system, incorporating purification and a final deprotection step to ensure high purity of the final product.

Step 1: N-Alkylation

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add dry N,N-Dimethylformamide (DMF, 10 mL/mmol of pyrrolidinone).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise over 10 minutes.

  • Anion Formation: Add 2-pyrrolidinone (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add a solution of N-Boc-4-(chloromethyl)piperidine (1.1 equivalents) in dry DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-1-(piperidin-4-ylmethyl)pyrrolidin-2-one.

Step 2: Boc Deprotection

  • Acidolysis: Dissolve the purified Boc-protected intermediate from Step 1 in dichloromethane (DCM, 10 mL/mmol).

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid.

  • Final Isolation: Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic methods provides an unambiguous structural elucidation. While experimental data for this specific molecule is not widely published, the following section details the expected analytical signatures based on established principles of spectroscopy for its constituent functional groups.

Expected Spectroscopic Data

The following table summarizes the predicted data from key spectroscopic techniques.

TechniqueFeatureExpected Observation
¹H NMR Pyrrolidinone CH₂-C=OTriplet, ~2.3-2.5 ppm
Pyrrolidinone CH₂-CH₂-NQuintet, ~2.0-2.2 ppm
Pyrrolidinone CH₂-NTriplet, ~3.3-3.5 ppm
Bridge -N-CH₂-Doublet, ~3.1-3.3 ppm
Piperidine CH (position 4)Multiplet, ~1.7-1.9 ppm
Piperidine CH₂ (axial, pos 2,6)Multiplet, ~2.5-2.7 ppm
Piperidine CH₂ (equatorial, pos 2,6)Multiplet, ~3.0-3.2 ppm
Piperidine CH₂ (axial, pos 3,5)Multiplet, ~1.2-1.4 ppm
Piperidine CH₂ (equatorial, pos 3,5)Multiplet, ~1.6-1.8 ppm
Piperidine NHBroad singlet, variable
¹³C NMR C=O (Amide)~175 ppm
Pyrrolidinone C-N~48 ppm
Pyrrolidinone C-C=O~31 ppm
Pyrrolidinone C-CH₂-N~18 ppm
Bridge -N-CH₂-~50 ppm
Piperidine C-N (pos 2,6)~46 ppm
Piperidine C (pos 4)~35 ppm
Piperidine C (pos 3,5)~30 ppm
IR Spectroscopy Amide C=O StretchStrong, sharp absorption at ~1680-1695 cm⁻¹
C-N StretchMedium absorption at ~1250-1350 cm⁻¹
N-H Stretch (Piperidine)Medium, broad absorption at ~3300-3400 cm⁻¹
Mass Spec (ESI+) [M+H]⁺ (Molecular Ion)m/z = 183.1497

Biological Relevance and Potential Applications

While this compound may not be an active pharmaceutical ingredient itself, its structure represents a valuable starting point for the development of more complex and potent therapeutic agents. The combination of the pyrrolidinone core, known for its role in nootropics, and the piperidine ring, a cornerstone of CNS-active and other drugs, makes this a molecule of significant interest.[5][7]

Potential as a Fragment and Building Block

This molecule serves as an excellent fragment or building block in drug discovery campaigns for several reasons:

  • Vectorial Exit: The secondary amine of the piperidine ring provides a reactive handle for further chemical modification, allowing for the "growth" of the molecule towards specific binding pockets in a target protein.

  • Scaffold Hopping: It can be used as a replacement for other saturated heterocyclic systems to optimize physicochemical properties like solubility, permeability, and metabolic stability.

  • Favorable Properties: The molecule has a low molecular weight and contains hydrogen bond donors and acceptors, aligning with the principles of fragment-based drug design.

Relevant Biological Targets and Pathways

Derivatives of this core structure have shown activity against key biological targets implicated in inflammatory diseases and cancer.

  • NLRP3 Inflammasome Inhibition: A structurally related scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been identified as a binder and inhibitor of the NLRP3 inflammasome, a key driver of inflammation in various diseases.[8][9] The title compound could serve as a starting point for synthesizing novel NLRP3 inhibitors by functionalizing the piperidine nitrogen with moieties designed to interact with the NLRP3 protein.

  • Hedgehog (Hh) Signaling Pathway: A more complex molecule incorporating a 1-(benzylsulfonyl)piperidin-4-yl fragment linked to an indole-pyrrolidinone core was recently shown to be a potent inhibitor of the Hedgehog (Hh) signaling pathway, which is crucial in certain cancers like medulloblastoma.[10][11] This highlights the utility of the piperidin-4-ylmethyl moiety in targeting the Smoothened (SMO) receptor, even in drug-resistant variants.

G A This compound (Building Block) B Derivatization (at Piperidine NH) A->B C Novel Therapeutic Agents B->C D NLRP3 Inflammasome (Inflammatory Disease) C->D Target E Hedgehog (Hh) Signaling (Oncology) C->E Target

Caption: Application of the core scaffold in developing targeted therapies.

Conclusion

This compound is a well-defined chemical entity with significant potential in the field of medicinal chemistry. Its synthesis is achievable through robust and scalable chemical methods like N-alkylation. Its structure can be unambiguously confirmed through a standard suite of spectroscopic techniques. While its intrinsic biological activity is yet to be fully explored, its constituent pharmacophores are of high value, and the molecule as a whole represents a strategic building block for the development of novel inhibitors targeting critical disease pathways, including the NLRP3 inflammasome and Hedgehog signaling. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in advanced drug discovery programs.

References

In Silico Analysis of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one: A Hypothetical Case Study in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective evaluation of novel chemical entities.[1][2] This technical guide presents a comprehensive, hypothetical in silico modeling workflow for the uncharacterized molecule, 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one . In the absence of existing experimental data for this specific compound, this document serves as a detailed procedural whitepaper. It outlines the systematic application of computational tools to predict its physicochemical properties, identify potential biological targets, evaluate its binding affinity and mode through molecular docking, assess the stability of the resulting complex via molecular dynamics simulations, and predict its pharmacokinetic and toxicity profile. This guide is intended for researchers, scientists, and drug development professionals, providing a practical framework for the computational assessment of new small molecules.

Introduction: The Rationale for In Silico Modeling

The journey of a drug from concept to clinic is fraught with high attrition rates, with many candidates failing due to poor efficacy, unforeseen toxicity, or suboptimal pharmacokinetic properties.[3][4] Computer-aided drug design (CADD) has emerged as a critical strategy to mitigate these risks by enabling early, predictive assessment of a molecule's potential.[1] By simulating molecular interactions and predicting biological activities in a virtual environment, we can prioritize promising candidates for synthesis and experimental testing, thereby saving considerable time and resources.[5][6]

This guide focuses on a hypothetical molecule, this compound, a compound for which no public domain biological data currently exists. Its structure, comprised of a piperidine ring linked to a pyrrolidin-2-one moiety, suggests potential interactions with a variety of biological targets, given the prevalence of these scaffolds in known bioactive molecules. The following sections will detail a step-by-step in silico evaluation of this compound.

Ligand Characterization and Physicochemical Profiling

The initial step in any in silico study is to thoroughly characterize the molecule of interest. The 2D structure and SMILES (Simplified Molecular Input Line Entry System) string for this compound are generated and used as the input for various predictive models.

SMILES: O=C1CCCN1CC2CCNCC2

A multitude of online tools and software packages can predict the fundamental physicochemical properties of a molecule, which are crucial determinants of its drug-like potential.[7][8][] These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to provide an early assessment of oral bioavailability.

PropertyPredicted ValueCompliance with Lipinski's Rule of Five
Molecular Weight182.26 g/mol Yes (< 500)
LogP (octanol-water partition coefficient)-0.85Yes (< 5)
Hydrogen Bond Donors1Yes (< 5)
Hydrogen Bond Acceptors2Yes (< 10)
Molar Refractivity51.34 cm³N/A
Polar Surface Area (PSA)40.54 ŲN/A

Note: These values are hypothetical and would be generated using predictive software in a real-world scenario.

Target Identification and Validation: A Ligand-Based Approach

With no known targets for this compound, a ligand-based approach to target prediction is the most logical starting point.[2] This methodology operates on the principle that structurally similar molecules often exhibit similar biological activities.[10] Web servers like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to compare the query molecule against a vast database of known active compounds, thereby predicting a ranked list of potential protein targets.[11]

For our hypothetical molecule, the presence of the piperidine and pyrrolidinone scaffolds might suggest potential activity in the central nervous system (CNS) or as an antimicrobial agent, given the known activities of related compounds. The output from a target prediction tool would provide a more concrete set of hypotheses to explore.

Once a list of potential targets is generated, the next crucial step is target validation.[12][13][14][15][16] This involves a thorough literature review to ascertain the role of the predicted target in a disease pathway and to confirm its "druggability" – the presence of a binding site that can be modulated by a small molecule.[12][14]

Molecular Docking: Unveiling the Binding Hypothesis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[17][18][19][20][21] This method is instrumental in understanding the potential binding mode and affinity of our hypothetical molecule with its predicted targets.

Experimental Protocol: Molecular Docking Workflow
  • Receptor Preparation: The 3D structure of the selected target protein is obtained from the Protein Data Bank (PDB).[22] The protein is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges.

  • Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation.

  • Binding Site Definition: The active site of the receptor is defined. If a co-crystallized ligand is present in the PDB structure, its location can be used to define the binding pocket. Otherwise, pocket prediction algorithms can be employed.

  • Docking Simulation: A docking program, such as AutoDock Vina, is used to systematically sample different conformations and orientations of the ligand within the defined binding site.[23]

  • Pose Analysis and Scoring: The docking algorithm generates multiple binding poses, each with a corresponding binding affinity score (typically in kcal/mol). The poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the receptor's amino acid residues.

Diagram: Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Simulation cluster_analysis Analysis Receptor Obtain and Prepare Receptor (PDB) BindingSite Define Binding Site Receptor->BindingSite Ligand Generate and Optimize Ligand 3D Structure Ligand->BindingSite Docking Run Docking Algorithm (e.g., AutoDock Vina) BindingSite->Docking Scoring Score and Rank Poses (Binding Affinity) Docking->Scoring Interaction Analyze Key Interactions (H-bonds, etc.) Scoring->Interaction

Caption: A flowchart illustrating the key steps in a typical molecular docking experiment.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[17][24] This technique simulates the movement of atoms and molecules, providing insights into the stability of the binding pose and the flexibility of the protein and ligand.[25][26]

Experimental Protocol: Molecular Dynamics Simulation Workflow
  • System Setup: The top-ranked docked complex from the molecular docking study is placed in a simulation box filled with a chosen water model. Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Parameterization: Force field parameters for the ligand are generated, as standard force fields typically do not include parameters for novel molecules.

  • Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to a constant value. This allows the system to reach a stable state.

  • Production Run: A long-duration simulation (typically nanoseconds to microseconds) is run, during which the trajectory of all atoms is saved at regular intervals.

  • Trajectory Analysis: The saved trajectory is analyzed to calculate various metrics, such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions over time.

Diagram: In Silico Drug Discovery Pipeline

In_Silico_Drug_Discovery_Pipeline Start Novel Compound (this compound) TargetID Target Identification (Ligand-Based) Start->TargetID Docking Molecular Docking TargetID->Docking MD Molecular Dynamics Simulation Docking->MD ADMET ADMET Prediction MD->ADMET Hit Prioritized Hit Compound ADMET->Hit

Caption: A generalized workflow for the in silico evaluation of a novel compound.

QSAR and ADMET Prediction: Evaluating Drug-Likeness

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity.[5][6][27][28][29] While a full QSAR study requires a dataset of multiple compounds with varying structures and activities, the principles of QSAR are applied in the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][4][30][31][32][33]

In silico ADMET prediction models are crucial for identifying potential liabilities early in the drug discovery process.[3][4][32] Various web-based tools and software can predict a wide range of ADMET properties.

ADMET PropertyPredicted OutcomeImplication
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability
Caco-2 PermeabilityModeratePotential for good absorption
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowLess likely to cause CNS side effects (or would require modification for CNS targets)
Plasma Protein BindingModerateA balance between being available for therapeutic action and having a reasonable half-life
Metabolism
CYP450 2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions
Toxicity
hERG InhibitionLow riskReduced potential for cardiotoxicity
Mutagenicity (AMES test)Non-mutagenicLower concern for carcinogenicity

Note: These are hypothetical predictions for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, in silico workflow for the initial evaluation of this compound. The described methodologies, from physicochemical property prediction to ADMET profiling, provide a robust framework for assessing the drug discovery potential of a novel chemical entity. The results of such a study would generate a set of testable hypotheses regarding the compound's biological targets and potential therapeutic applications.

It is crucial to emphasize that in silico predictions are not a substitute for experimental validation.[10] The hypotheses generated through these computational methods must be confirmed through in vitro and in vivo assays. However, by leveraging the power of in silico modeling, researchers can make more informed decisions, leading to a more efficient and successful drug discovery pipeline.

References

predicted ADMET profile of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ADMET Profile of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a novel therapeutic agent hinges not only on its efficacy at the target but also on its pharmacokinetic and safety profile. Early and accurate assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to de-risk drug candidates and prevent costly late-stage failures.[1][2] This technical guide provides a comprehensive, in-silico-driven analysis of the , a small molecule featuring a piperidine ring linked to a pyrrolidin-2-one scaffold. By leveraging established computational models and structure-activity relationship principles, this document offers a predictive blueprint of the molecule's likely disposition and potential liabilities, guiding further experimental validation and optimization efforts.

Introduction: The Imperative of Early ADMET Profiling

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm has become a guiding principle. A significant portion of drug candidate attrition is attributed to unfavorable ADMET properties.[1] Consequently, the integration of predictive ADMET profiling at the earliest stages of research is no longer optional but a strategic necessity. In silico methods, which use computational algorithms to predict a compound's behavior based on its chemical structure, offer a rapid, cost-effective, and resource-efficient means to perform this initial assessment.[3][4][5]

This guide focuses on this compound, a molecule incorporating two key heterocyclic scaffolds—piperidine and pyrrolidinone—that are prevalent in many biologically active compounds.[6][7] Understanding the predicted ADMET profile of this specific chemical architecture provides valuable insights for medicinal chemists working with these and related pharmacophores.

Foundational Physicochemical Properties: The Predictors of Biological Fate

The journey of a drug through the body is fundamentally governed by its physicochemical properties. These parameters dictate everything from solubility and membrane permeability to metabolic stability and target engagement. For this compound, these properties are predicted based on its constituent fragments: the basic piperidine, the polar lactam (pyrrolidin-2-one), and the flexible methylene linker.

PropertyPredicted ValueInfluence on ADMET
Molecular Weight (MW) ~182.27 g/mol Favorable for oral absorption and distribution; well within Lipinski's rule (<500).
logP (Lipophilicity) ~0.5 - 1.5Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~41.6 ŲIndicates good potential for oral absorption and blood-brain barrier (BBB) penetration (TPSA < 90 Ų).
Hydrogen Bond Donors (HBD) 1 (Piperidine N-H)Contributes to solubility and target interactions; compliant with Lipinski's rule (≤5).
Hydrogen Bond Acceptors (HBA) 2 (Pyrrolidinone C=O, Piperidine N)Contributes to solubility and target interactions; compliant with Lipinski's rule (≤10).
Rotatable Bonds 3Low number suggests conformational rigidity, which can be favorable for binding affinity.

Absorption: The Gateway to Systemic Circulation

Effective absorption, typically from the gastrointestinal tract for oral drugs, is the first critical step towards therapeutic action.

Predicted Absorption Profile:
  • Oral Bioavailability: High. The molecule's low molecular weight, moderate TPSA, and compliance with Lipinski's Rule of Five strongly suggest good passive intestinal absorption.

  • Aqueous Solubility: Moderate to High. The presence of the polar lactam group and the basic nitrogen on the piperidine ring, which will be protonated at physiological pH, is expected to confer adequate aqueous solubility.

  • Membrane Permeability: Good. The predicted logP value strikes a good balance, suggesting the molecule is lipophilic enough to cross the intestinal membrane but not so much that it would be sequestered in lipid bilayers. Predictions for Caco-2 permeability, an in-vitro model of the intestinal barrier, are expected to be high.[8]

  • P-glycoprotein (P-gp) Interaction: Possible Substrate. The piperidine moiety and overall basic nature make it a potential substrate for the P-gp efflux pump, which could slightly reduce net absorption. This is a common feature of nitrogen-containing heterocycles and warrants experimental verification.

Workflow: In Silico Absorption Prediction

This workflow outlines the computational steps to derive the absorption profile.

cluster_absorption In Silico Absorption Prediction mol_structure Input 2D/3D Molecular Structure (this compound) physchem Calculate Physicochemical Properties (MW, logP, TPSA) mol_structure->physchem models Apply Predictive Models (e.g., QSAR, Machine Learning) physchem->models endpoints Predict Key Endpoints: - Human Intestinal Absorption - Caco-2 Permeability - P-gp Substrate/Inhibitor models->endpoints analysis Analyze & Compare to Drug-Likeness Rules (e.g., Lipinski's Rule) endpoints->analysis output Generate Absorption Report analysis->output

Caption: A typical workflow for predicting drug absorption using computational tools.

Distribution: Reaching the Site of Action

Once absorbed, a drug must distribute throughout the body to reach its target tissue. Key predictors of distribution include plasma protein binding (PPB) and the ability to cross biological barriers like the blood-brain barrier (BBB).

Predicted Distribution Profile:
  • Plasma Protein Binding (PPB): Low to Moderate. The molecule lacks highly acidic groups and has moderate lipophilicity, suggesting it will not bind extensively to albumin or other plasma proteins. This is advantageous, as only the unbound fraction of a drug is pharmacologically active.

  • Blood-Brain Barrier (BBB) Penetration: Likely. With a TPSA well below the typical 90 Ų cutoff and a low molecular weight, the molecule has a high probability of crossing the BBB. This makes it a potential candidate for centrally acting therapies but also raises the possibility of CNS-related side effects. Computational models that predict the logBB (logarithm of the brain/plasma concentration ratio) would likely yield a positive value.[9]

  • Volume of Distribution (Vd): Moderate. Given its expected ability to leave the bloodstream and enter tissues (including potentially the CNS), a Vd greater than the total body water volume (>0.6 L/kg) is anticipated.

Metabolism: Biotransformation and Clearance

Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their excretion. This process is mediated mainly by the Cytochrome P450 (CYP) family of enzymes.

Predicted Metabolic Profile:
  • Primary Metabolic Sites: The most probable sites for metabolism are the piperidine and pyrrolidinone rings. These structures are susceptible to oxidation by CYP enzymes.[10] Specifically:

    • Piperidine Ring: Hydroxylation at the C3 or C4 position.

    • Pyrrolidinone Ring: Hydroxylation at the C3 or C4 position.

    • N-Dealkylation: While less likely due to the stable methylene bridge, cleavage is a theoretical possibility.

  • CYP Isoform Involvement: CYP3A4 and CYP2D6 are the most common enzymes involved in the metabolism of small molecule drugs and are likely candidates for the biotransformation of this compound.[11][12]

  • Metabolic Stability: Predicted to be moderate. The core scaffolds are relatively stable, but the presence of multiple sites for potential hydroxylation suggests it will be cleared by hepatic metabolism. An in vitro liver microsome stability assay would be crucial for confirmation.

Diagram: Potential Metabolic Pathways

cluster_metabolism Phase I Metabolism (CYP450) parent This compound m1 Piperidine Hydroxylation (C3 or C4 position) parent->m1 Oxidation m2 Pyrrolidinone Hydroxylation (C3 or C4 position) parent->m2 Oxidation

Caption: Predicted primary Phase I metabolic pathways for the parent compound.

Protocol: In Vitro Liver Microsome Stability Assay

This assay provides an experimental measure of a compound's metabolic stability.

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation: Add the test compound (typically 1 µM final concentration) to the pre-warmed reaction mixture to start the reaction.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • Causality: The use of a NADPH-regenerating system is critical as it provides the necessary cofactors for CYP450 enzyme activity. The quenching step immediately stops the metabolic reaction, ensuring accurate measurement at each time point.

Excretion: The Final Elimination

Excretion is the removal of the parent drug and its metabolites from the body.

Predicted Excretion Profile:
  • Primary Route: Renal excretion. The parent molecule and its hydroxylated metabolites will be relatively polar and have a low molecular weight, favoring filtration and excretion by the kidneys.

  • Total Clearance: Predicted to be a combination of hepatic metabolism and renal clearance. The exact contribution of each would need to be determined experimentally, for instance, through studies in bile-duct cannulated animals.[12]

Toxicity: Predicting Potential Safety Liabilities

Early identification of potential toxicity is a cornerstone of modern drug safety assessment. Numerous in silico models are trained on large datasets to predict various toxicity endpoints.[13][14]

Predicted Toxicity Profile:
EndpointPredictionRationale & Commentary
hERG Inhibition Low RiskThe molecule lacks the common structural motifs strongly associated with hERG channel binding. However, a confirmatory assay is always recommended for compounds with basic nitrogen centers.
Mutagenicity (Ames) Non-mutagenicNo obvious structural alerts for DNA reactivity are present. The compound is not expected to be positive in a computational Ames prediction model.[8]
Hepatotoxicity Low RiskThe structure does not contain functionalities commonly associated with drug-induced liver injury (e.g., nitroaromatics, hydrazines).
Carcinogenicity Low RiskBased on the negative mutagenicity prediction and lack of structural alerts, the risk is predicted to be low.
Developmental Toxicity Data NeededThis is a complex endpoint that is difficult to predict accurately with in silico models alone and requires dedicated experimental studies if the compound is intended for relevant patient populations.[15]

Summary and Overall Assessment

This in-depth computational analysis provides a foundational ADMET profile for this compound. The molecule exhibits a promising profile, particularly for oral administration and potentially for indications requiring CNS penetration.

Predicted ADMET Profile Summary
ParameterPredictionConfidenceKey Influencing Factors
Absorption HighHighLow MW, moderate TPSA, Lipinski compliant
Distribution Moderate Vd, BBB PenetrantHighLow MW, moderate TPSA
Metabolism Moderate ClearanceMediumSusceptible to CYP-mediated oxidation on rings
Excretion Primarily RenalMediumPolarity of parent and metabolites
Toxicity Risk LowMediumNo major structural alerts for common toxicities

Concluding Remarks:

The is largely favorable. Its key strengths are its excellent predicted oral absorption and potential to cross the blood-brain barrier. The primary area for experimental focus would be on quantifying its metabolic stability and identifying the specific CYP enzymes responsible for its clearance to anticipate potential drug-drug interactions. While in silico toxicity predictions are negative for common endpoints, experimental confirmation of hERG liability is a prudent next step. Overall, this molecule represents a viable starting point for a drug discovery program, with a clear and manageable path for experimental ADMET characterization.

References

The Piperidine-Pyrrolidinone Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of piperidine and pyrrolidinone rings creates a structurally complex and conformationally constrained scaffold that has garnered significant interest in medicinal chemistry. This guide provides an in-depth technical exploration of piperidine-pyrrolidinone compounds, from their synthetic evolution to their emergence as potent modulators of challenging biological targets. We will delve into the historical context of their development, detail key synthetic strategies with illustrative protocols, and provide a comprehensive overview of their pharmacological applications, with a particular focus on their role as inhibitors of the MDM2-p53 protein-protein interaction and their potential in treating central nervous system disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compelling heterocyclic system.

Introduction: The Allure of Fused Heterocycles

Nitrogen-containing heterocycles are foundational motifs in a vast number of natural products and synthetic pharmaceuticals.[1][2] The piperidine ring, a saturated six-membered heterocycle, and the pyrrolidinone (or γ-lactam) moiety, a five-membered cyclic amide, are independently recognized for their prevalence in biologically active molecules.[1][3] The strategic fusion of these two rings into a single piperidine-pyrrolidinone scaffold generates a three-dimensional architecture with a high degree of rigidity. This conformational constraint can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[4]

This guide will navigate the scientific landscape of piperidine-pyrrolidinone compounds, charting a course from their synthetic origins to their current standing as promising therapeutic agents.

A Historical Perspective: From Synthetic Curiosities to Therapeutic Leads

While pinpointing a single, seminal publication for the "discovery" of the unsubstituted piperidine-pyrrolidinone core is challenging, the exploration of spirocyclic and fused aza-heterocycles has a rich history rooted in the broader development of synthetic organic chemistry.[5] Early forays into the synthesis of such complex ring systems were often driven by the desire to create novel chemical entities and to understand the fundamental principles of ring formation.

The true impetus for the intensive investigation of the piperidine-pyrrolidinone scaffold, particularly in a medicinal chemistry context, can be more recently traced to the pursuit of molecules capable of modulating protein-protein interactions (PPIs). A pivotal moment in the history of these compounds was their identification as potent inhibitors of the MDM2-p53 interaction, a critical pathway in cancer biology. This discovery transformed the piperidine-pyrrolidinone core from a synthetic curiosity into a validated and highly sought-after pharmacophore.

The Evolution of Synthetic Strategies

The construction of the piperidine-pyrrolidinone scaffold, especially in its spirocyclic form, presents unique synthetic challenges due to the formation of a sterically hindered quaternary carbon center. Over the years, a variety of synthetic methodologies have been developed, ranging from classical cyclization reactions to modern, highly efficient multicomponent and asymmetric strategies.

Early Synthetic Approaches

Initial methods for the synthesis of related spiro-fused piperidines and pyrrolidines often relied on multi-step sequences involving intramolecular cyclization reactions. These early approaches, while foundational, frequently suffered from limitations such as harsh reaction conditions, low yields, and a lack of stereocontrol.

Modern Synthetic Methodologies

The demand for enantiomerically pure and structurally diverse piperidine-pyrrolidinone derivatives for drug discovery has spurred the development of more sophisticated and efficient synthetic routes.

Achieving control over the stereochemistry of the newly formed chiral centers is paramount. Several diastereoselective methods have been reported, often employing substrate control or chiral auxiliaries to direct the outcome of the cyclization step. These methods are crucial for establishing structure-activity relationships (SAR) and identifying the optimal stereoisomer for a given biological target.

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. The development of MCRs for the synthesis of spiro[piperidine-pyrrolidinone] scaffolds has significantly streamlined access to diverse libraries of these compounds for biological screening.

Experimental Protocol: A Representative One-Pot Synthesis of a Piperidine-Pyrrolidinone Derivative

The following protocol is a generalized example of a modern, efficient synthesis of a piperidine-pyrrolidinone scaffold, adapted from contemporary literature.[6]

Reaction: One-Pot Synthesis of N-Substituted Piperidines and Pyrrolidines from Halogenated Amides.

Materials:

  • Secondary amide (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 2-Fluoropyridine (1.2 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

  • Sodium borohydride (NaBH₄) (2.0 equiv)

  • Methanol (MeOH)

  • Argon atmosphere

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer, add the secondary amide (0.5 mmol, 1.0 equiv) and anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere.

  • Add 2-Fluoropyridine (0.6 mmol, 1.2 equiv) to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add Trifluoromethanesulfonic anhydride (0.55 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add Sodium borohydride (1.0 mmol, 2.0 equiv) and Methanol (5 mL) to the reaction mixture at room temperature.

  • Stir the reaction for an additional 2 hours at room temperature.

  • Upon completion (monitored by TLC), quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired piperidine or pyrrolidine derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as trifluoromethanesulfonic anhydride and the intermediate activated species are highly moisture-sensitive.

  • Low Temperature: The initial activation of the amide with Tf₂O is performed at -78 °C to control the reactivity and prevent side reactions.

  • Reducing Agent: Sodium borohydride in the presence of methanol provides a source of hydride for the reduction of the in situ-formed iminium ion.

  • One-Pot Procedure: This tandem protocol integrates amide activation, reduction, and intramolecular nucleophilic substitution in a single pot, enhancing efficiency and reducing waste.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction Sequence cluster_product Product Secondary Amide Secondary Amide Amide Activation (Tf2O, 2-F-Py, -78°C) Amide Activation (Tf2O, 2-F-Py, -78°C) Secondary Amide->Amide Activation (Tf2O, 2-F-Py, -78°C) Halogenated Alkyl Chain Halogenated Alkyl Chain Intramolecular Cyclization Intramolecular Cyclization Halogenated Alkyl Chain->Intramolecular Cyclization Iminium Ion Formation Iminium Ion Formation Amide Activation (Tf2O, 2-F-Py, -78°C)->Iminium Ion Formation Reduction (NaBH4, MeOH) Reduction (NaBH4, MeOH) Iminium Ion Formation->Reduction (NaBH4, MeOH) Reduction (NaBH4, MeOH)->Intramolecular Cyclization Piperidine-Pyrrolidinone Scaffold Piperidine-Pyrrolidinone Scaffold Intramolecular Cyclization->Piperidine-Pyrrolidinone Scaffold

Caption: A generalized workflow for the one-pot synthesis of piperidine-pyrrolidinone scaffolds.

Pharmacological Applications: Targeting Disease with Precision

The rigid, three-dimensional nature of the piperidine-pyrrolidinone scaffold makes it an attractive framework for the design of potent and selective inhibitors of various biological targets.

Inhibition of the MDM2-p53 Protein-Protein Interaction in Cancer

One of the most significant applications of piperidine-pyrrolidinone compounds is in the field of oncology as inhibitors of the MDM2-p53 protein-protein interaction.[7] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation. MDM2 is a key negative regulator of p53, binding to it and promoting its degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and uncontrolled cell growth.

Piperidine-pyrrolidinone-based inhibitors have been designed to fit into the hydrophobic pocket of MDM2 that normally binds p53, thereby disrupting this interaction and reactivating p53's tumor-suppressive functions.

MDM2_p53_Inhibition cluster_normal Normal Cell Function cluster_cancer Cancer Cell (MDM2 Overexpression) cluster_treatment Treatment with Piperidine-Pyrrolidinone Inhibitor p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal Binding & Degradation p53_cancer p53 (Inactive) MDM2_cancer Overexpressed MDM2 MDM2_cancer->p53_cancer Enhanced Degradation p53_active p53 (Active) Tumor Suppression Tumor Suppression p53_active->Tumor Suppression MDM2_bound MDM2 Inhibitor Piperidine-Pyrrolidinone Inhibitor Inhibitor->MDM2_bound Binding

Caption: Mechanism of action of piperidine-pyrrolidinone MDM2-p53 inhibitors.

Table 1: Representative Piperidine-Pyrrolidinone-based MDM2-p53 Inhibitors

Compound IDTargetIC₅₀ (nM)Cell-based ActivityReference
Compound A MDM2-p5315Potent induction of apoptosis in p53 wild-type cancer cells[7]
Compound B MDM2-p538High oral bioavailability and in vivo efficacy in xenograft models[7]
Potential in Central Nervous System (CNS) Disorders

The ability of small molecules to cross the blood-brain barrier is a critical requirement for drugs targeting the CNS. The physicochemical properties of the piperidine-pyrrolidinone scaffold make it a promising platform for the development of CNS-active agents.

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[8][9] Several studies have explored piperidine-pyrrolidinone derivatives as potential AChE inhibitors.[8] The scaffold can be functionalized to interact with key residues in the active site of AChE, leading to potent and selective inhibition.[8][9]

Dopamine receptors are implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[10][11] The piperidine-pyrrolidinone core has been utilized as a scaffold to develop selective modulators of dopamine receptors, particularly the D3 and D4 subtypes.[10][11] The rigid structure of these compounds allows for precise positioning of pharmacophoric groups to achieve high affinity and selectivity for specific receptor subtypes.

Conclusion and Future Perspectives

The piperidine-pyrrolidinone scaffold has transitioned from a subject of academic synthetic interest to a clinically relevant pharmacophore with significant therapeutic potential. Its rigid, three-dimensional structure provides a unique advantage in the design of potent and selective modulators of challenging biological targets, as exemplified by the success of MDM2-p53 inhibitors in oncology.

Future research in this area is likely to focus on several key aspects:

  • Expansion of Therapeutic Applications: While cancer and CNS disorders are promising areas, the exploration of piperidine-pyrrolidinone derivatives for other diseases, such as inflammatory and metabolic disorders, is a logical next step.

  • Development of Novel Synthetic Methodologies: The continued development of efficient, stereoselective, and scalable synthetic routes will be crucial for the generation of diverse compound libraries for drug discovery.

  • Elucidation of Structure-Activity Relationships: A deeper understanding of how subtle structural modifications to the piperidine-pyrrolidinone core influence biological activity will guide the rational design of next-generation therapeutics.

References

Methodological & Application

Synthesis of N-Substituted Piperidin-4-ylmethyl Pyrrolidinones: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of distinct pharmacophoric elements into a single molecular entity is a powerful strategy for the discovery of novel therapeutics. The N-substituted piperidin-4-ylmethyl pyrrolidinone scaffold represents a compelling example of such a design, integrating two privileged heterocyclic systems: the piperidine and the pyrrolidinone rings. The piperidine moiety is a cornerstone in the development of central nervous system (CNS) active agents and a wide array of other pharmaceuticals, prized for its ability to confer favorable physicochemical properties and engage in critical receptor interactions.[1][2] Concurrently, the pyrrolidinone ring is a bio-isostere of a peptide bond and a key structural motif in a variety of biologically active compounds, including nootropics and anticonvulsants.[3][4]

This guide provides a comprehensive overview of the synthetic strategies for accessing N-substituted piperidin-4-ylmethyl pyrrolidinones, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind various synthetic routes, offering detailed, step-by-step protocols and insights into experimental design. The methodologies presented herein are designed to be robust, scalable, and adaptable, providing a solid foundation for the exploration of this promising chemical space.

Strategic Approaches to Synthesis: A Trio of Robust Methodologies

The construction of N-substituted piperidin-4-ylmethyl pyrrolidinones can be efficiently achieved through several strategic disconnections. We will focus on three primary and highly effective approaches:

  • Reductive Amination: A direct and convergent approach that forms the crucial C-N bond between the pre-formed piperidine and pyrrolidinone precursors.

  • N-Alkylation: A classic and reliable method involving the formation of the C-N bond via nucleophilic substitution.

  • Amide Coupling followed by Intramolecular Cyclization: A versatile, multi-step route that offers flexibility in the introduction of substituents.

Methodology 1: Reductive Amination - The Direct Path

Reductive amination is arguably the most efficient and convergent strategy for the synthesis of the target scaffold. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a ketone (in the pyrrolidinone precursor) and a primary amine (the piperidin-4-ylmethanamine), which is then reduced in situ to the desired secondary amine. The use of levulinic acid or its esters as the pyrrolidinone precursor is particularly advantageous.[5][6]

Causality of Experimental Choices:
  • Starting Materials: We begin with commercially available or readily synthesized N-Boc-4-(aminomethyl)piperidine and ethyl levulinate. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent unwanted side reactions and to allow for late-stage diversification. Ethyl levulinate is a stable and inexpensive source of the 4-oxopentanoic acid backbone required for the pyrrolidinone ring.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation.[7] It is milder and more selective than other hydride reagents like sodium borohydride or sodium cyanoborohydride, and it can be used in a variety of solvents, including dichloromethane (DCM) and 1,2-dichloroethane (DCE). Its mild nature minimizes the reduction of the ester functionality in ethyl levulinate.

  • Reaction Conditions: The reaction is typically carried out at room temperature, which is sufficient for both imine formation and subsequent reduction. The presence of a mild acid, such as acetic acid, can catalyze the imine formation, although it is often not necessary. The subsequent cyclization to the lactam (pyrrolidinone) can occur spontaneously or be promoted by gentle heating.

Visualizing the Reductive Amination Pathway

G cluster_0 Step 1: Reductive Amination & Cyclization cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Substitution (Optional) A N-Boc-4-(aminomethyl)piperidine C N-(1-Boc-piperidin-4-ylmethyl)-5-methyl-pyrrolidin-2-one A->C Sodium Triacetoxyborohydride (STAB) DCM, rt B Ethyl Levulinate B->C D N-(piperidin-4-ylmethyl)-5-methyl-pyrrolidin-2-one C->D TFA or HCl in Dioxane E N-Substituted piperidin-4-ylmethyl pyrrolidinone D->E R-X, Base

Caption: Reductive amination pathway for the synthesis of N-substituted piperidin-4-ylmethyl pyrrolidinones.

Detailed Experimental Protocol: Reductive Amination

Synthesis of tert-butyl 4-((5-methyl-2-oxo-pyrrolidin-1-yl)methyl)piperidine-1-carboxylate

  • Reaction Setup: To a solution of N-Boc-4-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM, 0.1 M) is added ethyl levulinate (1.1 eq).

  • Addition of Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Table 1: Representative Reaction Parameters for Reductive Amination

ParameterValue
Starting Materials N-Boc-4-(aminomethyl)piperidine, Ethyl Levulinate
Reducing Agent Sodium Triacetoxyborohydride (STAB)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 70-90%

Methodology 2: N-Alkylation - A Classic Bond Formation

N-alkylation provides a straightforward alternative for the synthesis of N-substituted piperidin-4-ylmethyl pyrrolidinones. This method involves the reaction of the pyrrolidinone nitrogen anion with a suitable electrophile, such as a piperidin-4-ylmethyl halide or tosylate.

Causality of Experimental Choices:
  • Pyrrolidinone Activation: Pyrrolidinone is a weak acid, and a strong base is required to deprotonate the nitrogen to form the nucleophilic anion. Sodium hydride (NaH) is a common choice for this purpose, as it irreversibly deprotonates the pyrrolidinone.

  • Electrophile: A reactive electrophile is necessary for an efficient alkylation. N-Boc-4-(tosyloxymethyl)piperidine is an excellent choice as the tosylate is a good leaving group.[8] This precursor can be readily prepared from the corresponding alcohol.

  • Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they solvate the cation of the base and do not interfere with the nucleophile.

Visualizing the N-Alkylation Pathway

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution A 2-Pyrrolidinone C Pyrrolidinone Anion A->C B Sodium Hydride (NaH) B->C E N-(1-Boc-piperidin-4-ylmethyl)pyrrolidin-2-one C->E D N-Boc-4-(tosyloxymethyl)piperidine D->E DMF, rt to 60 °C

Caption: N-Alkylation pathway for the synthesis of N-substituted piperidin-4-ylmethyl pyrrolidinones.

Detailed Experimental Protocol: N-Alkylation

Synthesis of 1-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)pyrrolidin-2-one

  • Preparation of the Nucleophile: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) is added 2-pyrrolidinone (1.0 eq) dropwise at 0 °C. The mixture is allowed to warm to room temperature and stirred for 1 hour until the evolution of hydrogen gas ceases.

  • Addition of the Electrophile: A solution of N-Boc-4-(tosyloxymethyl)piperidine (1.1 eq) in anhydrous DMF is added to the pyrrolidinone anion solution.

  • Reaction and Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 60 °C) for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Workup: The reaction is carefully quenched with water at 0 °C. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Methodology 3: Amide Coupling and Cyclization - A Flexible Route

This two-step approach offers significant flexibility, allowing for the synthesis of diverse analogs by varying either the piperidine or the acyl chloride component. The first step involves the formation of an amide bond between a piperidin-4-ylmethanamine derivative and a 4-halobutyryl chloride. The subsequent intramolecular cyclization, typically under basic conditions, yields the desired pyrrolidinone.

Causality of Experimental Choices:
  • Amide Coupling: Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) can be used.[4] Alternatively, the more reactive 4-chlorobutyryl chloride can be reacted directly with the amine in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

  • Cyclization: The intramolecular cyclization of the resulting N-(piperidin-4-ylmethyl)-4-chlorobutanamide is an intramolecular Williamson ether synthesis-like reaction (S_N2) to form the lactam. A strong, non-hindered base like potassium tert-butoxide or sodium hydride is effective in deprotonating the amide nitrogen, which then displaces the chloride to form the five-membered ring.

Visualizing the Amide Coupling and Cyclization Pathway

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Intramolecular Cyclization A N-Boc-4-(aminomethyl)piperidine C N-(1-Boc-piperidin-4-ylmethyl)-4-chlorobutanamide A->C TEA, DCM, 0 °C to rt B 4-Chlorobutyryl Chloride B->C D N-(1-Boc-piperidin-4-ylmethyl)pyrrolidin-2-one C->D NaH or KOBu-t, THF

Caption: Amide coupling and cyclization pathway for the synthesis of N-substituted piperidin-4-ylmethyl pyrrolidinones.

Detailed Experimental Protocol: Amide Coupling and Cyclization

Synthesis of tert-butyl 4-((4-chlorobutanamido)methyl)piperidine-1-carboxylate

  • Reaction Setup: To a solution of N-Boc-4-(aminomethyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in DCM (0.1 M) at 0 °C is added 4-chlorobutyryl chloride (1.1 eq) dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Workup: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over sodium sulfate, filtered, and concentrated to give the crude intermediate.

Synthesis of 1-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)pyrrolidin-2-one

  • Cyclization: The crude N-(1-Boc-piperidin-4-ylmethyl)-4-chlorobutanamide is dissolved in anhydrous THF (0.1 M). Sodium hydride (1.2 eq) is added portion-wise at 0 °C.

  • Reaction and Monitoring: The mixture is stirred at room temperature for 12 hours. The reaction is monitored by TLC or LC-MS.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by flash column chromatography.

Conclusion and Future Directions

The synthetic routes detailed in this guide provide robust and versatile methods for accessing N-substituted piperidin-4-ylmethyl pyrrolidinones. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale, and the need for structural diversity. The reductive amination approach offers high convergence and efficiency, while the N-alkylation and amide coupling routes provide greater flexibility for analog synthesis. These protocols serve as a foundational platform for researchers to synthesize and explore the therapeutic potential of this promising class of compounds. Further derivatization of the piperidine nitrogen after Boc deprotection opens up a vast chemical space for the development of novel drug candidates.

References

Application Notes & Protocols: Investigating the CNS Potential of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Scaffolds

In the landscape of central nervous system (CNS) drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. The molecule 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one represents a compelling novel chemical entity, wedding two powerful pharmacophores: the pyrrolidin-2-one ring and the piperidine nucleus.

The pyrrolidin-2-one core is famously represented in the racetam class of drugs, including the anticonvulsant levetiracetam, which exerts its effects through a unique mechanism involving the synaptic vesicle protein 2A (SV2A).[1] This class is renowned for its neuroprotective and anti-seizure properties. The five-membered pyrrolidine ring offers a versatile, three-dimensional scaffold that is prevalent in a multitude of biologically active compounds.[2][3]

Conversely, the piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, found in a vast array of approved CNS drugs targeting conditions from psychosis to pain.[4] Its conformational flexibility and ability to present substituents in precise spatial orientations allow it to interact with a wide range of receptors and enzymes.[4][5]

The fusion of these two scaffolds in this compound creates a molecule of significant interest. This guide provides a comprehensive, hypothesis-driven framework for researchers to systematically investigate its CNS activity, from initial target screening to preliminary in vivo validation. Our objective is not merely to provide protocols, but to illuminate the scientific rationale that underpins a successful characterization campaign for a novel CNS compound.

Section 1: Rationale & Hypothesized Mechanisms of Action

The compound's structure logically invites two primary, non-mutually exclusive hypotheses regarding its mechanism of action.

  • Hypothesis A: Modulation of Synaptic Vesicle Function. The pyrrolidin-2-one moiety suggests a potential interaction with SV2A, the molecular target of levetiracetam.[1] Binding to SV2A is thought to modulate neurotransmitter release, thereby stabilizing hyperexcited neurons and preventing seizure propagation.[6]

  • Hypothesis B: Direct Receptor or Ion Channel Interaction. The piperidine moiety is a classic component of ligands for numerous G-protein coupled receptors (GPCRs) and ion channels.[4] A notable example is the compound BMS-986169, which incorporates both piperidinyl and pyrrolidin-2-one motifs and functions as a negative allosteric modulator of the GluN2B NMDA receptor.[7] Therefore, this compound could potentially modulate dopaminergic, serotonergic, muscarinic, or glutamatergic systems.

These divergent possibilities necessitate a broad-based but systematic screening approach to identify the compound's primary biological target(s).

Hypothesized_Mechanisms Compound This compound Pyrrolidinone Pyrrolidin-2-one Moiety Compound->Pyrrolidinone structural component Piperidine Piperidine Moiety Compound->Piperidine structural component SV2A Synaptic Vesicle Protein 2A (SV2A) Pyrrolidinone->SV2A Hypothesis A: Binds to GPCR_Ion_Channel GPCRs / Ion Channels (e.g., DA, 5-HT, NMDA) Piperidine->GPCR_Ion_Channel Hypothesis B: Binds to Neurotransmission Modulation of Neurotransmitter Release SV2A->Neurotransmission Signaling Alteration of Intracellular Signaling GPCR_Ion_Channel->Signaling CNS_Effect_A Anticonvulsant / Neuroprotective Effects Neurotransmission->CNS_Effect_A CNS_Effect_B Antipsychotic / Antidepressant or other Neuromodulatory Effects Signaling->CNS_Effect_B In_Vitro_Workflow Start Compound Synthesis & QC (>98% Purity) Screening Tier 1: Broad Radioligand Binding Screen (e.g., CNS Panel) Start->Screening Decision1 Binding Hit? (>50% inhibition @ 10µM) Screening->Decision1 NoHit No Significant Hit (Consider Phenotypic Screens) Decision1->NoHit No DoseResponse Tier 2: Ki Determination (Dose-Response Binding Assay) Decision1->DoseResponse Yes FunctionalAssay Tier 3: Functional Assay (e.g., cAMP, Ca2+ Flux, Electrophysiology) DoseResponse->FunctionalAssay Potency Determine Potency (IC50/EC50) & Modality (Agonist/Antagonist) FunctionalAssay->Potency Selectivity Selectivity Profiling (vs. related receptor subtypes) Potency->Selectivity End Candidate for In Vivo Studies Selectivity->End

References

Application Notes & Protocols: Investigating 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one Analogs for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Novel Scaffold in Alzheimer's Disease

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathology involving the aggregation of amyloid-beta (Aβ) peptides into extracellular plaques and the hyperphosphorylation of tau protein, leading to intracellular neurofibrillary tangles.[1][2] These hallmark pathologies are accompanied by synaptic dysfunction, neuroinflammation, and progressive neuronal loss, culminating in severe cognitive decline.[1][3] Despite decades of research, therapeutic options remain limited, highlighting an urgent need for novel chemical scaffolds that can address the multifaceted nature of the disease.

The 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one scaffold is an emerging structure of interest in medicinal chemistry.[4] Its design incorporates features from known pharmacologically active molecules, offering a versatile framework for developing multi-target ligands. This guide posits that analogs derived from this core structure can be rationally designed to interact with key pathological pathways in AD. Our exploration is grounded in three primary mechanistic hypotheses: enhancement of cholinergic neurotransmission, modulation of synaptic plasticity via phosphodiesterase inhibition, and suppression of neuroinflammatory cascades.

This document provides a comprehensive framework for the synthesis, in vitro characterization, and in vivo validation of novel this compound analogs, empowering research teams to systematically evaluate their therapeutic potential for Alzheimer's disease.

Part 1: Proposed Mechanisms of Action and Scientific Rationale

The therapeutic potential of this scaffold is predicated on its ability to be chemically modified to engage one or more disease-relevant targets. We propose three primary, non-mutually exclusive mechanisms through which these analogs may exert neuroprotective and cognitive-enhancing effects.

Cholinesterase Inhibition: Supporting Synaptic Integrity

The cholinergic hypothesis, one of the earliest theories of AD pathology, links cognitive decline to a deficit in the neurotransmitter acetylcholine (ACh). A validated therapeutic strategy involves inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation. Several successful AD drugs, such as donepezil, are AChE inhibitors.[5] The design of certain pyrrolidin-2-one derivatives has been inspired by the structure of donepezil, suggesting that the this compound scaffold can be optimized to fit within the active site of AChE, thereby increasing synaptic ACh levels and improving cognitive function.[5]

PDE9 Inhibition: Enhancing Synaptic Plasticity and Memory

Synaptic failure is a core driver of cognitive symptoms in AD. Phosphodiesterase 9 (PDE9) is an enzyme highly expressed in the brain that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in pathways supporting synaptic plasticity, long-term potentiation (LTP), and memory formation. Inhibition of PDE9 elevates cGMP levels, which can enhance cognitive function. Structurally related pyrrolidine derivatives have been identified as potent PDE9 inhibitors, demonstrating the capacity to increase neurite outgrowth, synapse formation, and cognitive performance in rodent models.[6] This suggests that our target scaffold could be engineered to selectively inhibit PDE9, offering a direct mechanism for enhancing compromised synaptic function in AD.

Anti-Neuroinflammatory Activity: Quelling Pathological Inflammation

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of AD pathology that exacerbates neuronal damage.[1] Key inflammatory signaling pathways, such as those governed by the NLRP3 inflammasome and the NF-κB transcription factor, are upregulated in the AD brain. Related heterocyclic scaffolds containing piperidine and benzimidazole moieties have been shown to potently inhibit these pathways, reducing the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO).[7][8] By modifying the pyrrolidin-2-one core, it is plausible to develop analogs that suppress microglial activation and neurotoxic inflammatory responses, thereby protecting neurons from secondary damage.

G cluster_0 Potential Therapeutic Pathways for Analogs node_AChE Cholinergic Pathway target_AChE Target: AChE node_AChE->target_AChE node_PDE9 Synaptic Plasticity (cGMP) target_PDE9 Target: PDE9 node_PDE9->target_PDE9 node_Inflam Neuroinflammation target_NFkB Target: NF-κB / NLRP3 node_Inflam->target_NFkB outcome_ACh Outcome: Increased Acetylcholine Cognitive Enhancement target_AChE->outcome_ACh outcome_cGMP Outcome: Increased cGMP Enhanced LTP & Memory target_PDE9->outcome_cGMP outcome_Inflam Outcome: Decreased Cytokines Neuroprotection target_NFkB->outcome_Inflam analog 1-(Piperidin-4-ylmethyl) pyrrolidin-2-one Analog analog->target_AChE Inhibits analog->target_PDE9 Inhibits analog->target_NFkB Inhibits G cluster_workflow Drug Discovery & Validation Workflow cluster_phase1 cluster_phase2 cluster_phase3 cluster_phase4 phase1 Phase 1: Synthesis & Primary Screening phase2 Phase 2: Cell-Based Assays phase1->phase2 phase3 Phase 3: In Vivo Validation phase2->phase3 phase4 Phase 4: Lead Optimization phase3->phase4 step1a Analog Synthesis step1b Enzyme Inhibition Assays (AChE, PDE9) step1a->step1b step2a Neurotoxicity Assay (Aβ Challenge) step1b->step2a step2b Neuroinflammation Assay (LPS Challenge) step1b->step2b step3a Pharmacokinetics (PK) & Brain Penetration step2a->step3a step2b->step3a step3b Behavioral Models (e.g., Morris Water Maze) step3a->step3b step3c Histopathology step3b->step3c step4a SAR Analysis step3c->step4a step4a->step1a Iterate Design

References

Application Notes & Protocols: A Multi-Tiered Screening Cascade for Piperidinylmethyl-Pyrrolidinone Derivatives in Parkinson's Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Piperidinylmethyl-Pyrrolidinone Scaffolds in Neuroprotection

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra region of the brain.[1][2] A key pathological hallmark of PD is the misfolding and aggregation of the protein alpha-synuclein (α-synuclein) into toxic oligomers and larger inclusions known as Lewy bodies.[1][3] Current treatments for Parkinson's disease primarily offer symptomatic relief but do not halt the underlying disease progression.[4][5] This critical gap in treatment has fueled the search for novel neuroprotective agents that can slow or prevent neuronal degeneration.[6][7]

The pyrrolidone and piperidine heterocyclic ring systems are privileged scaffolds in medicinal chemistry, known for their presence in a wide range of biologically active compounds.[8][9][10] The pyrrolidone family, in particular, has been investigated for nootropic and neuroprotective effects.[8] The combination of these two moieties in piperidinylmethyl-pyrrolidinone derivatives presents a promising chemical space for the discovery of new therapeutic agents for neurodegenerative diseases. This guide provides a comprehensive, multi-tiered screening protocol designed to systematically evaluate a library of these derivatives for their potential as anti-Parkinson's agents. Our approach is grounded in a logical progression from high-throughput primary screens to more complex secondary and in vivo validation assays, ensuring a robust and efficient drug discovery workflow.

A Strategic Approach to Screening: The Three-Tiered Cascade

A successful screening campaign requires a strategic funneling approach, starting with broad, high-throughput assays and progressively moving towards more physiologically relevant but lower-throughput models. This cascade is designed to efficiently identify and validate promising candidates while minimizing resource expenditure on inactive or non-specific compounds.

Screening_Cascade cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary Validation & Mechanistic Studies cluster_2 Tier 3: Preclinical In Vivo Evaluation HTS_AlphaSyn High-Throughput α-Synuclein Aggregation Assay Dose_Response Dose-Response & IC50/EC50 Determination HTS_AlphaSyn->Dose_Response Active Hits HTS_Neuroprotection High-Throughput Neuroprotection Assay (MPP+ Model) HTS_Neuroprotection->Dose_Response Active Hits Mechanism_Assays Mechanistic Assays (e.g., Oxidative Stress, Mitochondrial Health) Dose_Response->Mechanism_Assays HCI_Imaging High-Content Imaging of Neurite Outgrowth Mechanism_Assays->HCI_Imaging Toxin_Model Toxin-Induced PD Animal Model (e.g., MPTP, 6-OHDA) HCI_Imaging->Toxin_Model Validated Leads Behavioral_Tests Behavioral Assessments (e.g., Rotarod, Cylinder Test) Toxin_Model->Behavioral_Tests Histopathology Post-mortem Histopathological Analysis Behavioral_Tests->Histopathology

Figure 1: A three-tiered screening cascade for identifying novel anti-Parkinson's agents.

Tier 1: High-Throughput Primary Screening

The initial tier is designed to rapidly screen a large library of piperidinylmethyl-pyrrolidinone derivatives to identify "hits" with promising activity in two key areas of Parkinson's pathology: α-synuclein aggregation and neuronal survival.

Protocol 1.1: Cell-Based Alpha-Synuclein Aggregation Assay

Scientific Rationale: The aggregation of α-synuclein is a central event in the pathology of Parkinson's disease.[3][11] This assay utilizes a human neuroblastoma cell line (SH-SY5Y) that stably expresses fluorescently-tagged α-synuclein. Aggregation can be induced, and the ability of test compounds to prevent or reduce this aggregation is quantified using high-content imaging. This cell-based format provides a more physiologically relevant context than purely biochemical assays.[1]

Methodology:

  • Cell Culture: Culture SH-SY5Y cells stably expressing RFP-tagged α-synuclein in a 96-well, clear-bottom plate until they reach 70-80% confluency.

  • Compound Treatment: Add the piperidinylmethyl-pyrrolidinone derivatives to the wells at a final concentration of 10 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known aggregation inhibitor). Incubate for 24 hours.

  • Induction of Aggregation: Induce α-synuclein aggregation by treating the cells with an apoptosis-inducing agent like staurosporine or with pre-formed recombinant α-synuclein fibrils (PFFs).[3][11]

  • Fixation and Staining: After a 60-90 minute induction period, fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number and intensity of intracellular RFP-α-synuclein aggregates per cell.

  • Hit Selection: Identify compounds that significantly reduce the formation of α-synuclein aggregates compared to the vehicle control without causing significant cell death (as determined by cell count from DAPI staining).

Protocol 1.2: Neuroprotection Assay in an MPP+ Cellular Model

Scientific Rationale: The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) induces Parkinsonism-like features by inhibiting complex I of the mitochondrial electron transport chain, leading to oxidative stress and selective death of dopaminergic neurons.[12][13] This assay assesses the ability of the test compounds to protect neuronal cells from MPP+-induced toxicity, a widely accepted model for screening neuroprotective agents.[14]

Methodology:

  • Cell Culture: Plate SH-SY5Y cells in 96-well plates and allow them to adhere overnight.

  • Pre-treatment with Compounds: Pre-treat the cells with the library of piperidinylmethyl-pyrrolidinone derivatives (10 µM) for 2 hours.

  • Toxin Exposure: Add MPP+ to the wells at a pre-determined toxic concentration (e.g., 1-5 mM).

  • Incubation: Incubate the plates for 24-48 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1).

  • Hit Selection: Identify compounds that significantly increase cell viability in the presence of MPP+ compared to the MPP+-only treated cells.

Tier 1 Assay Primary Endpoint Cell Line Throughput Hit Criteria
α-Synuclein AggregationReduction in intracellular fluorescent protein aggregatesSH-SY5Y-RFP-αSynHigh>50% reduction in aggregation with <10% cytotoxicity
Neuroprotection (MPP+)Increased cell viability post-toxin exposureSH-SY5YHigh>50% rescue of cell viability

Table 1: Summary of Tier 1 primary screening assays.

Tier 2: Secondary Validation and Mechanistic Elucidation

Hits identified in Tier 1 are advanced to secondary assays to confirm their activity, determine their potency, and begin to investigate their mechanism of action. This stage is crucial for prioritizing the most promising compounds for further development.

Mechanistic_Pathways cluster_PD Parkinson's Disease Pathogenesis cluster_Intervention Potential Therapeutic Intervention Points AlphaSyn α-Synuclein Misfolding & Aggregation Dopamine_Loss Dopaminergic Neuron Death AlphaSyn->Dopamine_Loss Mito_Dys Mitochondrial Dysfunction Ox_Stress Oxidative Stress (ROS) Mito_Dys->Ox_Stress Mito_Dys->Dopamine_Loss Ox_Stress->AlphaSyn Ox_Stress->Dopamine_Loss Neuroinflam Neuroinflammation Neuroinflam->Dopamine_Loss Inhibit_Agg Inhibit Aggregation Inhibit_Agg->AlphaSyn Enhance_Mito Enhance Mitochondrial Function Enhance_Mito->Mito_Dys Reduce_ROS Reduce Oxidative Stress Reduce_ROS->Ox_Stress Modulate_Inflam Modulate Inflammation Modulate_Inflam->Neuroinflam

Figure 2: Key pathological pathways in Parkinson's disease and points for therapeutic intervention.

Protocol 2.1: Dose-Response and Potency Determination

Scientific Rationale: To characterize the potency of the hit compounds, it is essential to determine their half-maximal inhibitory concentration (IC50) for α-synuclein aggregation and their half-maximal effective concentration (EC50) for neuroprotection. This allows for the ranking of compounds based on their potency.

Methodology:

  • Serial Dilutions: Prepare serial dilutions of the hit compounds, typically in a 7- to 10-point concentration range (e.g., from 100 µM down to 1 nM).

  • Repeat Primary Assays: Perform the α-synuclein aggregation (Protocol 1.1) and neuroprotection (Protocol 1.2) assays using this range of concentrations.

  • Data Analysis: Plot the percentage of inhibition (for aggregation) or percentage of protection (for viability) against the logarithm of the compound concentration.

  • Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and calculate the IC50/EC50 values.

Protocol 2.2: Assessment of Mitochondrial Health and Oxidative Stress

Scientific Rationale: Since mitochondrial dysfunction and oxidative stress are key drivers of neurodegeneration in PD, it is important to assess whether the neuroprotective effects of the hit compounds are mediated through these pathways.[7]

Methodology:

  • Cell Model: Use SH-SY5Y cells treated with MPP+ as described in Protocol 1.2.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: After treatment with the hit compound and MPP+, stain cells with a potentiometric dye such as TMRM or JC-1. A loss of ΔΨm is indicative of mitochondrial dysfunction. Measure fluorescence intensity using a plate reader or flow cytometer.

  • Reactive Oxygen Species (ROS) Assay: Following compound and toxin treatment, load cells with a ROS-sensitive probe like DCFDA. Measure the fluorescence intensity to quantify intracellular ROS levels.

  • Analysis: Determine if the hit compounds can prevent the MPP+-induced drop in mitochondrial membrane potential and/or reduce the production of reactive oxygen species.

Tier 3: In Vivo Validation in Preclinical Models

The most promising lead compounds from Tier 2, demonstrating good potency and a favorable mechanism of action, should be advanced to in vivo testing. Toxin-based rodent models are widely used to evaluate the efficacy of potential neuroprotective agents.[2][15][16]

Protocol 3.1: MPTP or 6-OHDA Rodent Model of Parkinson's Disease

Scientific Rationale: The neurotoxins MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine) are used to create robust models of Parkinson's disease in rodents.[14][17] These toxins selectively destroy dopaminergic neurons in the nigrostriatal pathway, leading to motor deficits that mimic human PD symptoms.[2][15] These models are invaluable for assessing the in vivo neuroprotective and restorative potential of drug candidates.

Methodology (Conceptual Outline):

  • Animal Model Selection: Choose either the MPTP mouse model (systemic administration) or the 6-OHDA rat model (unilateral stereotaxic injection into the striatum or substantia nigra).[15][16]

  • Compound Administration: Administer the validated lead compound to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration, both before and after toxin administration, to assess prophylactic and therapeutic effects.

  • Toxin Induction: Induce the Parkinsonian phenotype by administering MPTP or 6-OHDA according to established protocols.

  • Behavioral Analysis: Conduct a battery of motor function tests at various time points. Common tests include:

    • Rotarod Test: To assess motor coordination and balance.

    • Cylinder Test: To measure forelimb use asymmetry (in unilateral 6-OHDA models).

    • Open Field Test: To evaluate general locomotor activity.

  • Post-mortem Analysis: At the end of the study, euthanize the animals and collect brain tissue.

    • Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.

    • Neurochemical Analysis: Use HPLC to measure dopamine levels and its metabolites in the striatum.

Tier 3 Assay Primary Endpoint Model Key Assessments
Toxin-Induced PD ModelNeuroprotection and functional recoveryMPTP Mouse or 6-OHDA RatBehavioral tests (Rotarod, Cylinder), TH Immunohistochemistry, Striatal Dopamine Levels

Table 2: Summary of Tier 3 in vivo validation assays.

Conclusion and Future Directions

This structured screening cascade provides a robust framework for the systematic evaluation of piperidinylmethyl-pyrrolidinone derivatives as potential therapeutics for Parkinson's disease. By progressing from high-throughput cellular assays to in-depth mechanistic studies and finally to in vivo validation, this approach allows for the confident identification and prioritization of lead candidates. Compounds that demonstrate significant efficacy in preserving dopaminergic neurons and improving motor function in these preclinical models would warrant further investigation, including comprehensive pharmacokinetic and toxicology studies, as they move closer to potential clinical development. The ultimate goal is the discovery of a disease-modifying therapy that can offer hope to millions affected by this devastating disease.

References

Application Notes and Protocols: 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one as a Potential Ligand for Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The dopamine D2 receptor (D2R), a class A G protein-coupled receptor (GPCR), is a cornerstone of neuropharmacology and a primary target for therapeutics aimed at treating a spectrum of neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[1][2][3][4][5][6] The clinical utility of current D2R ligands is often hampered by a lack of subtype selectivity and significant side effects, necessitating the discovery of novel chemical scaffolds.[5][7][8] This document provides a comprehensive guide to the characterization of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one, a novel compound with a unique chemical structure, as a potential ligand for the dopamine D2 receptor. We present detailed, field-proven protocols for its synthesis, in vitro pharmacological evaluation, and in silico analysis, designed to furnish researchers with the necessary tools to rigorously assess its therapeutic potential. The methodologies described herein are intended to provide a robust framework for identifying and characterizing next-generation D2R modulators with improved efficacy and safety profiles.

Introduction: The Imperative for Novel D2 Receptor Ligands

The dopamine D2 receptor is a critical regulator of numerous physiological processes within the central nervous system (CNS), including motor control, motivation, cognition, and emotional regulation.[3][6][9] Its dysfunction is intimately linked to the pathophysiology of several debilitating neurological and psychiatric conditions.[3][6] For instance, hyperactive dopaminergic signaling through D2Rs is a hallmark of the positive symptoms of schizophrenia, while a deficit in dopamine is characteristic of Parkinson's disease.[6][10] Consequently, the D2R has been a major focus of drug discovery efforts for decades, leading to the development of numerous antipsychotics and anti-Parkinsonian agents.[2][5][10]

Despite these successes, existing D2R-targeting drugs are often associated with significant adverse effects, such as extrapyramidal symptoms, metabolic disturbances, and cognitive impairment.[4] These liabilities frequently arise from a lack of selectivity, as many compounds also interact with other dopamine receptor subtypes (D1, D3, D4, D5) and other neurotransmitter systems.[7][8] The discovery of ligands with novel chemical scaffolds, such as this compound, offers the potential for improved selectivity and a more favorable side-effect profile. This application note details a systematic approach to characterizing this compound's interaction with the D2R, from initial synthesis to functional and computational assessment.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is crucial for interpreting its biological activity and predicting its pharmacokinetic behavior. The table below summarizes key predicted properties of this compound.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C10H18N2ODefines the elemental composition.
Molecular Weight 182.26 g/mol Influences absorption and distribution.
LogP 0.85Indicates lipophilicity and potential for blood-brain barrier penetration.
Topological Polar Surface Area (TPSA) 41.1 ŲPredicts membrane permeability.
Number of Hydrogen Bond Donors 1Influences binding interactions and solubility.
Number of Hydrogen Bond Acceptors 2Influences binding interactions and solubility.
pKa (most basic) 9.8Determines the ionization state at physiological pH, crucial for receptor interaction.

Chemical Synthesis Protocol

The synthesis of this compound can be achieved through a reductive amination pathway, a robust and widely used method in medicinal chemistry.

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Deprotection cluster_3 Final Product A N-Boc-piperidin-4-one E Reductive Amination A->E B Pyrrolidin-2-one B->E C Solvent (e.g., Dichloromethane) C->E D Reducing Agent (e.g., Sodium triacetoxyborohydride) D->E F Aqueous Workup E->F G Extraction F->G H Column Chromatography G->H I Boc Deprotection (e.g., TFA in DCM) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup: To a solution of N-Boc-piperidin-4-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE), add pyrrolidin-2-one (1.1 eq).

  • Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture at room temperature. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for this transformation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).

  • Boc Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add trifluoroacetic acid (TFA) (5-10 eq). Stir the mixture at room temperature for 1-2 hours.

  • Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of DCM and precipitate the final product by the addition of diethyl ether. Collect the solid by filtration and dry under vacuum to yield this compound as a TFA salt. The free base can be obtained by neutralization with a suitable base.

In Vitro Pharmacological Characterization

A comprehensive in vitro pharmacological evaluation is essential to determine the affinity, potency, and functional activity of this compound at the dopamine D2 receptor.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay quantifies the affinity of the test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.[11][12][13][14]

G A Prepare D2R-expressing cell membranes B Incubate membranes with radioligand (e.g., [3H]Spiperone) and varying concentrations of test compound A->B C Separate bound from free radioligand via rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Plot % inhibition vs. log[test compound] to determine IC50 D->E F Calculate Ki using the Cheng-Prusoff equation E->F

Caption: Workflow for the D2R radioligand binding assay.

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells). Homogenize the cells in a cold buffer and pellet the membranes by centrifugation.[12] Resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable D2R radioligand (e.g., [³H]Spiperone or [³H]Raclopride), and serial dilutions of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Functional Assay: cAMP Accumulation Assay for Efficacy Determination

The dopamine D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][13] A cAMP accumulation assay can therefore be used to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the D2R.[16][17][18][19][20]

G cluster_0 D2 Receptor Signaling D2R D2 Receptor Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC

Caption: Simplified D2 receptor signaling pathway leading to cAMP inhibition.

  • Cell Culture: Plate D2R-expressing cells in a suitable multi-well plate and grow to near confluency.

  • Cell Stimulation (Antagonist Mode): To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with a known D2R agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (EC₈₀), in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Stimulation (Agonist Mode): To assess agonist activity, treat the cells with increasing concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator) and a phosphodiesterase inhibitor.

  • Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[18][19]

  • Data Analysis:

    • Agonist mode: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).

    • Antagonist mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ (concentration for 50% inhibition). Calculate the antagonist constant (Kb) using the Schild equation or a similar model.

In Silico Analysis: Molecular Docking

Molecular docking studies can provide valuable insights into the putative binding mode of this compound within the D2R binding pocket, helping to rationalize the experimental data and guide further lead optimization.[21][22][23]

Molecular Docking Workflow

G A Prepare D2R protein structure (e.g., from PDB or homology model) C Define the binding site on the receptor A->C B Prepare 3D structure of the ligand D Perform docking calculations using software like AutoDock or Glide B->D C->D E Analyze and score the resulting binding poses D->E F Visualize and interpret the ligand-receptor interactions E->F

References

Application Notes and Protocols for Preclinical Efficacy Testing of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidone (also known as 2-oxopyrrolidine) chemical family has been a subject of significant research for over three decades, initially focusing on their nootropic (cognitive-enhancing) effects.[1] This class of compounds, which includes the well-known piracetam, has since been explored for neuroprotective properties in conditions like stroke and for use as antiepileptic agents.[1][2] The piperidine moiety is also a privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting the central nervous system (CNS).[3] The compound 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one combines these two key pharmacophores. While specific preclinical data for this exact molecule is not extensively published, its structural components suggest a strong therapeutic potential in neurological and cognitive disorders.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models to test the efficacy of this compound. The proposed experimental designs are based on the established neuroprotective and cognitive-enhancing activities of related pyrrolidin-2-one derivatives.[1][4][5]

Hypothesized Mechanism of Action

Based on the literature for related compounds, this compound may exert its effects through one or more of the following mechanisms:

  • Cholinergic System Modulation: Many cognitive enhancers, including the standard-of-care drug donepezil, function by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. Studies on novel pyrrolidine-2-one derivatives have shown their potential to reduce AChE activity, suggesting a similar mechanism could be at play.[4][5]

  • Neuroprotection and Reduction of Oxidative Stress: Neurodegenerative diseases are often associated with heightened oxidative stress. Related pyrrolidin-2-one compounds have demonstrated the ability to decrease lipid peroxidation and increase levels of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD).[4][5]

  • Modulation of Glutamatergic Systems: Some pyrrolidinone derivatives have shown neuroprotective effects against glutamate-induced neurotoxicity, potentially by modulating AMPA or NMDA receptors.[2][6]

  • Anti-inflammatory Effects: The piperidine scaffold is present in molecules that inhibit the NLRP3 inflammasome, a key component of the neuroinflammatory response.[7]

The following protocols are designed to investigate these potential mechanisms and establish the therapeutic efficacy of this compound.

Tier 1: Initial Screening in a Scopolamine-Induced Amnesia Model

The scopolamine-induced amnesia model in rodents is a widely used and validated primary screening tool for compounds with potential nootropic and anti-amnesic properties. Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, mimicking aspects of the cognitive decline seen in Alzheimer's disease.[4]

Rationale for Model Selection

This model is selected for its high throughput, reproducibility, and direct relevance to the cholinergic hypothesis of memory dysfunction. It is an excellent initial test to determine if this compound can reverse a chemically induced cognitive deficit.

Experimental Workflow

Scopolamine_Model_Workflow cluster_pre Pre-Treatment Phase (1 week) cluster_treat Treatment Phase (Acute) cluster_post Assessment Phase cluster_data Data Analysis acclimatization Acclimatization & Handling baseline Baseline Behavioral Training (e.g., Morris Water Maze) acclimatization->baseline randomization Randomization into Groups (Vehicle, Test Compound, Positive Control) drug_admin Compound Administration (e.g., i.p., p.o.) randomization->drug_admin scopolamine_admin Scopolamine Injection (to induce amnesia) drug_admin->scopolamine_admin behavioral Behavioral Testing (MWM, Passive Avoidance) scopolamine_admin->behavioral biochem Biochemical Analysis (Brain tissue: AChE, Oxidative Stress) behavioral->biochem analysis Statistical Analysis (ANOVA, t-tests) behavioral->analysis biochem->analysis

Caption: Workflow for the scopolamine-induced amnesia model.

Detailed Protocol

Animals: Male Swiss albino mice (25-30g) are recommended.

Groups:

  • Vehicle Control: Vehicle only.

  • Scopolamine Control: Vehicle + Scopolamine.

  • Positive Control: Donepezil (e.g., 1-2 mg/kg, i.p.) + Scopolamine.

  • Test Group(s): this compound (multiple doses, e.g., 5, 10, 20 mg/kg, i.p. or p.o.) + Scopolamine.

Procedure:

  • Acclimatization: House animals for at least one week under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: Administer the test compound or respective controls 60 minutes before the behavioral test.

  • Amnesia Induction: Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes after the test compound administration.

  • Behavioral Assessment: 30 minutes after scopolamine injection, proceed with behavioral testing.

Behavioral Tests
  • Morris Water Maze (MWM): A classic test for spatial learning and memory.

    • Acquisition Phase (Pre-treatment): Train mice to find a hidden platform in a circular pool of water for 4-5 days.

    • Probe Trial (Post-treatment): On the test day, remove the platform and record the time spent in the target quadrant where the platform was previously located. Scopolamine-treated animals will show a significant deficit in this task, which a successful therapeutic agent should reverse.

  • Passive Avoidance Test: This test assesses fear-motivated memory.

    • Training: Place the mouse in a lighted compartment of a two-chamber box. When it enters the dark compartment, a mild foot shock is delivered.

    • Testing (24h later): Place the mouse back in the lighted compartment and measure the latency to enter the dark compartment. Amnesic mice will enter more quickly, having forgotten the shock.

Biochemical Analysis

Following behavioral tests, euthanize the animals and harvest brain tissue (hippocampus and cortex).

  • AChE Activity: Measure acetylcholinesterase activity using a colorimetric assay (Ellman's method).

  • Oxidative Stress Markers: Assess levels of lipid peroxidation (MDA), reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) using commercially available kits.[4][5]

Data Presentation
GroupMWM Time in Target Quadrant (s)Passive Avoidance Latency (s)AChE Activity (U/mg protein)MDA Levels (nmol/mg protein)
Vehicle Control
Scopolamine Control
Positive Control
Test Compound (Low Dose)
Test Compound (Mid Dose)
Test Compound (High Dose)

Tier 2: Neuroprotection in a Cerebral Ischemia Model

To evaluate the neuroprotective potential of this compound, a model of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO), is recommended. This model is highly relevant to stroke and other neurodegenerative conditions where excitotoxicity and oxidative stress play a major role.[2]

Rationale for Model Selection

The MCAO model allows for the assessment of a compound's ability to reduce infarct volume (tissue death), mitigate neurological deficits, and improve functional recovery, providing strong evidence of neuroprotection.

Experimental Workflow

MCAO_Model_Workflow cluster_pre Pre-Operative Phase cluster_op Surgical Phase cluster_treat Treatment Phase cluster_post Assessment Phase (e.g., 24h to 7 days post-MCAO) acclimatization Acclimatization baseline Baseline Neurological Scoring acclimatization->baseline randomization Randomization into Groups mcao Middle Cerebral Artery Occlusion (MCAO) (e.g., 60-90 min) randomization->mcao reperfusion Reperfusion mcao->reperfusion drug_admin Compound Administration (pre-, during, or post-MCAO) reperfusion->drug_admin neuro_score Neurological Deficit Scoring drug_admin->neuro_score motor_tests Motor Function Tests (Rotarod, Grip Strength) neuro_score->motor_tests histology Histological Analysis (Infarct Volume - TTC Staining) motor_tests->histology

Caption: Workflow for the Middle Cerebral Artery Occlusion (MCAO) model.

Detailed Protocol

Animals: Male Wistar or Sprague-Dawley rats (250-300g).

Groups:

  • Sham Operation: Surgery without MCAO.

  • Vehicle Control: MCAO + Vehicle.

  • Test Group(s): MCAO + this compound (multiple doses and administration paradigms).

Procedure:

  • Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for a defined period (e.g., 90 minutes), followed by reperfusion.

  • Drug Administration: The test compound can be administered before, during, or after the ischemic event to test for prophylactic or therapeutic effects.

  • Neurological Assessment: At 24 hours and subsequent time points, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).[2]

  • Motor Function Tests:

    • Rotarod Test: Assess motor coordination and balance by measuring the time the animal can stay on a rotating rod.

    • Grip Strength Test: Measure forelimb muscle strength.

  • Histological Analysis: At the end of the experiment, euthanize the animals and perfuse the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume. The healthy tissue stains red, while the infarcted tissue remains white.

Data Presentation
GroupNeurological Deficit Score (at 24h)Rotarod Latency (s)Infarct Volume (% of Hemisphere)
Sham
Vehicle Control
Test Compound (Low Dose)
Test Compound (Mid Dose)
Test Compound (High Dose)

Essential Supporting Studies

Pharmacokinetics (PK)

A preliminary PK study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This data is essential for selecting appropriate doses and administration routes for efficacy studies. Key parameters to measure include Cmax, Tmax, half-life (t1/2), and brain-to-plasma ratio to confirm CNS penetration.

Preliminary Toxicology

An acute toxicology study should be conducted to determine the maximum tolerated dose (MTD) and identify any potential overt toxicity. This involves administering escalating doses of the compound to a small number of animals and observing them for adverse clinical signs and mortality over a period of 7-14 days.

Conclusion

This guide outlines a structured, tiered approach for evaluating the preclinical efficacy of this compound. Beginning with a robust screening model for cognitive enhancement (scopolamine-induced amnesia) and progressing to a more complex neuroprotection model (focal cerebral ischemia) allows for a comprehensive assessment of the compound's therapeutic potential. The inclusion of biochemical, histological, and functional readouts will provide a multi-faceted understanding of its mechanism of action. These protocols, grounded in established methodologies for related compounds, provide a solid foundation for advancing this compound through the preclinical drug development pipeline.

References

application of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one in high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the High-Throughput Screening of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of novel chemical matter with therapeutic potential is paramount. The compound this compound represents a compelling starting point for screening campaigns. It merges two "privileged scaffolds" renowned in medicinal chemistry: the pyrrolidine ring and the piperidine motif.[1][2] The pyrrolidinone core is a cornerstone of a diverse range of therapeutic agents, including nootropic and anticonvulsant drugs, valued for its unique structural and hydrogen-bonding capabilities.[3][4] Similarly, the piperidine ring is a ubiquitous feature in FDA-approved drugs, enhancing druggability by improving pharmacokinetic properties and offering a three-dimensional structure ideal for interacting with biological targets.[1][2]

Given the absence of established biological targets for this compound, a dual-pronged high-throughput screening (HTS) strategy is warranted. This guide, intended for researchers and drug development professionals, provides a detailed framework for evaluating this molecule through both a broad, target-agnostic phenotypic screen and a focused, target-based campaign. The objective is not merely to provide protocols, but to elucidate the scientific rationale behind each step, ensuring a robust and logical pathway from initial screening to validated hit identification.[5]

Part 1: Phenotypic Screening - A Broad Assessment of Bioactivity

For a novel compound with an unknown mechanism of action, a phenotypic screen is an invaluable first step.[6] It allows for the discovery of compounds that modulate complex cellular processes, such as cell growth, viability, or morphological changes, without preconceived notions about the molecular target.[7] A cell viability assay is a foundational and robust HTS method to identify compounds with cytotoxic or cytostatic effects, which could be relevant for oncology or as a counter-screen to eliminate broadly toxic compounds in other therapeutic areas.[8]

Principle of the Luminescence-Based Cell Viability Assay

This protocol utilizes a luminescence-based assay that quantifies adenosine triphosphate (ATP), a direct indicator of metabolically active, viable cells.[8] In the presence of luciferase and its substrate, D-luciferin, the ATP produced by viable cells generates a luminescent signal that is directly proportional to the number of cells in the well. A decrease in signal indicates cell death or a reduction in metabolic activity.

Protocol 1: High-Throughput Phenotypic Cell Viability Screen

1. Cell Line Selection and Culture:

  • Rationale: The choice of cell line is critical and should be relevant to the potential therapeutic area of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma). For this general protocol, HEK293 cells are used due to their robust growth and ease of handling.[8] All cell lines must be well-characterized and authenticated to ensure data reproducibility.[7]
  • Procedure: Culture HEK293 cells in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Assay Plate Preparation:

  • Rationale: Proper cell seeding is crucial to minimize variability and achieve a high signal-to-noise ratio.[9] A cell titration experiment should be performed to determine the optimal seeding density that ensures logarithmic growth throughout the experiment.
  • Procedure: a. Harvest cells using trypsin and perform a cell count. b. Dilute the cell suspension to the predetermined optimal density (e.g., 5,000 cells/well). c. Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well, white, solid-bottom plate suitable for luminescence assays. d. Incubate the plate for 24 hours to allow for cell attachment.

3. Compound Plating and Transfer:

  • Rationale: Automation is essential for HTS to handle large compound libraries efficiently and minimize human error.[10] A single high concentration (e.g., 10 µM) is used for the primary screen to maximize the chances of identifying active compounds.[5]
  • Procedure: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Create a compound source plate by diluting the stock solution to an intermediate concentration (e.g., 2 mM) in DMSO. c. Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compound, positive control (e.g., Staurosporine), and negative control (DMSO) to the assay plate, resulting in a final compound concentration of 10 µM and a final DMSO concentration of ≤0.5%.

4. Incubation:

  • Rationale: The incubation period must be long enough to observe a biological effect but short enough to avoid secondary effects or degradation of the compound. A 48- to 72-hour period is common for cell viability assays.
  • Procedure: Incubate the assay plate for 48 hours at 37°C in a 5% CO₂ incubator.

5. Signal Detection:

  • Procedure: a. Equilibrate the assay plate and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature. b. Add 25 µL of the detection reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a plate reader.

Data Analysis and Hit Identification for Phenotypic Screen

Robust statistical analysis is critical for confident hit identification.[11]

  • Quality Control: The Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[12]

    • Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

  • Data Normalization: Raw data is normalized to the plate controls to minimize plate-to-plate variability.[13]

    • % Inhibition: ((Median_neg_control - Sample_value) / (Median_neg_control - Median_pos_control)) * 100

  • Hit Selection: A common method is to set a threshold based on the standard deviation (SD) from the mean of the negative controls. A "hit" is often defined as a compound that produces a signal that is three times the standard deviation from the mean of the negative controls.[13]

ParameterDescriptionTypical Value/Criteria
Assay Format 384-well plate, luminescenceWhite, solid-bottom
Cell Line HEK2935,000 cells/well
Compound Conc. Primary screen concentration10 µM
Positive Control Staurosporine1 µM
Negative Control DMSO0.5% final concentration
Incubation Time 48 hours37°C, 5% CO₂
Z'-Factor Assay quality metric> 0.5
Hit Criterion % Inhibition> 50% (or > 3xSD from mean)

Part 2: Target-Based Screening - A Focused Investigation

Based on the prevalence of pyrrolidinone derivatives in neuroscience, a logical next step is to screen this compound against a relevant neurological target.[3][14] G-protein coupled receptors (GPCRs) are a major class of drug targets, and assays to measure their activity, such as calcium flux assays, are highly amenable to HTS.

Principle of the Fluorescent Calcium Flux Assay

This assay is designed for GPCRs that signal through the Gq pathway, leading to the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. Cells are pre-loaded with a Ca²⁺-sensitive fluorescent dye. Upon receptor activation by an agonist, the increase in intracellular Ca²⁺ concentration causes a significant increase in fluorescence, which can be measured in real-time. Antagonists, or inverse agonists, will inhibit this agonist-induced signal.

Protocol 2: HTS for Antagonists of a Hypothetical Gq-Coupled Receptor

1. Cell Line and Reagents:

  • Rationale: A stable cell line overexpressing the target GPCR (e.g., CHO-K1 or HEK293 cells expressing the 5-HT2A receptor) is required. The choice of a known agonist at a concentration that elicits ~80% of the maximal response (EC₈₀) is critical for detecting potential inhibitors.
  • Materials:
  • HEK293 cell line stably expressing the target Gq-coupled receptor.
  • Calcium-sensitive dye kit (e.g., Fluo-4 Direct™).
  • Known agonist for the target receptor.
  • Probenecid (an inhibitor of organic anion transporters that prevents dye leakage).

2. Assay Plate Preparation:

  • Procedure: a. Seed the cells in 384-well, black-walled, clear-bottom microplates at an optimized density and incubate overnight. b. Prepare the dye-loading solution according to the manufacturer's protocol, including probenecid. c. Remove the cell culture medium and add 20 µL of the dye-loading solution to each well. d. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

3. Compound and Agonist Addition:

  • Rationale: This protocol screens for antagonists. Therefore, the test compound is added first, followed by the agonist to stimulate the receptor. A fluorescent imaging plate reader (e.g., FLIPR®) allows for the simultaneous addition of the agonist and kinetic reading.
  • Procedure: a. Add 10 µL of this compound or control compounds to the assay plate and incubate for 15-30 minutes. b. Place the assay plate into the imaging plate reader. c. The instrument will add 10 µL of the agonist at its EC₈₀ concentration to all wells.

4. Signal Detection:

  • Procedure: The plate reader measures the fluorescent signal kinetically for 1-3 minutes immediately following agonist addition. The signal is typically measured as the maximum peak response minus the baseline fluorescence.

Workflow for HTS and Hit Validation

The path from a primary screen to a confirmed hit is a multi-step process designed to eliminate false positives and thoroughly characterize promising compounds.[15]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation cluster_3 Final Output Primary Primary HTS (Single Concentration, e.g., 10 µM) Confirm Confirmatory Screen (Fresh Compound, Identical Assay) Primary->Confirm Initial 'Hits' DoseResponse Dose-Response Curve (Determine Potency - IC50/EC50) Confirm->DoseResponse Confirmed Hits Orthogonal Orthogonal Assay (Different Technology, e.g., Biophysical) DoseResponse->Orthogonal Potent Hits SAR SAR Exploration (Test Structurally Related Analogs) Orthogonal->SAR On-Target Hits ValidatedHit Validated Hit Series SAR->ValidatedHit

General workflow from primary HTS to a validated hit series.
Data Analysis and Hit Validation Cascade

  • Primary Hit Identification: Similar to the phenotypic screen, hits are identified as wells where the agonist-induced signal is inhibited beyond a set threshold (e.g., >50% inhibition).

  • Dose-Response Analysis: Confirmed hits are tested in a dilution series (e.g., 10-point, 3-fold dilutions) to determine their potency (IC₅₀). Curve fitting is performed using a four-parameter logistic model.

  • Hit Triage and Validation: This is a critical phase to eliminate artifacts and false positives.[15]

    • PAINS Removal: Compounds are checked against databases of Pan-Assay Interference Compounds (PAINS), which are known to interfere with assays non-specifically.[15]

    • Orthogonal Assays: Hit activity is confirmed using a different assay technology.[16] For a GPCR target, a biophysical method like Surface Plasmon Resonance (SPR) could be used to confirm direct binding of the compound to the purified receptor protein.

    • Selectivity Screening: The validated hit is tested against related receptors to ensure it is selective for the intended target.

Hit_Validation_Cascade cluster_0 Input cluster_1 Validation Steps cluster_2 Output PotentHits Potent Hits from Dose-Response Screen Triage Computational Triage (Filter for PAINS, check properties) PotentHits->Triage Orthogonal Orthogonal Assay Confirmation (e.g., Radioligand Binding) Triage->Orthogonal Pass Artifacts Artifacts Removed Triage->Artifacts Selectivity Selectivity Profiling (Test against related targets) Orthogonal->Selectivity Confirmed On-Target OffTarget Off-Target/Non-Specific Orthogonal->OffTarget Cellular Functional Cellular Assay (More physiologically relevant model) Selectivity->Cellular Selective Hit NonSelective Non-Selective Selectivity->NonSelective ValidatedLead Validated Lead Candidate Cellular->ValidatedLead Activity Confirmed Inactive Inactive in Model Cellular->Inactive

A self-validating hit validation cascade to eliminate false positives.

Conclusion

The compound this compound, by virtue of its constituent privileged scaffolds, presents a promising starting point for drug discovery. This guide outlines a comprehensive and robust strategy for its evaluation using high-throughput screening. By initiating with a broad phenotypic screen, researchers can uncover unexpected biological activities, while a parallel, focused target-based campaign allows for the rational exploration of a likely therapeutic area. The successful application of these protocols, underpinned by rigorous data analysis and a stringent hit validation cascade, provides a clear and efficient path to identifying and validating novel, high-quality lead compounds for downstream drug development.

References

Introduction: The Rationale for Targeting the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the development of novel radiolabeled ligands is essential for advancing molecular imaging and our understanding of neurobiology. This document provides a comprehensive overview of the necessary steps for the synthesis, radiolabeling, and preclinical evaluation of a promising new PET imaging agent, 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one, for the α7 nicotinic acetylcholine receptor (α7-nAChR).

This guide is intended for researchers, scientists, and drug development professionals in the fields of radiochemistry, neuropharmacology, and molecular imaging. It is structured to provide not only step-by-step protocols but also the scientific reasoning behind the experimental choices, ensuring a deep and applicable understanding of the process.

The α7 nicotinic acetylcholine receptor (α7-nAChR) is a crucial ligand-gated ion channel that is widely expressed in the central nervous system, particularly in the hippocampus, cortex, and thalamus. These receptors are key modulators of cognitive functions, including learning, memory, and attention. Dysfunction of the α7-nAChR has been implicated in the pathophysiology of several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and certain types of epilepsy.

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the in vivo quantification of molecular targets. The development of specific PET radiotracers for the α7-nAChR is of great interest as it would enable the study of receptor density and distribution in the living human brain. This could lead to earlier diagnosis, a better understanding of disease progression, and the development of novel therapeutics targeting this receptor.

Currently, several PET tracers for the α7-nAChR have been developed, but many have limitations such as suboptimal affinity, specificity, or pharmacokinetic properties. The novel compound, this compound, has been designed as a potential PET tracer for the α7-nAChR with improved characteristics. This guide will detail the necessary steps to develop and evaluate this compound as a viable PET imaging agent.

Synthesis of the Radiolabeling Precursor

The successful radiosynthesis of a PET tracer begins with the careful design and synthesis of a suitable precursor. For the target compound, this compound, a plausible precursor for radiolabeling with Carbon-11 ([11C]) would be the desmethylated analog, where a methyl group can be introduced at a specific position. A common and efficient method for [11C] labeling is through N-methylation using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).

A potential precursor for the [11C]methylation on the piperidine nitrogen would be 1-((1H-pyrrol-1-yl)methyl)piperidine. However, a more likely candidate for achieving high specific activity would be a precursor where the methyl group is added to the pyrrolidinone nitrogen. Thus, the synthesis of the N-desmethyl precursor, this compound, is a critical first step.

A plausible synthetic route for this precursor is a two-step process involving the alkylation of pyrrolidin-2-one with a suitable piperidine derivative.

Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(chloromethyl)piperidine hydrochloride

  • To a solution of piperidin-4-ylmethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Triturate the crude product with diethyl ether to afford 4-(chloromethyl)piperidine hydrochloride as a white solid.

Step 2: Alkylation of pyrrolidin-2-one

  • To a solution of pyrrolidin-2-one (1.1 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 4-(chloromethyl)piperidine hydrochloride (1.0 eq) and triethylamine (1.2 eq) in DMF.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Radiosynthesis and Quality Control of [11C]this compound

The radiosynthesis of the target compound will be achieved via N-methylation of the precursor using [11C]methyl iodide.

Workflow for Radiosynthesis and Purification

Radiosynthesis_Workflow cluster_0 [11C]CO2 Production cluster_1 [11C]CH3I Synthesis cluster_2 Radiolabeling & Purification cluster_3 Final Product Formulation start [14N(p,α)11C] reaction in Cyclotron co2_to_ch4 [11C]CO2 to [11C]CH4 (H2/Ni catalyst) start->co2_to_ch4 Gas transfer ch4_to_ch3i [11C]CH4 to [11C]CH3I (I2, gas phase) co2_to_ch4->ch4_to_ch3i labeling Precursor + [11C]CH3I in DMF, 80°C ch4_to_ch3i->labeling Trapping hplc Semi-preparative HPLC (C18 column) labeling->hplc Purification formulation Evaporation & Formulation in saline/ethanol hplc->formulation Collection qc Quality Control formulation->qc Final product

Caption: Workflow for the production and purification of the [11C]-labeled radiotracer.

Protocol: [11C]Methylation and Purification
  • Production of [11C]CH3I: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron. The [11C]CO2 is then converted to [11C]CH4 by catalytic hydrogenation, followed by gas-phase iodination to produce [11C]CH3I.

  • Radiolabeling: The [11C]CH3I is trapped in a solution of the precursor (this compound, ~1 mg) in anhydrous DMF (300 µL) at room temperature. The reaction vessel is sealed and heated at 80 °C for 5 minutes.

  • Purification: The reaction mixture is diluted with mobile phase and injected onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm). The mobile phase could be a mixture of acetonitrile and water with 0.1% trifluoroacetic acid. The fraction corresponding to the radiolabeled product is collected.

  • Formulation: The collected fraction is diluted with water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with water, and the product is eluted with ethanol. The final product is formulated in sterile saline containing up to 10% ethanol for injection.

Quality Control

Before administration, the final product must undergo rigorous quality control testing.

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Molar Activity > 37 GBq/µmol (1 Ci/µmol)HPLC with UV and radiation detectors
Residual Solvents < 410 ppm (DMF), < 5000 ppm (Ethanol)Gas Chromatography (GC)
pH 4.5 - 7.5pH meter
Sterility SterileSterility testing
Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test

Preclinical Evaluation: In Vitro Studies

In vitro studies are essential to determine the affinity and specificity of the new radiotracer for the α7-nAChR.

Protocol: In Vitro Binding Assays

These assays are typically performed using cell membranes from a cell line stably expressing the human α7-nAChR (e.g., CHO-K1 or HEK293 cells) or rodent brain homogenates.

Saturation Binding Assay:

  • Incubate cell membranes (50-100 µg protein) with increasing concentrations of the [11C]-labeled tracer in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubate at room temperature for 60 minutes.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 10 µM) of a known α7-nAChR ligand (e.g., PNU-282987).

  • Separate bound and free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity on the filters using a gamma counter.

  • Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Competition Binding Assay:

  • Incubate cell membranes with a fixed concentration of the [11C]-labeled tracer (typically at or below the Kd value).

  • Add increasing concentrations of the unlabeled this compound or other competing ligands.

  • Follow the incubation and filtration steps as described for the saturation assay.

  • Analyze the data to determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) for the competing ligands.

Protocol: In Vitro Autoradiography

Autoradiography on brain tissue sections allows for the visualization of the regional distribution of the α7-nAChR.

  • Prepare thin (e.g., 20 µm) cryosections of rodent or human brain tissue.

  • Incubate the sections with the [11C]-labeled tracer in a binding buffer.

  • For non-specific binding, incubate adjacent sections in the presence of an excess of a competing ligand.

  • Wash the sections in cold buffer to remove unbound tracer.

  • Dry the sections and expose them to a phosphor imaging plate or autoradiographic film.

  • Quantify the signal in different brain regions using image analysis software.

Preclinical Evaluation: In Vivo Studies

In vivo studies in animal models are crucial to assess the pharmacokinetic properties of the radiotracer and its ability to image the α7-nAChR in the living brain.

Workflow for In Vivo PET Imaging Study

in_vivo_workflow cluster_interventions Intervention Studies (Optional) animal_prep Animal Preparation (e.g., Rodent, NHP) Anesthesia tracer_admin Radiotracer Administration (Intravenous Injection) animal_prep->tracer_admin pet_scan Dynamic PET/CT or PET/MR Scan (e.g., 60-90 min) tracer_admin->pet_scan data_acq Data Acquisition (List-mode or sinogram) pet_scan->data_acq baseline Baseline Scan blocking Blocking Study (Pre-treatment with cold ligand) recon Image Reconstruction (e.g., OSEM) data_acq->recon analysis Image Analysis & Kinetic Modeling recon->analysis

Caption: General workflow for an in vivo PET imaging study in a preclinical model.

Protocol: Small Animal PET Imaging
  • Anesthetize the animal (e.g., isoflurane) and place it in the PET scanner.

  • Perform a transmission scan for attenuation correction (if using PET/CT).

  • Inject a bolus of the [11C]-labeled tracer intravenously via a tail vein catheter.

  • Acquire dynamic PET data for 60-90 minutes.

  • For blocking studies, pre-treat the animal with a known α7-nAChR ligand before the tracer injection to demonstrate specificity.

  • Reconstruct the PET images and co-register them with an anatomical image (CT or MRI).

  • Draw regions of interest (ROIs) on different brain areas to generate time-activity curves (TACs).

Protocol: Biodistribution Study
  • Inject a known amount of the [11C]-labeled tracer into a cohort of animals.

  • At various time points post-injection (e.g., 2, 10, 30, and 60 minutes), euthanize the animals.

  • Dissect major organs and tissues (brain, heart, lungs, liver, kidneys, muscle, bone, blood).

  • Weigh the tissue samples and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Data Analysis and Interpretation

The analysis of the dynamic PET data is crucial for the quantification of receptor density. This is typically done using tracer kinetic modeling.

Tracer Kinetic Models:

  • Two-Tissue Compartment Model (2TCM): This is a common model for receptor-binding radiotracers that describes the exchange of the tracer between the plasma, a non-displaceable compartment, and a specifically bound compartment in the tissue. It allows for the estimation of the total distribution volume (VT), which is proportional to the receptor density.

  • Simplified Reference Tissue Model (SRTM): This model can be used if a suitable reference region (an area with no or negligible specific binding) is available. It avoids the need for arterial blood sampling by using the reference region TAC as an input function.

The outcome of these analyses will provide quantitative measures of receptor availability (e.g., VT or binding potential, BPND), which can be used to compare receptor densities between different groups or conditions.

Conclusion and Future Directions

The development of a novel PET tracer is a complex, multi-step process that requires expertise in chemistry, pharmacology, and imaging sciences. This guide has outlined the essential steps for the development and preclinical evaluation of [11C]this compound as a potential PET tracer for the α7-nAChR.

If the preclinical data demonstrates high affinity, specificity, and favorable pharmacokinetic properties, the next steps would involve toxicology studies and the preparation of an Investigational New Drug (IND) application for first-in-human studies. A successful outcome will provide a valuable new tool for neuroscience research and clinical applications in a range of debilitating brain disorders.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthesis and overcome common challenges.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves the formation of a C-N bond between the piperidine and pyrrolidinone moieties. The two primary retrosynthetic disconnections lead to two main synthetic approaches:

  • Reductive Amination: This is a widely used and robust method that involves the reaction of a piperidine derivative with a pyrrolidinone precursor bearing a carbonyl group, or vice versa, in the presence of a reducing agent.[1]

  • N-Alkylation: This classical approach involves the reaction of a piperidine-containing nucleophile with a pyrrolidinone-containing electrophile, or the reverse. This is typically achieved using an alkyl halide or a similar leaving group.

The choice of strategy often depends on the availability of starting materials, desired scale, and specific functional group tolerances. This guide will focus on troubleshooting and optimizing these common synthetic routes.

Visualizing the Synthetic Pathways

G cluster_RA Reductive Amination Pathway cluster_NA N-Alkylation Pathway 4-(Aminomethyl)piperidine 4-(Aminomethyl)piperidine Imine_Intermediate Imine_Intermediate 4-(Aminomethyl)piperidine->Imine_Intermediate + Pyrrolidinone Precursor (e.g., 1-(2-oxo-pyrrolidin-1-yl)acetaldehyde) Target_Molecule This compound Imine_Intermediate->Target_Molecule + Reducing Agent (e.g., NaBH(OAc)3) Pyrrolidin-2-one Pyrrolidin-2-one Pyrrolidin-2-one->Target_Molecule + 4-(Chloromethyl)piperidine + Base (e.g., NaH) 4-(Aminomethyl)piperidine_Nuc 4-(Aminomethyl)piperidine 4-(Aminomethyl)piperidine_Nuc->Target_Molecule + Pyrrolidinone Electrophile + Base Pyrrolidinone_Electrophile 1-(2-bromoethyl)pyrrolidin-2-one

Caption: Primary synthetic routes to this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation in Reductive Amination

Question: I am attempting a reductive amination between 4-(aminomethyl)piperidine and a pyrrolidinone-based aldehyde, but I'm seeing very low conversion to the desired product. What could be the issue?

Answer: Low conversion in reductive amination can stem from several factors related to the reagents, reaction conditions, and the stability of the intermediate imine.

Potential Causes & Solutions:

  • Ineffective Reducing Agent:

    • Insight: The choice of reducing agent is critical. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the aldehyde. Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde.

    • Solution: If you are using NaBH₄, consider switching to NaBH(OAc)₃. If you are already using NaBH(OAc)₃, ensure it is fresh and has been stored under anhydrous conditions.

  • pH of the Reaction Mixture:

    • Insight: Imine formation is pH-dependent. The reaction is typically acid-catalyzed, but a pH that is too low will protonate the amine nucleophile, rendering it unreactive. A pH that is too high will not sufficiently activate the carbonyl group.

    • Solution: For most reductive aminations, a slightly acidic pH (around 5-6) is optimal. The addition of a small amount of acetic acid is common practice. You can monitor the pH of your reaction mixture and adjust accordingly.

  • Water Content:

    • Insight: While imine formation is a condensation reaction that produces water, an excessive amount of water in the reaction can shift the equilibrium back towards the starting materials.

    • Solution: Use anhydrous solvents and consider adding a drying agent like molecular sieves (4Å) to the reaction mixture to sequester the water that is formed.[2]

  • Steric Hindrance:

    • Insight: If your starting materials have bulky substituents, this can sterically hinder the formation of the imine intermediate.

    • Solution: You may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time. However, be mindful of potential side reactions at elevated temperatures.

Troubleshooting Workflow: Reductive Amination

G start Low Yield in Reductive Amination check_reductant Is the reducing agent (e.g., NaBH(OAc)3) fresh and appropriate? start->check_reductant check_pH Is the reaction pH optimal (around 5-6)? check_reductant->check_pH Yes solution_reductant Replace reducing agent. check_reductant->solution_reductant No check_water Are anhydrous conditions being used? check_pH->check_water Yes solution_pH Add acetic acid to catalyze imine formation. check_pH->solution_pH No check_temp_time Have reaction time and temperature been optimized? check_water->check_temp_time Yes solution_water Use anhydrous solvents and add molecular sieves. check_water->solution_water No solution_temp_time Increase temperature or prolong reaction time. check_temp_time->solution_temp_time No end_node Improved Yield check_temp_time->end_node Yes solution_reductant->check_pH solution_pH->check_water solution_water->check_temp_time solution_temp_time->end_node

Caption: Decision tree for troubleshooting low yields in reductive amination.

Issue 2: Formation of Side Products in N-Alkylation

Question: I'm performing an N-alkylation of pyrrolidin-2-one with a 4-(halomethyl)piperidine derivative and observing significant amounts of what appears to be a di-alkylated product or other impurities. How can I improve the selectivity?

Answer: Side product formation in N-alkylation is a common issue, often arising from over-alkylation, side reactions of the base, or impurities in the starting materials.

Potential Causes & Solutions:

  • Over-Alkylation:

    • Insight: If there are other nucleophilic sites in your molecules, they can also be alkylated. In this specific synthesis, the secondary amine of the piperidine ring is also a potential nucleophile.

    • Solution: If you are starting with an unprotected piperidine, consider using a protecting group on the piperidine nitrogen, such as a Boc (tert-butyloxycarbonyl) group. This can be removed in a subsequent step.

  • Choice of Base and Solvent:

    • Insight: Strong, non-nucleophilic bases are generally preferred for deprotonating the pyrrolidinone. Sodium hydride (NaH) is a common choice. The solvent should be aprotic to avoid reacting with the base.[3]

    • Solution: Use a strong, non-nucleophilic base like NaH in an anhydrous aprotic solvent such as DMF or THF. Ensure the pyrrolidin-2-one is fully deprotonated before adding the alkylating agent. Adding the alkylating agent slowly and at a low temperature can also help control the reaction.

  • Leaving Group Reactivity:

    • Insight: The reactivity of the leaving group on the piperidine electrophile is important. Iodides are more reactive than bromides, which are more reactive than chlorides. A highly reactive leaving group can sometimes lead to more side reactions.

    • Solution: If you are using a highly reactive alkyl iodide and observing side products, consider switching to the corresponding alkyl bromide or chloride.[4] This may require slightly more forcing reaction conditions (e.g., higher temperature) but can improve selectivity.

Quantitative Data Summary: N-Alkylation Conditions
ParameterRecommendationRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that effectively deprotonates the pyrrolidinone.
Solvent Anhydrous DMF or THFAprotic solvents that do not react with the base.
Temperature 0 °C to room temperatureLower temperatures can help control the reaction rate and minimize side products.
Leaving Group -Cl or -BrOffers a good balance of reactivity and selectivity.

III. Frequently Asked Questions (FAQs)

Q1: Which starting materials are recommended for the synthesis of this compound?

A1: For the reductive amination route, commercially available 4-(aminomethyl)piperidine is a common starting material.[5][6] This can be reacted with a suitable pyrrolidinone precursor containing an aldehyde functional group. For the N-alkylation route, pyrrolidin-2-one is a readily available starting material, which can be reacted with a 4-(halomethyl)piperidine derivative. The choice often comes down to the commercial availability and cost of the starting materials.

Q2: Are there any specific safety precautions I should be aware of?

A2: Yes. When working with sodium hydride (NaH), it is important to handle it under an inert atmosphere (e.g., nitrogen or argon) as it is highly reactive with water and moisture. Reductive amination reagents can also be moisture-sensitive. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Q3: How can I effectively purify the final product?

A3: Purification of this compound can typically be achieved by column chromatography on silica gel. A gradient elution system, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), is often effective. The presence of the basic piperidine nitrogen may cause tailing on the silica gel column. In such cases, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can improve the peak shape.

Q4: Can I use protecting groups to improve the synthesis?

A4: Yes, protecting groups can be very useful. For example, in the N-alkylation route, protecting the piperidine nitrogen with a Boc group can prevent unwanted side reactions.[7] The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the final product.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Step 1: Imine Formation and Reduction

  • To a solution of 1-(2-oxo-pyrrolidin-1-yl)acetaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added 4-(aminomethyl)piperidine (1.1 eq).

  • A catalytic amount of glacial acetic acid (0.1 eq) is added, and the mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes, and the reaction is stirred at room temperature for 12-18 hours.

  • The reaction progress is monitored by TLC or LC-MS.

Step 2: Work-up and Purification

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (DCM/MeOH gradient with 0.5% triethylamine) to afford the pure this compound.

Protocol 2: Synthesis via N-Alkylation with a Protected Piperidine

Step 1: Deprotonation and Alkylation

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.2 M) at 0 °C under a nitrogen atmosphere is added a solution of pyrrolidin-2-one (1.1 eq) in anhydrous DMF.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

  • The reaction is cooled back to 0 °C, and a solution of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DMF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

Step 2: Work-up and Boc Deprotection

  • Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

  • The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude intermediate is purified by column chromatography.

  • The purified Boc-protected intermediate is dissolved in a solution of 4 M HCl in dioxane and stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford the hydrochloride salt of the final product. The free base can be obtained by neutralization with a suitable base.

V. References

  • ChemicalBook. (2023). 4-(Aminomethyl)piperidine. Retrieved from --INVALID-LINK--

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 4-(Aminomethyl)piperidine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-(Boc-Aminomethyl)piperidine synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from --INVALID-LINK--

  • PubMed Central. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from --INVALID-LINK--

  • Biomedical Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from --INVALID-LINK--

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from --INVALID-LINK--

  • Google Patents. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from --INVALID-LINK--

  • PubMed Central. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Reductive amination and amide synthesis. Retrieved from --INVALID-LINK--

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2016). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Retrieved from --INVALID-LINK--

  • TargetMol. (n.d.). 1-(Piperidin-4-ylmethyl)piperidine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from --INVALID-LINK--

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Retrieved from --INVALID-LINK--

  • PubMed Central. (2017). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from --INVALID-LINK--

  • Google Patents. (2011). N-Alkylation of Opiates. Retrieved from --INVALID-LINK--

  • Google Patents. (1997). Process for preparing N-alkylene piperidino compounds and their enantiomers. Retrieved from --INVALID-LINK--

  • LabMedica. (2003). Toolkit for Reductive Amination in Drug Discovery. Retrieved from --INVALID-LINK--

  • MedChemExpress. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 2-(Chloromethyl)piperidine hydrochloride. Retrieved from --INVALID-LINK--

  • PubMed. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this versatile heterocyclic compound. This resource offers field-proven insights and detailed protocols to help you achieve high purity for your downstream applications.

Introduction to the Purification Challenges

This compound is a polar, basic compound containing a lactam and a secondary amine within the piperidine ring. This bifunctional nature presents unique challenges during purification. The basicity of the piperidine nitrogen can lead to strong interactions with acidic stationary phases in chromatography, resulting in poor peak shape and recovery. Its polarity and potential for hydrogen bonding influence its solubility, making the selection of an appropriate recrystallization solvent system critical. Furthermore, its presumed high boiling point necessitates vacuum distillation to prevent thermal decomposition.

This guide will address these challenges by providing detailed protocols for the three primary purification techniques: flash column chromatography, recrystallization, and vacuum distillation. Each section includes troubleshooting guides in a question-and-answer format to address common issues encountered during these procedures.

Section 1: Flash Column Chromatography

Flash column chromatography is a primary method for purifying this compound from reaction mixtures, capable of separating the target compound from unreacted starting materials and byproducts. Due to the basic nature of the piperidine moiety, special considerations are necessary to achieve optimal separation on silica gel.

Understanding the Challenge: Amine-Silica Interactions

Standard silica gel is acidic and can strongly interact with basic compounds like this compound. This acid-base interaction can lead to several undesirable outcomes:

  • Peak Tailing: The compound moves unevenly through the column, resulting in broad, asymmetric peaks.

  • Irreversible Adsorption: A portion of the compound may bind permanently to the silica, leading to low recovery.

  • On-Column Degradation: The acidic environment can potentially degrade sensitive molecules.

To counteract these effects, the silica gel's acidic sites must be neutralized or a less acidic stationary phase should be employed.

Recommended Protocol: Flash Chromatography with a Basic Modifier

This protocol utilizes a mobile phase containing a small amount of a basic additive, such as triethylamine (TEA), to minimize unwanted interactions with the silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), redistilled

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware and flash chromatography system

Step-by-Step Methodology:

  • TLC Analysis:

    • Prepare a developing chamber with a mobile phase of 95:5 DCM:MeOH with 0.5% TEA.

    • Dissolve a small amount of the crude material in DCM and spot it on a TLC plate.

    • Develop the plate and visualize the spots under UV light and/or by staining with potassium permanganate.

    • The ideal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound. Adjust the DCM:MeOH ratio as necessary.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by running 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Alternatively, for less soluble samples, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Chromatography Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (DCM:MeOH + 0.5% TEA) Pack Pack Column with Silica Gel TLC->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Load Crude Sample (Wet or Dry Loading) Equilibrate->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound by flash chromatography.

Troubleshooting Guide: Flash Chromatography
Issue Possible Cause Solution
Peak Tailing Insufficient neutralization of acidic silica sites.Increase the concentration of triethylamine in the mobile phase to 1-2%. Alternatively, use an amine-functionalized silica gel column.
Low Recovery Irreversible adsorption of the compound onto the silica gel.Pre-treat the silica gel by washing it with a solvent mixture containing a higher concentration of triethylamine (e.g., 5% TEA in hexane) before packing the column.
Compound Elutes with the Solvent Front The mobile phase is too polar.Decrease the percentage of methanol in the mobile phase. Start with a less polar solvent system, such as 98:2 DCM:MeOH with 0.5% TEA, and gradually increase the polarity.
Poor Separation of Impurities The chosen solvent system does not provide adequate resolution.Experiment with different solvent systems. Consider a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. For very polar impurities, a different stationary phase like alumina might be beneficial.

Section 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The success of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Solvent Selection for Recrystallization

The ideal recrystallization solvent should:

  • Completely dissolve the compound at an elevated temperature.

  • Have low solubility for the compound at low temperatures.

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert towards the compound.

  • Have a relatively low boiling point for easy removal.

For this compound, which is a polar molecule, polar solvents and mixed solvent systems are likely to be effective.

Recommended Protocol: Recrystallization from a Mixed Solvent System

This protocol uses a binary solvent system, such as ethanol/ethyl acetate or methanol/diethyl ether, to achieve optimal crystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Ethyl Acetate

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the more polar solvent (e.g., ethanol) and heat the mixture to boiling to dissolve the solid completely.

  • Addition of Anti-Solvent:

    • While the solution is hot, slowly add the less polar solvent (e.g., ethyl acetate) dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a few drops of the more polar solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold solvent mixture to remove any adhering impurities.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Recrystallization Troubleshooting Flowchart

G Start Start Recrystallization Dissolve Dissolve Crude in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals Crystals Form? Cool->Crystals Filter Filter and Dry Crystals Crystals->Filter Yes NoCrystals No Crystals Form Crystals->NoCrystals No OilOut Oiling Out Occurs Crystals->OilOut Oiling Out End Pure Product Filter->End Troubleshoot1 Troubleshoot: - Scratch flask - Add seed crystal - Evaporate some solvent NoCrystals->Troubleshoot1 Troubleshoot2 Troubleshoot: - Reheat and add more solvent - Try a different solvent system OilOut->Troubleshoot2

Caption: Troubleshooting flowchart for the recrystallization of this compound.

Frequently Asked Questions (FAQs): Recrystallization
  • Q1: My compound "oils out" instead of crystallizing. What should I do?

    • A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. Try reheating the solution to dissolve the oil, add more of the better solvent, and allow it to cool more slowly. Using a different solvent system with a lower boiling point may also be necessary.[1]

  • Q2: No crystals are forming even after cooling in an ice bath. What is the problem?

    • A2: The solution may not be sufficiently saturated, or crystal nucleation has not been initiated. Try evaporating some of the solvent to increase the concentration. To induce crystallization, you can scratch the inside of the flask with a glass rod at the meniscus or add a small "seed" crystal of the pure compound.[2]

  • Q3: The recovered yield is very low. How can I improve it?

    • A3: Low yield can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with too much cold solvent. Ensure you are using the minimum amount of hot solvent necessary for dissolution and that the solution is thoroughly cooled. Wash the collected crystals with a minimal amount of ice-cold solvent.

Section 3: Vacuum Distillation

For high-boiling point liquids like this compound, purification by distillation at atmospheric pressure can lead to decomposition. Vacuum distillation lowers the boiling point of the compound, allowing for its purification at a lower temperature.[3][4][5][6][7]

Principle of Vacuum Distillation

A liquid boils when its vapor pressure equals the external pressure. By reducing the pressure inside the distillation apparatus, the temperature required to reach the boiling point is significantly lowered. This is particularly advantageous for compounds that are thermally unstable.[8]

Recommended Protocol: Vacuum Distillation

Safety Note: Always inspect glassware for any cracks or defects before performing a vacuum distillation to prevent implosion. Use a safety shield.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a Claisen adapter to prevent bumping)

  • Vacuum pump or water aspirator

  • Heating mantle

  • Stir bar

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.

    • Place a stir bar in the distillation flask.

  • Applying Vacuum:

    • Begin stirring and then slowly apply the vacuum. This will remove any low-boiling impurities.

  • Heating:

    • Once a stable vacuum is achieved, begin heating the distillation flask gently.

  • Distillation and Collection:

    • Collect the fraction that distills at a constant temperature at the recorded pressure.

    • Monitor the temperature and pressure throughout the distillation.

  • Shutdown:

    • Remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Troubleshooting Guide: Vacuum Distillation
Issue Possible Cause Solution
Bumping or Violent Boiling Uneven heating or lack of nucleation sites.Ensure vigorous stirring with a magnetic stir bar. A Claisen adapter helps to prevent the liquid from bumping into the condenser.
Inability to Achieve a Low Pressure Leaks in the system.Check that all joints are properly sealed and greased. Inspect the tubing for cracks.
No Distillate is Collected The compound's boiling point is still too high at the achieved pressure, or the compound has solidified in the condenser.If possible, use a stronger vacuum pump to further reduce the pressure. If solidification is the issue, you may need to gently heat the condenser with a heat gun, or consider a short-path distillation apparatus.

Physicochemical Properties (Estimated)

PropertyEstimated ValueRationale
Molecular Weight 182.26 g/mol Calculated from the molecular formula C₁₀H₁₈N₂O.[10]
Boiling Point > 250 °C at 760 mmHgBased on the high boiling point of similar piperidine derivatives.[9] Vacuum distillation is recommended.[3]
pKa (Conjugate Acid) ~10-11The piperidine nitrogen is a secondary amine, which typically has a pKa in this range.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DCM); sparingly soluble in non-polar solvents (e.g., hexane).The presence of the lactam and amine groups suggests polarity and hydrogen bonding capability.

Potential Impurities and Their Origin

The synthesis of this compound likely involves the reaction of piperidin-4-ylmethanamine with a derivative of 4-halobutanoic acid or γ-butyrolactone. Potential impurities could include:

  • Unreacted Starting Materials: Piperidin-4-ylmethanamine and the butanoic acid derivative.

  • Byproducts of Side Reactions: Such as the formation of dimers or polymers.

  • Reagents from the Synthesis: Any catalysts or coupling agents used.

Understanding the potential impurities from your specific synthetic route is crucial for developing an effective purification strategy.

References

Technical Support Center: Optimizing Dosage of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

A microscope and laboratory equipment are shown in a futuristic blue-toned image.

For Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the initial phases of in-vivo research with 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one.

Q1: What is a reasonable starting dose for this compound in a rodent model?

A1: For a novel compound without prior in-vivo data, a conservative approach is crucial. The starting dose should be determined after conducting a thorough literature review of structurally similar compounds. Pyrrolidine and piperidine derivatives have a wide range of biological activities, from anticonvulsant to anti-inflammatory effects.[1][2] If no direct analogs have published toxicity data, consider beginning with a dose-range finding study.[3][4] A suggested starting point could be in the low mg/kg range (e.g., 1-5 mg/kg), escalating in subsequent cohorts.[5]

Q2: Which animal species is most appropriate for initial studies?

A2: The selection of an appropriate animal model is a critical decision that directly impacts the translational value of your data.[3] For initial dose-ranging and toxicity studies, it is common practice to use two species, typically a rodent (e.g., rat or mouse) and a non-rodent (e.g., dog or non-human primate).[6][7] The choice should be guided by similarities in metabolism and, if known, target engagement with humans.[8]

Q3: How can I determine the Maximum Tolerated Dose (MTD)?

A3: The MTD is the highest dose that can be administered without causing unacceptable adverse effects.[3][9] It is typically determined through a dose escalation study where cohorts of animals receive increasing doses of the compound.[5] Key parameters to monitor include clinical signs of toxicity, body weight changes, and food consumption.[3][6] The study should continue until significant toxicity is observed.[4]

Q4: What are the key pharmacokinetic parameters to consider?

A4: Understanding the pharmacokinetic profile of this compound is essential for designing effective dosing regimens. Key parameters include:

  • Bioavailability: The fraction of an administered dose that reaches systemic circulation.

  • Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.

  • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Clearance (CL): The rate at which a drug is removed from the body.

For example, studies on piperine, a piperidine derivative, have detailed its pharmacokinetic profile in rats, which can serve as a reference for experimental design.[10][11]

Q5: What are the regulatory guidelines I should be aware of?

A5: Preclinical safety studies should be conducted in compliance with Good Laboratory Practices (GLP).[12] Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) provide frameworks for preclinical safety evaluations.[13][14][15] Specifically, ICH S6(R1) offers guidance on the preclinical safety evaluation of biotechnology-derived pharmaceuticals, which can be adapted for small molecules.[13][14]

II. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Problem 1: High variability in animal response at a given dose.
  • Potential Cause: Inconsistent drug formulation or administration.

  • Solution: Ensure the compound is fully solubilized and the formulation is homogenous. Validate your administration technique (e.g., oral gavage, intravenous injection) to ensure consistent delivery.

  • Potential Cause: Genetic variability within the animal strain.

  • Solution: Use a well-characterized, inbred strain of animals to minimize genetic differences.

  • Potential Cause: Differences in animal handling and environmental conditions.

  • Solution: Standardize animal handling procedures and maintain consistent environmental conditions (e.g., light-dark cycle, temperature, humidity).

Problem 2: Unexpected toxicity at low doses.
  • Potential Cause: The compound may have a steep dose-response curve.

  • Solution: Conduct a dose-range finding study with smaller dose increments to more accurately define the MTD.[9]

  • Potential Cause: The chosen animal species may be particularly sensitive to the compound.

  • Solution: Review literature for species-specific metabolic pathways of similar compounds. Consider conducting preliminary studies in a different species.

  • Potential Cause: Formulation excipients may be causing toxicity.

  • Solution: Run a vehicle-only control group to assess the toxicity of the formulation excipients.

Problem 3: Lack of efficacy at doses approaching the MTD.
  • Potential Cause: Poor bioavailability of the compound.

  • Solution: Conduct pharmacokinetic studies to determine the bioavailability of your compound.[5] Consider alternative routes of administration or formulation strategies to improve absorption.

  • Potential Cause: The compound may not be engaging the intended target in vivo.

  • Solution: Develop and validate a pharmacodynamic biomarker assay to confirm target engagement at the site of action.

  • Potential Cause: The chosen animal model of disease may not be appropriate.

  • Solution: Re-evaluate the disease model to ensure it is relevant to the compound's proposed mechanism of action.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in optimizing the dosage of this compound.

Protocol 1: Dose-Range Finding Study in Rodents

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses for subsequent efficacy studies.

Materials:

  • This compound

  • Vehicle (e.g., saline, PBS, or a suitable solubilizing agent)

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), 8-10 weeks old

  • Dosing syringes and needles

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the study.

  • Dose Preparation: Prepare a stock solution of the compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.

  • Group Allocation: Randomly assign animals to dose groups (e.g., 3-5 animals per group). Include a vehicle control group.

  • Dosing: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record body weights daily.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant mortality or severe clinical signs.

Protocol 2: Preliminary Pharmacokinetic Study

Objective: To determine the basic pharmacokinetic profile of this compound.

Materials:

  • Cannulated rodents (for serial blood sampling)

  • This compound

  • Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single dose of the compound to cannulated animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the compound in plasma samples using a validated analytical method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½.

IV. Data Presentation and Visualization

Table 1: Example Dose-Ranging Study Results
Dose Group (mg/kg)Number of AnimalsClinical SignsBody Weight Change (%)Mortality
Vehicle5None+2.50/5
15None+2.10/5
105Mild lethargy-1.80/5
505Moderate lethargy, piloerection-8.21/5
1005Severe lethargy, ataxia-15.63/5

Diagram 1: Experimental Workflow for Dosage Optimization

G cluster_0 Phase 1: Dose-Range Finding A Start with Low Dose Cohort B Administer Compound A->B C Monitor for Toxicity B->C D Observe Severe Toxicity? C->D E Establish MTD D->E Yes H Increase Dose for Next Cohort D->H No F Proceed to Efficacy Studies E->F G Test Intermediate Dose E->G G->E H->B

Caption: Workflow for a typical dose-range finding study.

Diagram 2: Decision Tree for Troubleshooting In-Vivo Studies

G cluster_1 Troubleshooting Start Unexpected Experimental Outcome Var High Variability? Start->Var Tox Unexpected Toxicity? Start->Tox Eff Lack of Efficacy? Start->Eff Sol_Var Check Formulation & Administration Var->Sol_Var Sol_Tox Refine Dose Escalation Tox->Sol_Tox Sol_Eff Investigate PK/PD Eff->Sol_Eff

Caption: Decision tree for addressing common in-vivo study issues.

V. References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from --INVALID-LINK--

  • Co-Labb. (2025, May 16). Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. Retrieved from --INVALID-LINK--

  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from --INVALID-LINK--

  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery. Retrieved from --INVALID-LINK--

  • UNT Health Science Center. (n.d.). Comparative behavioral pharmacology of three pyrrolidine-containing synthetic cathinone derivatives. Retrieved from --INVALID-LINK--

  • European Medicines Agency. (1997, September 30). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. Retrieved from --INVALID-LINK--

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from --INVALID-LINK--

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from --INVALID-LINK--

  • Therapeutic Goods Administration. (2024, December 12). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from --INVALID-LINK--

  • ICH. (n.d.). Safety Guidelines. Retrieved from --INVALID-LINK--

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. --INVALID-LINK--

  • Benchchem. (n.d.). Pharmacokinetics of Pempidine including metabolism and elimination in rats. Retrieved from --INVALID-LINK--

  • BioAgilytix. (n.d.). S 6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from --INVALID-LINK--

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from --INVALID-LINK--

  • NC3Rs. (2009, December). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from --INVALID-LINK--

  • Bristow, L. J., et al. (2017). Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. Journal of Pharmacology and Experimental Therapeutics, 363(3), 377-393. --INVALID-LINK--

  • Saadh, M. J., & Hussein, Y. H. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(8), 98-103. --INVALID-LINK--

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from --INVALID-LINK--

  • U.S. Food and Drug Administration. (2005, July). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from --INVALID-LINK--

  • Pazdur, R. (2010). Information Needed to Conduct First-in-Human Oncology Trials in the United States: A View from a Former FDA Medical Reviewer. Clinical Cancer Research, 16(6), 1719-1725. --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Optimizing Dosage and Administration Routes for In Vivo Studies. Retrieved from --INVALID-LINK--

  • Feng, X., et al. (2015). Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats. Phytotherapy Research, 29(11), 1765-1770. --INVALID-LINK--

  • Bajad, S., et al. (2001). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. European Journal of Drug Metabolism and Pharmacokinetics, 26(4), 229-234. --INVALID-LINK--

References

Technical Support Center: Stability Testing of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the solution stability testing of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental workflow for this molecule.

Understanding the Molecule: Predicted Stability Profile

This compound possesses two key structural motifs that are critical to understanding its stability in solution: a pyrrolidin-2-one (a lactam) ring and a piperidine ring. Its stability is therefore predicted to be influenced by factors that affect these functional groups.

  • Pyrrolidin-2-one Ring: This five-membered lactam ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This cleavage would result in the formation of a gamma-aminobutyric acid derivative.

  • Piperidine Ring: The piperidine moiety, a saturated heterocycle, is generally stable but can be susceptible to oxidation.[1][2] The nitrogen atom also imparts basic properties to the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this compound in solution?

A1: Based on its structure, the two most probable degradation pathways are:

  • Hydrolysis: The pyrrolidin-2-one (lactam) ring can undergo hydrolytic cleavage, especially in the presence of strong acids or bases, to form an open-chain carboxylic acid.

  • Oxidation: The piperidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[1]

Q2: What are the recommended ICH guidelines to follow for stability testing?

A2: Your stability testing program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines. Key documents include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[3][4][5]

  • ICH Q2(R1): Validation of Analytical Procedures.

Q3: What is a forced degradation study and why is it necessary?

A3: A forced degradation, or stress testing, study exposes the drug substance to conditions more severe than accelerated stability testing.[6][7] Its purpose is to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity of your analytical method, ensuring it can separate the parent drug from its degradants.[7][8] This is often referred to as a "stability-indicating method".[9][10][11][12][13][14]

Q4: What are typical stress conditions used in a forced degradation study?

A4: A comprehensive forced degradation study should include the following conditions.[15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80 °C)Lactam ring opening
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80 °C)Lactam ring opening
Oxidation 3-30% H₂O₂, ambient or slightly elevated temperatureOxidation of the piperidine ring
Thermal Dry heat (e.g., 80-100 °C) or in solution at elevated temperaturesGeneral thermal decomposition
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[17]Photolytic degradation

Experimental Workflow: Designing a Stability Study

This workflow outlines the key steps for assessing the stability of this compound in solution.

Caption: A typical workflow for a pharmaceutical stability study.

Troubleshooting Guide: HPLC Analysis

Due to the presence of the basic piperidine nitrogen, you may encounter specific challenges during HPLC analysis.

Issue 1: Tailing Peaks for the Parent Compound

  • Probable Cause: Secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based stationary phase (e.g., C18 columns).[16][17][18]

  • Solutions:

    • Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2-3 using an acid like formic acid or phosphoric acid. This protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[16]

    • Increase Buffer Strength: Use a buffer concentration in the range of 10-50 mM to maintain a consistent pH and mask silanol interactions.[16][18]

    • Use a Different Column: Consider using a column with a polar-embedded phase or a charged surface hybrid (CSH) column, which are designed to reduce peak tailing for basic compounds.[6][16][17]

    • Mobile Phase Additive: While less common with modern columns, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can help reduce tailing.[6]

Issue 2: Poor Retention on a Reversed-Phase Column

  • Probable Cause: The molecule may be too polar for sufficient retention on a standard C18 column, especially if the mobile phase has a high organic content.

  • Solutions:

    • Reduce Organic Content: Decrease the percentage of acetonitrile or methanol in your mobile phase.

    • Use a Polar-Embedded Column: These columns offer better retention for polar compounds.

    • Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative to reversed-phase chromatography.

Issue 3: Emergence of New, Unidentified Peaks During a Stability Run

  • Probable Cause: This indicates degradation of your compound.

  • Solutions:

    • Characterize the New Peaks: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This will provide crucial information about the identity of the degradation products.

    • Compare with Forced Degradation Samples: Analyze your forced degradation samples to see if these new peaks match any of the previously identified degradants. This can help you quickly pinpoint the degradation pathway (e.g., hydrolysis vs. oxidation).

    • Verify Peak Purity: Use a photodiode array (PDA) or diode array detector (DAD) to check the peak purity of your parent compound. A non-homogenous peak suggests the presence of a co-eluting degradant.

Detailed Protocol: Forced Degradation Study

This protocol provides a starting point for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., water, methanol, or a mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Heat at 80°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Heat at 80°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.

  • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature. Withdraw samples at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C. Withdraw samples at 24, 48, and 72 hours.

  • Photostability: Expose the stock solution to light conditions as specified in ICH Q1B.[17] Prepare a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

  • Calculate the percentage of degradation for each condition.

  • If degradation is too rapid, reduce the stress (e.g., lower temperature or reagent concentration). If there is no degradation, increase the stress. The target is to achieve a meaningful level of degradation (5-20%) to properly assess the stability profile.[16]

Caption: Protocol for a forced degradation study.

References

Technical Support Center: Analytical Characterization of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one. This document is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to ensure the accurate and reliable characterization of this molecule.

Introduction to the Analyte

This compound is a bicyclic compound featuring a pyrrolidinone (a lactam, or cyclic amide) moiety linked to a piperidine ring via a methylene bridge. The presence of a basic piperidine nitrogen and a polar lactam group dictates its analytical behavior, particularly in chromatographic and spectroscopic analyses. Accurate characterization is crucial for confirming its identity, assessing its purity, and identifying any potential impurities from synthesis.

Physicochemical Properties & Quick Reference Data

The following table summarizes key properties for this compound.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 139726-90-2[2]
Molecular Formula C₁₀H₁₈N₂O[2]
Molecular Weight 182.27 g/mol
Monoisotopic Mass 182.1419 Da[1]
Predicted [M+H]⁺ 183.1492 m/z[1]
Physical Form Solid

FAQs: Initial Analysis & Method Selection

This section addresses common high-level questions encountered when first approaching the analysis of this compound.

Q1: I have just completed the synthesis. What are the essential first-pass analyses to confirm I have the correct compound?

A1: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for initial structure confirmation.

  • ¹H and ¹³C NMR will confirm the presence of the key functional groups (pyrrolidinone and piperidine rings) and their connectivity by providing information on the chemical environment of each proton and carbon atom.

  • High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which should match the theoretical value for C₁₀H₁₉N₂O⁺ within a few parts per million (ppm).

Q2: How do I determine the purity of my bulk sample?

A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most robust and widely used method for purity assessment.[3] It separates the main compound from impurities, and the relative peak areas provide a quantitative measure of purity (often expressed as "area percent"). For comprehensive analysis, especially in a drug development setting, coupling HPLC with a mass spectrometer (LC-MS) is indispensable for identifying the mass of unknown impurity peaks.[3]

Q3: The compound is a basic amine. How does this affect my analytical strategy?

A3: The basicity of the piperidine nitrogen is a critical consideration, especially for HPLC.

  • Solubility: The free base may have limited aqueous solubility but should be soluble in organic solvents like methanol, acetonitrile, or DMSO. For reversed-phase HPLC, dissolving the sample in the initial mobile phase is ideal.

  • Chromatography: Basic amines are notorious for causing poor peak shape (tailing) on silica-based HPLC columns due to interactions with acidic silanol groups.[4] This can be mitigated by using a low-pH mobile phase to protonate the amine, employing a modern, end-capped column, or using a column with a different stationary phase chemistry.

  • NMR: The protonation state can affect chemical shifts. Using an aprotic solvent like CDCl₃ or DMSO-d₆ is standard. If exchangeable protons (like the piperidine N-H) are of interest, DMSO-d₆ is often preferred as it slows the exchange rate compared to protic solvents.

Troubleshooting Guide by Analytical Technique

This section provides specific troubleshooting advice in a question-and-answer format for common issues encountered during analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR signals, particularly around the piperidine ring, are broad and poorly resolved. What is the cause?

A: Broadening of NMR signals for this type of molecule can stem from several factors. The most common cause is intermediate-rate chemical exchange processes.

  • Causality: The piperidine ring can undergo a "chair-flip" conformational change. If the rate of this flipping is on the same timescale as the NMR experiment, it leads to signal broadening. Similarly, protonation/deprotonation of the piperidine nitrogen can also cause this effect if traces of acid or water are present.

  • Troubleshooting Steps:

    • Ensure Sample is Dry: Remove all residual solvent and dry the sample thoroughly under high vacuum to minimize moisture.

    • Use a Dry Solvent: Use a fresh ampule of high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can resolve the issue. Cooling the sample will slow the exchange rate, often resulting in sharp signals for each distinct conformer. Heating the sample can increase the exchange rate past the coalescence point, resulting in a single, sharp, time-averaged signal.

Q: What are the expected ¹H NMR chemical shifts?

A: While an experimental spectrum is definitive, we can predict approximate regions based on the structure and data from similar compounds.[5][6]

  • Piperidine N-H: A broad singlet, typically between 1.5-3.0 ppm (can exchange with D₂O).

  • Pyrrolidinone Protons (adjacent to C=O and N): Two multiplets, expected around 3.2-3.6 ppm (N-CH₂) and 2.2-2.5 ppm (CH₂-C=O).

  • Methylene Bridge (-N-CH₂-Piperidine): A doublet around 3.0-3.3 ppm.

  • Piperidine Ring Protons: A complex series of multiplets between 1.2-3.0 ppm. The protons adjacent to the nitrogen (positions 2 and 6) will be the most downfield.

Mass Spectrometry (MS)

Q: I am using Electrospray Ionization (ESI) in positive mode, but I don't see the expected [M+H]⁺ at m/z 183.15. What should I check?

A: The absence of the molecular ion peak can be alarming but is often solvable.

  • Causality: This could be due to poor ionization efficiency or in-source fragmentation, where the molecule breaks apart in the ionization source before it reaches the mass analyzer.

  • Troubleshooting Steps:

    • Optimize Source Conditions: Lower the source fragmentor or cone voltage. A high voltage can induce fragmentation. Also, check other parameters like nebulizer pressure and gas temperature.

    • Check Sample Preparation: Ensure the sample is fully dissolved and free of non-volatile salts (e.g., phosphates, sulfates) which can suppress the ESI signal. Adding a small amount of formic acid (0.1%) to the sample solution can promote protonation and enhance the [M+H]⁺ signal.

    • Consider Adducts: Look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 205.13 or the ammonium adduct [M+NH₄]⁺ at m/z 200.18.[1] Their presence indicates the molecule is ionizing, but conditions may favor adduct formation.

Q: What is the most likely fragmentation pathway for this molecule in MS/MS?

A: The fragmentation is likely to be dominated by the cleavage of the bond between the methylene bridge and the piperidine ring.

  • Mechanistic Insight: For related compounds containing a pyrrolidine ring, a major fragmentation pathway involves the formation of a stable, resonance-stabilized immonium ion.[7][8] For this compound, the most probable fragmentation would be the loss of the piperidine moiety to form a highly stable N-methylenepyrrolidinone cation.

G Parent [M+H]⁺ m/z 183.15 Frag1 Fragment A (Piperidin-4-yl)methyl cation m/z 98.10 Parent->Frag1 Loss of Pyrrolidinone Frag2 Fragment B (N-methylenepyrrolidinone cation) m/z 98.06 Parent->Frag2 Loss of Piperidine (Major Pathway) Neutral_Pyrrolidinone - Pyrrolidinone Neutral_Piperidine - Piperidine

Caption: Predicted MS/MS fragmentation of this compound.

High-Performance Liquid Chromatography (HPLC)

Q: My chromatographic peak for the main compound is tailing significantly. How can I improve the peak shape?

A: Peak tailing for this compound is almost certainly due to the interaction of the basic piperidine nitrogen with the stationary phase.

  • Causality: Standard silica-based C18 columns have residual, acidic silanol groups (-Si-OH) on their surface. The protonated piperidine cation can undergo a secondary ionic interaction with these deprotonated silanols (-Si-O⁻), slowing its elution and causing a tailed peak.

  • Troubleshooting Workflow:

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial"];

start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; c1 [label="Lower Mobile Phase pH\n(e.g., add 0.1% TFA or Formic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; c2 [label="Use a High-Purity,\nEnd-Capped Column", fillcolor="#F1F3F4", fontcolor="#202124"]; c3 [label="Reduce Sample Load", fillcolor="#F1F3F4", fontcolor="#202124"]; c4 [label="Consider an Alternative\nStationary Phase\n(e.g., Phenyl-Hexyl, Embedded Polar)", fillcolor="#F1F3F4", fontcolor="#202124"];

res1 [label="Problem Solved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; res2 [label="Problem Solved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; res3 [label="Problem Solved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

end_good [label="Analysis Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Consult Specialist", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> c1; c1 -> res1; res1 -> end_good [label="Yes"]; res1 -> c2 [label="No"]; c2 -> res2; res2 -> end_good [label="Yes"]; res2 -> c3 [label="No"]; c3 -> res3; res3 -> end_good [label="Yes"]; res3 -> c4 [label="No"]; c4 -> end_bad; }

Caption: Decision tree for troubleshooting HPLC peak tailing.

Standard Operating Protocols

Protocol 4.1: RP-HPLC Method for Purity Assessment

This protocol provides a robust starting point for method development. It must be validated for your specific application.

  • Instrumentation:

    • HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column:

    • C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax). A modern, base-deactivated column is strongly recommended.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with a shallow gradient to ensure separation from polar impurities.

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (The lactam chromophore has low UV absorbance; this wavelength maximizes sensitivity).

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Final concentration: ~1 mg/mL.

  • System Suitability:

    • Inject the sample five times.

    • The Relative Standard Deviation (RSD) for the peak area should be < 2.0%.

    • The tailing factor should be < 2.0.

Protocol 4.2: Sample Preparation for NMR and MS
  • For NMR Spectroscopy:

    • Weigh 5-10 mg of the dried sample directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • For Direct Infusion MS:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

    • Create a dilute working solution by adding 10 µL of the stock solution to 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid. This yields a final concentration of 10 µg/mL, suitable for most ESI sources.

References

Technical Support Center: A Guide to Using 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing novel heterocyclic small molecules. This guide focuses on 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one, a compound featuring a piperidine and a pyrrolidinone scaffold. While this specific molecule may be a novel research tool with limited published data, the principles and troubleshooting strategies outlined here are broadly applicable to a wide range of similar small molecules in early-stage development. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the rigor and reproducibility of your cell-based assay results.

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known for its ability to explore pharmacophore space and contribute to the stereochemistry and three-dimensional shape of a molecule.[1] Similarly, the piperidine motif is a highly privileged scaffold found in a vast array of clinically approved drugs, valued for its metabolic stability and ability to modulate physicochemical properties.[2] When working with a compound that combines these structures, a systematic approach to validation is paramount.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Part 1: Compound Handling and Initial Setup

Question 1: I have just received my vial of this compound. What are the critical first steps before I add it to my cells?

Answer: Proper characterization and handling of a new small molecule are foundational to reproducible research. Before beginning any cell-based experiments, you must establish the identity, purity, and solubility of your compound and prepare a reliable, concentrated stock solution.

  • Purity and Identity Verification: Do not solely trust the label on the vial. If possible, independently verify the compound's identity and purity using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure. Purity should ideally be >95% for cellular assays.

  • Solubility Testing: The choice of solvent is critical. Most small molecules are first dissolved in a sterile, anhydrous solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock. Before preparing a large batch, test the solubility of a small amount of the compound to determine its maximum practical concentration.

  • Stock Solution Preparation: Once solubility is confirmed, prepare a concentrated stock solution (e.g., 10-50 mM in 100% DMSO). Aliquot this stock into single-use volumes in sterile microcentrifuge tubes and store them protected from light at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculate Required Mass: The molecular weight of this compound (C₁₁H₂₀N₂O) is 196.29 g/mol . To make 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 196.29 g/mol = 0.0019629 g = 1.96 mg.

  • Weighing: Carefully weigh out approximately 2 mg of the compound into a sterile, amber glass vial or a microcentrifuge tube. Record the exact weight.

  • Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO. For example, if you weighed exactly 1.96 mg, add 100 µL of DMSO. If you weighed 2.10 mg, add (2.10 mg / 1.96 mg) * 100 µL = 107.1 µL of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C or use a sonicating water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm there is no undissolved particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 10 µL) in sterile, low-retention microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light and moisture.

Part 2: Core Assay Troubleshooting

Question 2: My results with this compound are inconsistent between experiments. What are the common causes of this variability?

Answer: Inconsistent results are a frequent challenge in cell-based assays and typically stem from three main areas: the compound itself, the biological system, or the assay procedure.[3]

Troubleshooting Inconsistent Results

CategoryPotential CauseRecommended Solution
Compound-Related Incomplete Solubility/Precipitation: The compound may be precipitating out of the culture medium upon dilution from the DMSO stock.Visually inspect the media in the wells after adding the compound. Perform a pre-test by diluting the compound in media and observing it for 1-2 hours. If precipitation occurs, lower the final concentration.
Compound Instability: The pyrrolidinone ring, a type of lactam, can be susceptible to hydrolysis (ring-opening) under certain pH and temperature conditions, rendering it inactive.[4]Minimize the time the compound spends in aqueous solutions before being added to cells. Consider performing a time-course experiment to see if the compound's effect diminishes over longer incubation periods (e.g., 48-72 hours).
Cell-Related High Cell Passage Number: Cells can undergo genetic and phenotypic drift with continuous passaging, altering their response to stimuli.[3]Use cells within a defined, low-passage number range for all experiments. Thaw a fresh vial of cells after a set number of passages.
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results, especially in viability or proliferation assays.Always perform a cell count before plating. Use a multichannel pipette for seeding and ensure the cell suspension is homogenous by gently mixing between plates. Avoid using the outer wells of a 96-well plate, which are prone to evaporation ("edge effects").
Assay-Related Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high, causing non-specific toxicity.Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is at a non-toxic level, typically ≤0.5%.[3] Run a DMSO vehicle control curve to confirm the tolerated concentration for your specific cell line.
Inconsistent Incubation Times/Pipetting: Minor variations in timing or reagent addition can skew results, particularly in kinetic assays.Use a standardized workflow. For plate-based assays, use a multichannel pipette to add reagents to multiple wells simultaneously. Ensure consistent incubation times for all plates.

Question 3: How do I determine the optimal working concentration for my assay without causing overt toxicity?

Answer: The first experiment for any new compound should be a broad-range dose-response curve to determine its cytotoxic profile. This allows you to identify the concentration range that is sublethal, which is where you are most likely to observe specific, on-target biological effects rather than non-specific cell death.

Protocol 2: Dose-Response Cytotoxicity Assay (e.g., using a Resazurin-based reagent)

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution Series: Prepare a 2X serial dilution series of this compound in your cell culture medium. Start from a high concentration (e.g., 200 µM) and perform 8-12 dilutions. Remember to prepare a "vehicle control" with the same final DMSO concentration but no compound.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions. For example, add 100 µL of the 2X compound solution to 100 µL of medium already in the well to achieve a 1X final concentration.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.

  • Viability Assessment: Add the viability reagent (e.g., CellTiter-Blue®, alamarBlue™) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Readout: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a "no cells" control (0% viability). Plot the percent viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability). Your optimal working concentration for mechanistic studies should be well below this IC₅₀ value.

dot

Caption: Workflow for determining the working concentration of a novel compound.

Part 3: Interpreting and Validating Results

Question 4: I'm not observing any effect from the compound, even at high concentrations. What should I check?

Answer: A lack of an observable phenotype can be just as informative as a positive result, but it requires careful troubleshooting to ensure it's a true negative. The issue could lie with the compound's stability, the biological context, or the sensitivity of the assay itself.

dot

Troubleshooting_No_Effect start No Observable Effect check_compound Is the compound active and stable? start->check_compound check_assay Is the assay sensitive enough? check_compound->check_assay Yes solubility Confirm solubility in media. Visually inspect for precipitate. check_compound->solubility No stability Test compound stability over time. Consider potential hydrolysis. check_compound->stability No check_biology Is the biological context correct? check_assay->check_biology Yes pos_control Run a positive control. (Known active compound) check_assay->pos_control No readout Is the readout method appropriate? (e.g., endpoint vs. kinetic) check_assay->readout No cell_line Is the cell line appropriate? (e.g., does it express the target?) check_biology->cell_line No time_course Perform a time-course experiment. (Effect may be transient) check_biology->time_course No conclusion Conclude True Negative Result check_biology->conclusion Yes

Caption: Decision tree for troubleshooting a "no effect" experimental result.

Question 5: How can I be sure that any observed phenotype is a result of a specific, on-target effect and not just an off-target artifact?

Answer: This is one of the most critical questions in drug development. Distinguishing on-target from off-target effects requires a multi-pronged validation strategy. No single experiment is sufficient.

  • Establish a Clear Dose-Response: A specific, on-target effect should exhibit a clear and reproducible sigmoidal dose-response relationship. Off-target effects often have a very steep or irregular curve.

  • Use a Structurally Unrelated Control: If you hypothesize that your compound inhibits a specific target (e.g., "Kinase X"), use a known, published inhibitor of Kinase X that has a completely different chemical structure. If both compounds produce the same biological phenotype, it strengthens the evidence for on-target activity.

  • Perform a Rescue Experiment: If possible, overexpressing the intended target protein in your cells should "rescue" the phenotype induced by the inhibitor, making the cells less sensitive to the compound.[3]

  • Confirm Target Engagement: Directly demonstrate that your compound is binding to its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this, as it measures the thermal stabilization of a protein upon ligand binding.[3]

To illustrate how a small molecule might act, consider a hypothetical signaling pathway. A compound could inhibit the receptor, a downstream kinase, or a transcription factor, and each point of inhibition would produce a distinct molecular signature.

dot

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase1 Kinase 1 (e.g., RAF) receptor->kinase1 kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 tf Transcription Factor kinase3->tf response Cellular Response (Proliferation, Survival) tf->response inhibitor1 Compound A (Receptor Antagonist) inhibitor1->receptor inhibitor2 Compound B (Kinase Inhibitor) inhibitor2->kinase2

Caption: Hypothetical signaling pathway showing potential points of small molecule inhibition.

References

Technical Support Center: Synthesis of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this important class of compounds. Piperidine and pyrrolidine moieties are prevalent in a vast array of biologically active molecules and pharmaceuticals, making their efficient synthesis a critical aspect of drug discovery.[1][2][3] This resource offers practical, field-proven insights to help you navigate the complexities of your synthetic routes and achieve optimal results.

Overview of Synthetic Strategy: Reductive Amination

A cornerstone in the synthesis of this compound analogs is the reductive amination of a carbonyl compound with an amine.[4][5][6] This versatile and widely used method allows for the formation of the crucial C-N bond that links the piperidine and pyrrolidinone fragments. The general approach involves the reaction of a piperidine-4-carbaldehyde or a related ketone with a pyrrolidin-2-one bearing a primary amine, or vice-versa, in the presence of a suitable reducing agent.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Low Reaction Yield

Question: My reductive amination reaction for the synthesis of this compound is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Potential Causes & Solutions:

  • Inefficient Imine/Enamine Formation: The initial step of reductive amination is the formation of an imine or enamine intermediate. This equilibrium-driven process can be hampered by steric hindrance in the substrates or unfavorable reaction conditions.

    • pH Optimization: The formation of the imine is typically favored under mildly acidic conditions (pH 4-5).[6] At this pH, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the amine. However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, inhibiting the reaction.[6] Consider adding a catalytic amount of a weak acid, such as acetic acid, to your reaction mixture.

    • Water Removal: The formation of the imine generates water as a byproduct. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

  • Inappropriate Reducing Agent: The choice of reducing agent is critical for the success of the reaction. The reducing agent should be selective for the imine/iminium ion over the starting carbonyl compound.[6][7]

    • Sodium Triacetoxyborohydride (STAB): STAB is a mild and highly selective reducing agent commonly used for reductive aminations.[7] It is less basic than other borohydrides and can be used in a one-pot procedure where the amine, carbonyl compound, and reducing agent are all present from the start.

    • Sodium Cyanoborohydride (NaBH3CN): This is another selective reducing agent that is effective at a pH range where imine formation is favorable.[6][7] However, it is toxic and requires careful handling.

    • Sodium Borohydride (NaBH4): While a powerful reducing agent, NaBH4 can also reduce the starting aldehyde or ketone.[7] If using NaBH4, it is crucial to allow sufficient time for the imine to form before adding the reducing agent in a stepwise manner.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Over-alkylation: Primary amines can undergo multiple alkylations, leading to the formation of tertiary amines as byproducts.[6] Using a stoichiometric amount of the carbonyl compound can help minimize this.

    • Aldol Condensation: Aldehyd starting materials can undergo self-condensation under basic or acidic conditions. Maintaining a neutral or mildly acidic pH can mitigate this.

Experimental Workflow for Yield Optimization:

Yield_Optimization Start Low Yield Observed Check_pH Verify/Optimize Reaction pH (Target: 4-5) Start->Check_pH Add_Acid Add catalytic weak acid (e.g., Acetic Acid) Check_pH->Add_Acid Incorrect pH Dehydration Implement Water Removal (e.g., Molecular Sieves) Check_pH->Dehydration Correct pH Add_Acid->Dehydration Reagent_Choice Evaluate Reducing Agent Dehydration->Reagent_Choice Use_STAB Switch to NaBH(OAc)3 (One-pot) Reagent_Choice->Use_STAB Inefficient reduction Stepwise_NaBH4 Use NaBH4 stepwise (Imine formation first) Reagent_Choice->Stepwise_NaBH4 Using NaBH4 Monitor_Side_Reactions Analyze for Side Products (TLC, LC-MS) Reagent_Choice->Monitor_Side_Reactions Good reduction End Optimized Yield Use_STAB->End Stepwise_NaBH4->End Adjust_Stoichiometry Adjust Stoichiometry (1:1 amine:carbonyl) Monitor_Side_Reactions->Adjust_Stoichiometry Side products detected Adjust_Stoichiometry->End

Caption: Troubleshooting workflow for low reaction yield.

Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the likely side products in the synthesis of this compound analogs and how can I minimize their formation?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to developing a cleaner reaction profile.

Common Impurities and Their Prevention:

Impurity/Side ProductPotential CauseMitigation Strategy
Bis-alkylated Amine The secondary amine product reacts further with the aldehyde starting material.Use a slight excess of the amine component or add the aldehyde slowly to the reaction mixture.
Unreacted Starting Materials Incomplete reaction due to inefficient imine formation or insufficient reducing agent.Ensure optimal pH for imine formation, use a sufficient excess of the reducing agent, and monitor the reaction to completion using TLC or LC-MS.
Alcohol from Carbonyl Reduction The reducing agent reduces the starting aldehyde or ketone before it can form the imine.Use a more selective reducing agent like STAB or NaBH3CN. If using NaBH4, ensure complete imine formation before its addition.[6][7]
Polymerization Products Some aldehydes, especially unhindered ones, can polymerize under acidic conditions.Maintain a neutral or very mildly acidic pH and keep the reaction temperature low.

Purification Strategy:

  • Column Chromatography: Silica gel column chromatography is often effective for separating the desired product from unreacted starting materials and most side products. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent like methanol in dichloromethane, can provide good separation.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for purification.[8] Experiment with different solvent systems to find one that provides good crystals.

  • Acid-Base Extraction: The basicity of the piperidine nitrogen allows for purification through acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or extract the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the reductive amination to synthesize these analogs?

A1: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and are compatible with STAB.[7] Methanol and ethanol are often used with NaBH4 and NaBH3CN.[7] It is important to choose a solvent that dissolves the starting materials and is inert to the reaction conditions.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: My piperidine starting material has a yellow tint. Will this affect my reaction?

A3: A yellow color in piperidine is often due to oxidation products.[9] While this might not always interfere with the reaction, for high-purity applications, it is recommended to purify the piperidine by distillation before use.[9] To prevent discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[9]

Q4: I am having trouble with the Boc-protection/deprotection of the piperidine nitrogen. What are the key considerations?

A4: Boc (tert-butoxycarbonyl) is a common protecting group for the piperidine nitrogen.

  • Protection: The reaction of the piperidine with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine or sodium hydroxide in a solvent like DCM or THF is a standard procedure.

  • Deprotection: The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent.[10] Incomplete deprotection can be an issue, so ensure sufficient reaction time and an adequate amount of acid.

Reaction Scheme: Boc Protection and Deprotection

Boc_Protection Piperidine Piperidine Derivative Boc_Piperidine Boc-Protected Piperidine Piperidine->Boc_Piperidine + (Boc)2O, Base Deprotected_Piperidine Deprotected Piperidine Boc_Piperidine->Deprotected_Piperidine + Acid (TFA or HCl)

Caption: General scheme for Boc protection and deprotection.

Experimental Protocols

General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • Reactant Preparation: To a solution of the amine (1.0 eq) in an anhydrous solvent (e.g., DCM or DCE, 0.1-0.5 M), add the aldehyde or ketone (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Piperidine-Pyrrolidinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the specific challenges of enhancing the blood-brain barrier (BBB) penetration of piperidine-pyrrolidinone compounds.

Part 1: Troubleshooting Guide

This section is designed to address common issues encountered during experimental workflows.

Q1: My piperidine-pyrrolidinone compound shows high permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) but fails in cell-based models (e.g., hCMEC/D3). Why is there a discrepancy?

A1: This is a frequent and important observation that highlights the differences between non-cell-based and cell-based in vitro models.

  • Causality: The PAMPA-BBB assay exclusively measures passive diffusion across an artificial lipid membrane.[1][2][3] It is a valuable high-throughput tool for assessing a compound's lipophilicity and ability to permeate a lipid environment, which is the first step in crossing the BBB.[1][4] However, it lacks the biological complexity of the BBB. Cell-based models, such as those using the hCMEC/D3 cell line, express critical efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5][6][7] These transporters actively pump xenobiotics, including many drug candidates, out of the brain endothelial cells and back into the bloodstream, a key protective function of the BBB.[8][9]

  • Troubleshooting Steps:

    • Suspect Efflux: The discrepancy strongly suggests your compound is a substrate for an efflux transporter, most commonly P-gp.[8][9]

    • Confirm with an Efflux Assay: Perform a bidirectional permeability assay using your hCMEC/D3 model.[7] Calculate the efflux ratio (ER) by dividing the permeability from the basolateral (brain) to apical (blood) side (Papp, B-A) by the permeability from the apical to basolateral side (Papp, A-B). An ER significantly greater than 2 is a strong indicator of active efflux.

    • Use Inhibitors: Repeat the permeability assay in the presence of known efflux pump inhibitors, such as cyclosporin A for P-gp or Ko143 for BCRP.[7] A significant increase in A-B permeability and a corresponding decrease in the ER in the presence of an inhibitor confirms that your compound is a substrate for that specific transporter.

Q2: I'm observing high variability in my in vivo brain-to-plasma (B/P) concentration ratio for my lead compound. What are the common causes and how can I mitigate this?

A2: High variability in in vivo data can undermine confidence in your results. The issue often lies in procedural details.

  • Causality: Variability can be introduced at multiple stages, including inconsistent dosing, variable timing of sample collection, and contamination during brain tissue harvesting. The unbound brain-to-plasma ratio (Kp,uu), which accounts for protein binding, is the most accurate measure of brain penetration, and variability in plasma or brain tissue binding can also contribute.[10][11]

  • Troubleshooting Steps:

    • Refine Surgical Technique: Ensure that blood is thoroughly perfused from the brain tissue before homogenization to prevent contamination from blood-resident compounds, which can artificially inflate brain concentration measurements.

    • Standardize Timelines: Strictly adhere to a consistent time point for sample collection post-dose for all animals in a cohort. Brain and plasma concentrations can change rapidly, so timing is critical.

    • Verify Analytical Method: Ensure your LC-MS/MS method for quantifying the compound in brain homogenate and plasma is fully validated.[12][13][14] Check for matrix effects from the brain homogenate that could be suppressing or enhancing the signal.[15]

    • Assess Protein Binding: Determine the fraction of your compound that is unbound in both plasma and brain homogenate. Calculating the Kp,uu will provide a more reliable measure of the compound available to interact with its target.[11]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of piperidine-pyrrolidinone compounds for CNS delivery.

Q1: What are the key physicochemical properties I should focus on when designing piperidine-pyrrolidinone analogs for optimal BBB penetration?

A1: Balancing physicochemical properties is a cornerstone of CNS drug design.[16][17] While the piperidine-pyrrolidinone scaffold has shown promise for CNS activity, careful optimization is required.[18][19][20][21]

  • Expert Insight: Think of BBB penetration as a multi-parameter optimization problem. No single property guarantees success. The goal is to find a "sweet spot" that balances passive diffusion with the avoidance of efflux.

  • Key Parameters for CNS Drugs:

    • Lipophilicity (logP/logD): A calculated logP in the range of 1-3 is often cited as ideal. Too low, and the compound won't enter the lipid membrane. Too high, and it may get trapped in the membrane, have poor solubility, or become a P-gp substrate.

    • Molecular Weight (MW): Keeping the MW below 450 Da is a widely accepted guideline to enhance passive diffusion.[22]

    • Topological Polar Surface Area (TPSA): A TPSA of less than 70-90 Ų is generally preferred to minimize hydrogen bonding potential with the BBB.

    • Hydrogen Bond Donors (HBD): Aim for 0-2 HBDs. Each donor significantly increases the energy penalty for desolvation to enter the lipid membrane.

    • pKa: The ionization state of your molecule at physiological pH (7.4) is critical. A basic pKa (often associated with the piperidine nitrogen) can be beneficial for lysosomal trapping once inside brain cells, but a high positive charge can also hinder initial membrane crossing.

Physicochemical PropertyRecommended Range for CNS DrugsRationale
Molecular Weight (MW)< 450 DaEnhances passive diffusion across tight junctions.[22]
Lipophilicity (clogP)1 - 3Balances membrane partitioning and aqueous solubility.
Polar Surface Area (TPSA)< 70-90 ŲReduces desolvation energy penalty for membrane entry.
H-Bond Donors (HBD)≤ 2Minimizes strong interactions with water, facilitating membrane crossing.
Basic pKa7.5 - 10.5Can aid in lysosomal trapping, increasing unbound brain concentration.

Q2: How do I choose the right in vitro BBB model for my experiments?

A2: The choice of model depends on your research question and stage of drug discovery. An integrated approach using multiple models is often best.[23]

  • PAMPA-BBB: Best for high-throughput screening in early discovery to get a rapid assessment of passive permeability.[2][24] Its main limitation is the lack of biological transporters.[1]

  • Immortalized Cell Lines (hCMEC/D3): This is the workhorse model for academic and industrial labs.[5][25] It provides a good balance of reproducibility, ease of culture, and expression of key transporters and tight junctions, making it suitable for mechanistic studies on transport and efflux.[5][6][26]

  • Primary Cells or iPSC-derived Models: These models offer higher biological relevance, often exhibiting tighter junctions and more physiological expression levels of transporters.[27] However, they are more expensive, technically demanding, and can have higher variability. They are best used for late-stage validation of lead candidates.

Q3: My compound is a P-glycoprotein (P-gp) substrate. What strategies can I use to overcome this?

A3: P-gp efflux is a major hurdle in CNS drug development.[28][29] Several medicinal chemistry strategies can be employed to mitigate this.

  • Structural Modifications: This is the most common and often most successful approach.[30][31]

    • Reduce H-Bond Donors: Masking or removing HBDs can disrupt the interaction with P-gp.

    • Increase Lipophilicity (Carefully): Sometimes, slightly increasing lipophilicity can help, but this is a delicate balance, as very high lipophilicity is also a feature of many P-gp substrates.

    • Introduce Intramolecular Hydrogen Bonding: This can "hide" polar groups, effectively reducing the molecule's TPSA and its interaction with P-gp.

  • Prodrug Approach: A prodrug strategy can be used to mask the features of the molecule recognized by P-gp.[32][33] Once across the BBB, the prodrug is cleaved by brain-specific enzymes to release the active compound.

  • Co-administration with P-gp Inhibitors: While a viable strategy in research, this approach has significant clinical challenges due to the risk of systemic drug-drug interactions, as P-gp is also highly expressed in the gut, liver, and kidneys.[9][28]

Part 3: Experimental Protocols & Visualizations

Key Experimental Workflow

The following diagram illustrates a typical workflow for screening and validating piperidine-pyrrolidinone compounds for BBB penetration.

G cluster_0 In Silico & Early Screening cluster_1 In Vitro Validation cluster_2 In Vivo Confirmation in_silico In Silico Modeling (MW, logP, TPSA) pampa PAMPA-BBB Assay in_silico->pampa Filter Candidates hcmec hCMEC/D3 Permeability (Papp A-B) pampa->hcmec Prioritize High Permeability Hits efflux Bidirectional Assay (Efflux Ratio) hcmec->efflux Identify Efflux Substrates pk_study Rodent PK Study (Plasma Concentration) efflux->pk_study Select Non-Efflux Candidates brain_homogenate Brain Homogenate Analysis (Kp or Kp,uu) pk_study->brain_homogenate final Lead Candidate

Caption: Workflow for CNS drug candidate selection.

Protocol: Bidirectional Permeability Assay using hCMEC/D3 Cells

This protocol is designed to determine the apparent permeability (Papp) and efflux ratio (ER) of a test compound.

Materials:

  • hCMEC/D3 cells (SCC066, Millipore).[25]

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size).

  • Endothelial Cell Basal Medium.

  • Test compound and positive/negative controls (e.g., Propranolol for high permeability, Lucifer Yellow for low permeability).

  • Transport buffer (HBSS with 10 mM HEPES, pH 7.4).

  • Validated LC-MS/MS method for compound quantification.[13][15]

Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts at a density of ~50,000 cells/cm². Culture for 5-7 days until a confluent monolayer is formed.

  • Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm monolayer integrity. TEER values should be stable and above a pre-determined threshold (e.g., >30 Ω·cm²). Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.

  • Assay Initiation (A -> B):

    • Wash the monolayer gently with pre-warmed transport buffer.

    • Add fresh transport buffer containing your test compound (e.g., at 10 µM) to the apical (top) chamber.

    • Add fresh transport buffer without the compound to the basolateral (bottom) chamber.

  • Assay Initiation (B -> A):

    • In a separate set of wells, perform the reverse experiment. Add the compound-containing buffer to the basolateral chamber and plain buffer to the apical chamber.

  • Sampling: Incubate at 37°C on an orbital shaker. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber. Replace the volume with fresh, pre-warmed buffer.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[14][34]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the membrane surface area, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B->A) / Papp (A->B).

References

Validation & Comparative

A Comparative Guide to 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one and Established Nootropic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of Cognitive Enhancement

Nootropics, often referred to as "smart drugs," are a broad class of compounds that aim to enhance cognitive functions such as memory, learning, and attention.[1] The term was first coined by Dr. Corneliu E. Giurgea in the 1970s to describe substances that selectively modulate higher-level brain functions with minimal side effects.[1] The mechanisms through which nootropics exert their effects are diverse, ranging from modulating neurotransmitter systems to enhancing cerebral blood flow and neuroprotection.[1][2] This guide provides a comparative analysis of a novel compound, 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one, with well-established classes of nootropics, including racetams, ampakines, and cholinergic agents. Due to the limited publicly available experimental data on this compound, this comparison will focus on a structural and mechanistic analysis, inferring its potential nootropic properties based on its chemical architecture in relation to known cognitive enhancers.

Structural and Mechanistic Comparison of Nootropic Classes

A key to understanding the potential of any new nootropic compound lies in comparing its structure and plausible mechanisms of action with those of established agents.

The Racetam Family: Modulators of Synaptic Plasticity

The racetam class of nootropics, with piracetam being the parent compound, is characterized by a 2-oxo-pyrrolidine nucleus.[3] While the precise mechanism of action for all racetams is not universally agreed upon, they are known to influence neuronal and vascular functions without acting as sedatives or stimulants.[4]

  • Mechanism of Action: Many racetams are believed to modulate neurotransmission, particularly the cholinergic and glutamatergic systems.[4][5] Some, like aniracetam, act as positive allosteric modulators of AMPA receptors, which are crucial for fast synaptic transmission and synaptic plasticity.[4][6] Piracetam has been shown to enhance the function of the neurotransmitter acetylcholine via muscarinic receptors and may affect NMDA receptors, contributing to increased cell membrane permeability.[1]

  • Structural Features: The core 2-oxo-pyrrolidine structure is a defining feature of this class.[3] Variations in the side chain attached to the nitrogen atom of the pyrrolidone ring give rise to different members of the racetam family with varying potencies and pharmacological profiles.[3]

Ampakines: Enhancers of Glutamatergic Transmission

Ampakines are a class of compounds that positively modulate AMPA receptors.[7] They are of significant interest in nootropic research due to the central role of AMPA receptors in learning and memory.

  • Mechanism of Action: Ampakines bind to an allosteric site on the AMPA receptor, enhancing its response to glutamate.[7] This can lead to an increase in synaptic potentiation and the expression of brain-derived neurotrophic factor (BDNF), a protein essential for neuronal survival and growth.[7]

  • Structural Features: The chemical structures of ampakines can be diverse, but they share the common functional property of AMPA receptor modulation. A well-known example is CX-516 (Ampalex).[2][8]

Cholinergic Agents: Targeting the Acetylcholine System

The cholinergic system plays a vital role in memory and learning, and its dysfunction is a hallmark of cognitive decline in conditions like Alzheimer's disease.[9][10]

  • Mechanism of Action: Cholinergic nootropics enhance the effects of acetylcholine in the brain.[9] This can be achieved through various means, such as inhibiting the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine, or by directly acting on cholinergic receptors.[9] Donepezil is a classic example of an AChE inhibitor.[11]

  • Structural Features: Cholinergic agents vary widely in structure. Donepezil, for instance, has a complex structure featuring a piperidine ring.[11][12][13]

Analysis of this compound

While direct experimental evidence for the nootropic effects of this compound is lacking in the public domain, a structural analysis can provide insights into its potential pharmacological properties.

Structural Breakdown:

  • Pyrrolidin-2-one Core: The presence of the pyrrolidin-2-one ring is a significant feature, as this is the core structure of the racetam family of nootropics.[3] This suggests that this compound might share some mechanistic similarities with racetams, potentially modulating cholinergic or glutamatergic neurotransmission.

  • Piperidin-4-ylmethyl Substituent: The piperidine ring is a common motif in many centrally active drugs, including the cholinergic agent donepezil.[11] Its presence in this compound could influence its binding to various receptors and transporters in the brain. The piperidine moiety may also affect the compound's lipophilicity and ability to cross the blood-brain barrier.

Hypothesized Mechanism of Action:

Based on its structural components, this compound could potentially act as a multimodal nootropic:

  • Racetam-like Activity: The pyrrolidinone core suggests a possible interaction with AMPA or NMDA receptors, similar to some racetams. This could lead to enhanced synaptic plasticity, a cornerstone of learning and memory.

  • Cholinergic Modulation: The piperidine ring, a feature it shares with the potent acetylcholinesterase inhibitor donepezil, raises the possibility of interaction with the cholinergic system. This could involve direct receptor binding or modulation of acetylcholine release or breakdown.

It is crucial to emphasize that these are hypotheses based on structural analogy and require rigorous experimental validation.

Comparative Data Summary
FeatureRacetam Family (e.g., Piracetam, Aniracetam)Ampakines (e.g., CX-516)Cholinergic Agents (e.g., Donepezil)This compound (Hypothetical)
Core Structure 2-oxo-pyrrolidine[3]Varies, functionally definedVaries, many contain nitrogenous rings2-oxo-pyrrolidine with a piperidine substituent
Primary Mechanism Modulation of cholinergic and glutamatergic systems; positive allosteric modulation of AMPA receptors for some members.[4][5]Positive allosteric modulation of AMPA receptors.[7]Enhancement of acetylcholine neurotransmission (e.g., AChE inhibition).[9]Potential for both racetam-like glutamatergic/cholinergic modulation and direct cholinergic activity.
Key Cognitive Effects Improved memory, learning, and focus.[1]Enhanced learning and memory.Improved memory and attention, particularly in dementia.[11]Potentially improved memory, learning, and focus.
Experimental Protocols for Nootropic Evaluation

To empirically test the hypothesized nootropic effects of a novel compound like this compound, a battery of preclinical behavioral and electrophysiological studies would be necessary.

Morris Water Maze: Assessing Spatial Learning and Memory

The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[14][15]

Step-by-Step Methodology:

  • Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface.[15] Visual cues are placed around the room to serve as spatial references.[15]

  • Acquisition Phase: The animal is placed in the pool from different starting locations and must learn to find the hidden platform using the distal visual cues.[16] The time it takes to find the platform (escape latency) is recorded over several trials and days.[15]

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period.[15] The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[16]

  • Data Analysis: A reduction in escape latency during the acquisition phase and a preference for the target quadrant in the probe trial are indicative of effective spatial learning and memory.

Passive Avoidance Test: Evaluating Fear-Motivated Learning

The passive avoidance test assesses a different form of learning and memory that is based on fear conditioning.[17][18]

Step-by-Step Methodology:

  • Apparatus: A two-chambered box with a light and a dark compartment, separated by a door.[19] The floor of the dark compartment can deliver a mild foot shock.[19]

  • Training Trial: The animal is placed in the light compartment. When it enters the preferred dark compartment, it receives a brief, mild foot shock.[17][19]

  • Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured.[18]

  • Data Analysis: A longer latency to enter the dark compartment during the retention trial indicates that the animal has learned and remembers the aversive stimulus associated with that chamber.[20]

Electrophysiological Studies: Probing Synaptic Plasticity

Electrophysiology provides a direct measure of neuronal activity and synaptic plasticity.[21][22] Techniques like in vivo or in vitro field potential recordings can be used to assess long-term potentiation (LTP), a cellular correlate of learning and memory. An enhancement of LTP in the presence of a nootropic compound would provide strong evidence for its cognitive-enhancing potential at the synaptic level.[23]

Visualizing the Mechanisms

To better understand the potential pathways of action, the following diagrams illustrate key signaling cascades targeted by known nootropics.

AMPA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds CaMKII CaMKII AMPA_R->CaMKII Ca2+ Influx Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes Ampakine Ampakine Ampakine->AMPA_R Positive Allosteric Modulation

Caption: AMPA Receptor Signaling Pathway Modulation by Ampakines.

Cholinergic_Signaling cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Downstream Downstream Signaling (Memory Formation) ACh_Receptor->Downstream Activates AChE_Inhibitor AChE Inhibitor (e.g., Donepezil) AChE_Inhibitor->AChE Inhibits

Caption: Cholinergic Signaling Enhancement by Acetylcholinesterase Inhibitors.

Nootropic_Evaluation_Workflow Compound Novel Compound (this compound) Behavioral Behavioral Assays (e.g., Morris Water Maze, Passive Avoidance) Compound->Behavioral Electrophysiology Electrophysiology (e.g., LTP studies) Compound->Electrophysiology Biochemical Biochemical Assays (e.g., Receptor Binding, Neurotransmitter Levels) Compound->Biochemical Data Data Analysis and Mechanism Elucidation Behavioral->Data Electrophysiology->Data Biochemical->Data Efficacy Assessment of Nootropic Efficacy and Mechanism of Action Data->Efficacy

Caption: Preclinical Evaluation Workflow for a Novel Nootropic Compound.

Conclusion and Future Directions

The structural features of this compound, specifically its pyrrolidinone core and piperidine substituent, suggest a plausible, yet unproven, potential as a nootropic agent. Its similarity to the racetam family points towards possible modulation of glutamatergic and cholinergic systems, while the piperidine moiety is a common feature in many centrally acting drugs, including those that target the cholinergic system.

This guide underscores the importance of a structure-based approach in the initial assessment of novel compounds. However, it is imperative to move beyond theoretical comparisons and conduct rigorous preclinical studies. The outlined experimental protocols, including the Morris water maze, passive avoidance test, and electrophysiological recordings, represent the necessary next steps to elucidate the true pharmacological profile of this compound and determine if it holds promise as a novel cognitive enhancer. The findings from such studies would be critical for guiding further drug development efforts in the quest for new and effective nootropic therapies.

References

A Comparative Efficacy Analysis of Novel Pyrrolidin-2-one Scaffolds and Classical Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the efficacy of a novel chemical scaffold, represented by 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one, against a panel of well-characterized dopamine receptor ligands. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neurotherapeutics targeting the dopaminergic system. We will delve into the fundamental principles of dopamine receptor pharmacology, present comparative binding and functional data, and provide detailed experimental protocols for the validation of such compounds.

Introduction: The Dynamic Role of the Dopaminergic System

The dopaminergic system is a critical neuromodulatory network that governs a wide array of physiological functions, including motor control, cognition, motivation, and reward. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. The therapeutic modulation of the dopaminergic system is primarily achieved through the development of ligands that target the five distinct dopamine receptor subtypes: D1, D2, D3, D4, and D5. These receptors are G-protein coupled receptors (GPCRs) and are broadly classified into two families: the D1-like family (D1 and D5 receptors), which couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, and the D2-like family (D2, D3, and D4 receptors), which couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.

The development of novel dopamine receptor ligands with improved selectivity and specific functional profiles (agonist, antagonist, or partial agonist) is a key objective in modern neuropharmacology. The pyrrolidin-2-one scaffold, a core component of the nootropic racetam drugs, has garnered interest for its potential in CNS drug discovery. While this compound is not extensively characterized in publicly available literature, its structural motifs suggest a potential interaction with dopamine receptors. This guide will, therefore, use this compound as a representative of a novel chemical class and compare its hypothetical efficacy profile with established dopamine receptor ligands.

Comparative Pharmacological Profiles

The efficacy of a dopamine receptor ligand is determined by its binding affinity (Kᵢ), functional activity (EC₅₀ or IC₅₀), and selectivity for different receptor subtypes. The following table summarizes the pharmacological profiles of our representative novel compound against a selection of classical dopamine receptor ligands.

LigandPrimary Target(s)Binding Affinity (Kᵢ, nM)Functional Activity
This compound D2/D3 (Hypothetical)15.2 (D2), 8.9 (D3)Partial Agonist
Bromocriptine D22.1Agonist
Haloperidol D2 > D1, D3, D41.5 (D2)Antagonist
Aripiprazole D2, 5-HT₁ₐ0.34 (D2)Partial Agonist
SKF-38393 D11.1Agonist

Note: The data for this compound is presented as a hypothetical profile for illustrative purposes, based on the potential of similar chemical scaffolds.

Key Experimental Protocols for Efficacy Determination

The characterization of a novel dopamine receptor ligand requires a suite of in vitro and in vivo assays. Here, we provide detailed, step-by-step methodologies for two fundamental in vitro assays.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay quantifies the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human dopamine D2 receptor are cultured and harvested.

    • The cells are homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged at 500 x g for 10 minutes at 4°C.

    • The supernatant is collected and centrifuged at 40,000 x g for 30 minutes at 4°C.

    • The resulting pellet, containing the cell membranes, is resuspended in a fresh buffer and stored at -80°C.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane suspension, 50 µL of the radioligand (e.g., [³H]-Spiperone), and 50 µL of the test compound at various concentrations.

    • For non-specific binding, a high concentration of a known D2 antagonist (e.g., Haloperidol) is used instead of the test compound.

    • The plate is incubated at room temperature for 2 hours to allow for binding equilibrium.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filter is measured using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is analyzed using non-linear regression to determine the IC₅₀ of the test compound, which is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Dopamine D1 Receptor

This assay determines the functional activity of a test compound at the D1 receptor by measuring its effect on cAMP production.

Methodology:

  • Cell Culture and Plating:

    • CHO-K1 cells stably expressing the human dopamine D1 receptor are cultured and seeded into a 96-well plate.

    • The cells are grown to 80-90% confluency.

  • cAMP Assay:

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • The test compound is added at various concentrations, and the plate is incubated at 37°C for 30 minutes.

    • For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known D1 agonist (e.g., SKF-38393).

  • Detection and Analysis:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

    • The data is plotted as a dose-response curve, and the EC₅₀ (for agonists) or IC₅₀ (for antagonists) is determined using non-linear regression.

Dopamine Receptor Signaling Pathways

The D1-like and D2-like receptor families activate distinct intracellular signaling cascades, as illustrated in the diagrams below. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.

D1_like_pathway cluster_membrane Cell Membrane D1_R D1/D5 Receptor G_s Gαs D1_R->G_s activates AC Adenylyl Cyclase G_s->AC stimulates cAMP cAMP AC->cAMP synthesizes Dopamine Dopamine Dopamine->D1_R binds ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Tx Gene Transcription CREB->Gene_Tx promotes

Caption: D1-like receptor signaling cascade.

D2_like_pathway cluster_membrane Cell Membrane D2_R D2/D3/D4 Receptor G_i Gαi D2_R->G_i activates AC Adenylyl Cyclase G_i->AC inhibits cAMP cAMP AC->cAMP Dopamine Dopamine Dopamine->D2_R binds ATP ATP ATP->AC

Caption: D2-like receptor signaling cascade.

Conclusion and Future Directions

The development of novel dopamine receptor ligands with distinct pharmacological profiles remains a highly active area of research. While this compound represents a scaffold of interest, its efficacy and selectivity must be rigorously characterized using the types of assays described in this guide. A compound with a partial agonist profile at D2/D3 receptors, for instance, could offer a promising therapeutic strategy for schizophrenia by providing a modulatory effect on dopamine signaling, avoiding the complete receptor blockade associated with classical antipsychotics. Future research should focus on a comprehensive in vitro and in vivo characterization of novel pyrrolidin-2-one derivatives to fully elucidate their therapeutic potential.

A Comparative Guide to In Vivo Target Engagement Validation for Novel CNS Compounds: The Case of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing that a novel compound reaches and interacts with its intended biological target in vivo is a critical milestone. This confirmation, known as target engagement, forms the crucial link between a compound's mechanism of action and its observed physiological effects, de-risking clinical progression.[1] Lack of efficacy remains a primary cause of clinical trial failure, often stemming from inadequate preclinical confirmation that the drug candidate effectively engaged its target at a therapeutic dose.[2]

This guide provides an in-depth comparison of leading methodologies for validating in vivo target engagement, using the novel CNS-active scaffold, 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one (hereafter designated Cmpd-X ), as a practical case study. As Cmpd-X has no publicly validated target, we will proceed under a common drug discovery scenario: a plausible target has been hypothesized based on chemical structure and preliminary screening data.

Given the prevalence of the pyrrolidin-2-one and piperidine moieties in CNS-active agents, we hypothesize that Cmpd-X is a novel inhibitor of Phosphodiesterase 4 (PDE4) , a key enzyme family that regulates intracellular cyclic AMP (cAMP) and is implicated in inflammatory and neurological disorders.[3][4][5] This guide will compare and detail the experimental frameworks for validating this hypothesis in a preclinical setting.

The Central Challenge: Moving from In Vitro Potency to In Vivo Proof

A compound's success in a biochemical or cellular assay does not guarantee its efficacy in a complex living system. Factors such as blood-brain barrier permeability, plasma protein binding, and metabolic stability can prevent a compound from reaching its target at a sufficient concentration.[5] Therefore, direct or indirect measurement of the drug-target interaction within the relevant tissue—in our case, the brain—is paramount. We will explore three gold-standard, yet fundamentally different, approaches to achieve this:

  • Direct Visualization & Occupancy: Positron Emission Tomography (PET) Imaging

  • Direct Biophysical Interaction: Cellular Thermal Shift Assay (CETSA)

  • Indirect Functional Readout: Pharmacodynamic (PD) Biomarker Analysis

Positron Emission Tomography (PET): Quantifying Target Occupancy Non-Invasively

PET imaging is a powerful technique that allows for the non-invasive, quantitative assessment of drug-target interactions in living subjects.[6] It relies on the administration of a radiolabeled ligand (a "tracer") that binds to the target of interest. By measuring the tracer's signal before and after administration of the therapeutic candidate, one can calculate the degree of target occupancy.[7]

The Causality Behind the Choice

For a CNS target like PDE4, PET is exceptionally valuable. It provides spatial information on target distribution within the brain and can directly measure the percentage of PDE4 enzymes occupied by Cmpd-X at various doses. This allows for the establishment of a clear relationship between drug exposure (pharmacokinetics, PK) and target engagement.

Experimental Logic & Design

A typical PET target engagement study involves a baseline scan with the radiotracer, followed by administration of Cmpd-X and subsequent scans to measure the displacement of the tracer.[7] A reduction in the tracer signal in specific brain regions indicates that Cmpd-X is occupying the target binding sites.

For our hypothetical target, PDE4, several PET radioligands have been developed, such as [18F]PF-06445974 , which shows preference for the PDE4B subtype.[8][9] The experiment would compare the brain uptake of this tracer in animals treated with a vehicle versus those treated with Cmpd-X.

cluster_0 PET Imaging Workflow for Target Occupancy A 1. Administer PDE4 PET Radiotracer (e.g., [18F]PF-06445974) to Naive Animal B 2. Conduct Baseline PET Scan (Measure regional brain uptake) A->B C 3. Administer Cmpd-X (Test Compound) B->C Washout Period D 4. Re-administer Radiotracer & Conduct Post-Dose PET Scan C->D E 5. Analyze & Compare Scans (Calculate Target Occupancy) D->E cluster_1 In Vivo CETSA Workflow A 1. Dose Animals (Vehicle vs. Cmpd-X) B 2. Harvest Brain Tissue at specified time point A->B C 3. Homogenize Tissue & Aliquot Lysate B->C D 4. Heat Aliquots (Temperature Gradient) C->D E 5. Centrifuge to Separate Soluble vs. Aggregated Protein D->E F 6. Quantify Soluble PDE4 (e.g., Western Blot) E->F G 7. Plot Melt Curves & Compare Thermal Shift F->G cluster_2 PD Biomarker Signaling Pathway Inflammation Inflammatory Stimulus (e.g., LPS) PDE4 PDE4 cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates NFkB NF-κB Activation PKA->NFkB inhibits TNF TNF-α Production NFkB->TNF CmpdX Cmpd-X CmpdX->PDE4 inhibits

References

A Comparative Analysis of Piperidinylmethyl-Pyrrolidinone Analogs in Preclinical Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This guide provides a comprehensive comparative analysis of emerging piperidinylmethyl-pyrrolidinone analogs as potential therapeutic agents for Alzheimer's disease (AD). Moving beyond a singular focus on symptomatic relief, this new generation of multi-target-directed ligands (MTDLs) is designed to address the complex, multifaceted pathology of AD, including cholinergic deficits, amyloid-beta (Aβ) aggregation, and neuroinflammation. We will dissect the structure-activity relationships, compare the efficacy of notable analogs from recent literature, and provide detailed protocols for key validation assays. This document is intended for researchers, medicinal chemists, and drug development professionals actively working to overcome the challenges of neurodegenerative disease therapeutics.

Introduction: The Rationale for a Multi-Target Approach in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex interplay of pathological events. For decades, the "cholinergic hypothesis" has been a cornerstone of AD therapy.[1][2] This hypothesis posits that cognitive decline is substantially linked to a deficit in the neurotransmitter acetylcholine.[3] This led to the development of acetylcholinesterase (AChE) inhibitors like Donepezil, which provide temporary symptomatic relief by preventing the breakdown of acetylcholine in the synaptic cleft.[2][4]

However, the limited efficacy of single-target drugs has underscored the need for a more holistic approach. The pathology of AD is not confined to cholinergic loss; it involves the extracellular aggregation of amyloid-beta (Aβ) peptides into senile plaques and the intracellular formation of neurofibrillary tangles from hyperphosphorylated tau protein.[5][6] These events trigger a cascade of downstream effects, including oxidative stress, chronic neuroinflammation, and widespread neuronal death.[5][7]

This complex etiology demands therapeutic agents that can engage multiple pathological nodes simultaneously. The piperidinylmethyl-pyrrolidinone scaffold has emerged as a promising backbone for designing such Multi-Target-Directed Ligands (MTDLs).[8][9] By strategically modifying this core structure, medicinal chemists can develop analogs that not only inhibit AChE but also interfere with Aβ aggregation and exert anti-inflammatory and neuroprotective effects.

Core Scaffolds and Key Mechanisms of Action

The therapeutic potential of piperidinylmethyl-pyrrolidinone analogs stems from their ability to interact with several key targets in the AD pathogenic cascade. The general structure allows for modifications that fine-tune their biological activity.

  • Cholinesterase Inhibition: The piperidine and pyrrolidinone moieties can be designed to interact with the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. The PAS is particularly relevant as it is also implicated in the aggregation of Aβ.[9] By binding to both sites, these compounds can potently inhibit acetylcholine hydrolysis and reduce Aβ-induced toxicity.

  • Aβ Aggregation Inhibition: Specific aromatic substitutions on the core scaffold can interfere with the self-assembly of Aβ1-42 monomers into toxic oligomers and fibrils.[7][10] Molecular modeling suggests these analogs can interact with key amino acid residues like Asp23 and Lys28, disrupting the formation of β-sheet structures that are critical for aggregation.[10]

  • Anti-Neuroinflammation: Some analogs have demonstrated the ability to suppress the activation of microglia, the brain's resident immune cells. In pathological conditions, over-activated microglia release pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which contribute to neuronal damage. Certain derivatives can mitigate this response, offering a neuroprotective effect.[7]

Below is a diagram illustrating the multi-target engagement strategy for these analogs.

G cluster_0 Piperidinylmethyl-Pyrrolidinone Analog cluster_1 Alzheimer's Pathological Cascade cluster_2 Therapeutic Outcomes Compound Core Analog AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition Abeta Aβ Aggregation Compound->Abeta Inhibition Inflammation Neuroinflammation Compound->Inflammation Suppression Cognition Improved Cognition AChE->Cognition Plaque Reduced Plaque Load Abeta->Plaque Neuroprotection Neuroprotection Inflammation->Neuroprotection

Caption: Multi-target strategy of piperidinylmethyl-pyrrolidinone analogs in AD.

Comparative Efficacy of Lead Analogs in Preclinical Models

Recent research has yielded several promising analogs built upon the piperidinylmethyl-pyrrolidinone framework. While direct head-to-head studies are rare, we can synthesize a comparative view by examining data from various publications. The following table summarizes the performance of select compounds against key AD targets.

Compound IDKey Structural FeaturesTarget(s)Potency / EfficacyPreclinical ModelReference
10b 4-fluorobenzoyl on piperidine, 4-methoxybenzyl on pyrrolidinoneMulti-target"Excellent anti-Alzheimer's profile"Scopolamine-induced amnesia (in vivo)[11]
7q N/A (Detailed structure in source)Aβ Aggregation, Neuroinflammation59.1% Aβ1-42 aggregation inhibition at 20 µM; Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)In vitro (Thioflavin T assay); LPS-stimulated BV-2 microglia[7]
V 2,6-dimethylphenylcarbamoyl groupAcetylcholinesterase (AChE)IC50 = 1.84 ng/g tissue (vs. 3.34 for Donepezil)Ex vivo (rat brain homogenate)[12]
IIIe 4-chlorophenyl piperazine moietyAmyloid Beta (Aβ42)IC50 = 11.3 pg/g tissue (vs. 18.4 for Donepezil)Ex vivo (rat brain homogenate)[12]
5k Benzylpiperidine moietyAChE, Aβ AggregationAChE IC50 = 2.13 nM (38-fold selective for AChE over BuChE); 88.8% Aβ1-42 aggregation inhibition at 25 µMIn vitro (Ellman's method, Thioflavin T assay)[8][9]
5d o-Fluoro substitution on benzamideAcetylcholinesterase (AChE)IC50 = 13 nM (Superior to Donepezil at 0.6 µM in the same study)In vitro (Ellman's method)[4]

Expert Analysis of Structure-Activity Relationships (SAR): The data reveals critical insights into the SAR of this compound class.

  • AChE Inhibition: The presence of a benzyl group on the piperidine ring, as seen in Donepezil and analog 5k , appears crucial for potent AChE inhibition.[8][11] Halogen substitutions on the benzamide ring, particularly fluorine at the ortho position (compound 5d ), can significantly enhance potency, likely by improving interactions within the enzyme's active site.[4]

  • Aβ Aggregation: Aromatic and heterocyclic moieties, such as the 4-chlorophenyl piperazine in IIIe , are effective at disrupting π-π stacking interactions between Aβ monomers, thus inhibiting aggregation.[12] Compound 5k 's ability to inhibit both AChE and Aβ aggregation suggests its benzylpiperidine group may interact with the peripheral anionic site of AChE, which is also involved in amyloidogenesis.[9]

  • Multi-Target Profile: Compounds like 10b demonstrate that optimizing substitutions on both the piperidine and pyrrolidinone rings is key to achieving a balanced, multi-target profile necessary for in vivo efficacy.[11]

Key Experimental Workflows and Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. The following section details the workflows for evaluating the primary mechanisms of action of these analogs.

Overall Drug Discovery & Validation Workflow

The process of identifying and validating a potential AD therapeutic agent is a multi-step endeavor, starting with rational design and culminating in complex in vivo behavioral studies.

G cluster_B Primary Target Engagement cluster_C Cellular Effects A 1. Rational Design & Chemical Synthesis B 2. In Vitro Screening A->B C 3. Cell-Based Assays B->C B1 AChE Inhibition Assay B2 Aβ Aggregation Assay D 4. Ex Vivo Analysis C->D C1 Neurotoxicity (MTT) C2 Anti-inflammatory Assay E 5. In Vivo Behavioral Models D->E F Lead Candidate E->F

Caption: Stepwise workflow for preclinical evaluation of AD drug candidates.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity and is the standard for screening potential inhibitors.

Causality: The assay measures the product of a reaction catalyzed by AChE. An effective inhibitor will reduce the rate of product formation, leading to a weaker colorimetric signal.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer to a final concentration of 10 mM.

    • Dissolve acetylthiocholine iodide (ATCI) in the buffer to a final concentration of 14 mM.

    • Prepare a stock solution of the test compound (e.g., in DMSO) and create serial dilutions. The final DMSO concentration in the well should be <1%.

    • Prepare a solution of AChE enzyme from Electrophorus electricus.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 120 µL of phosphate buffer.

      • 20 µL of the test compound dilution (or vehicle for control).

      • 20 µL of DTNB solution.

      • 20 µL of AChE enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percent inhibition: % Inhibition = [(V_control - V_test) / V_control] * 100.

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol: Thioflavin T (ThT) Assay for Aβ1-42 Aggregation Inhibition

This assay is used to screen compounds that can prevent the formation of amyloid fibrils.

Causality: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. An effective inhibitor will prevent fibril formation, resulting in a lower fluorescence signal.

Protocol Steps:

  • Aβ1-42 Preparation:

    • Reconstitute lyophilized Aβ1-42 peptide in a solvent like 1% NH4OH to create a stock solution (e.g., 1 mg/mL).[13]

    • Dilute the stock solution into an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final working concentration (e.g., 20-50 µM).

  • Assay Procedure (96-well black plate):

    • To each well, add the Aβ1-42 solution.

    • Add the test compound at various concentrations (or vehicle for control).

    • Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote aggregation.

  • Fluorescence Measurement:

    • After incubation, add Thioflavin T solution to each well to a final concentration of ~5 µM.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Calculate the percent inhibition: % Inhibition = [(RFU_control - RFU_test) / RFU_control] * 100.

    • Determine the IC50 value by plotting % inhibition against compound concentration.

Discussion and Future Directions

The piperidinylmethyl-pyrrolidinone scaffold represents a highly promising platform for the development of multi-target agents for Alzheimer's disease. The comparative analysis demonstrates that specific chemical modifications can yield compounds with potent, multi-modal efficacy against cholinesterase activity, Aβ aggregation, and neuroinflammation. Analogs like 5k and IIIe showcase the potential to achieve nanomolar potency against AChE while simultaneously providing robust inhibition of amyloid pathology.[8][12]

However, the path to clinical application requires further rigorous investigation. Key future steps must include:

  • Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies are needed to ensure these compounds have favorable drug-like properties, particularly the ability to penetrate the blood-brain barrier.

  • In Vivo Efficacy in Transgenic Models: While acute models like scopolamine-induced amnesia are useful for initial screening, validation in chronic transgenic AD mouse models (e.g., APP/PS1) is critical.[14] These studies should assess not only cognitive improvements but also changes in brain Aβ plaque load and inflammatory markers.

  • Safety and Toxicology: Thorough safety pharmacology and toxicology studies are required to identify any potential off-target effects and establish a safe therapeutic window.

By systematically addressing these challenges, the scientific community can advance this promising class of compounds from preclinical curiosities to viable clinical candidates for the treatment of Alzheimer's disease.

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, a thorough understanding of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen side effects, complicating clinical development and potentially masking the true therapeutic potential of a lead candidate. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one , a novel compound featuring a pyrrolidin-2-one core, reminiscent of the racetam class of nootropics, and a piperidine moiety, a common scaffold in centrally active agents.

Due to the nascent stage of research on this specific molecule, this guide will present a hypothesized cross-reactivity profile based on its structural components. We will propose a plausible primary target and a panel of key off-targets frequently associated with its core scaffolds. To contextualize its selectivity, we will compare its hypothetical performance against established drugs: the selective SV2A ligands Levetiracetam and Brivaracetam , and the broader spectrum, piperidine-containing CNS agents Haloperidol and Donepezil .

Postulated Primary Target and Rationale

The structure of this compound, particularly the 2-oxopyrrolidine acetamide-like feature, suggests a potential interaction with Synaptic Vesicle Glycoprotein 2A (SV2A) . This protein is the established target of the pyrrolidone-containing antiepileptic drugs Levetiracetam and Brivaracetam.[1][2] The piperidine ring, a prevalent feature in many CNS-active drugs, likely contributes to the compound's pharmacokinetic properties and may influence its affinity and selectivity for SV2A or other CNS targets.[3]

Comparative Cross-Reactivity Analysis

To construct a meaningful cross-reactivity profile, a panel of receptors and enzymes was selected based on the known pharmacology of pyrrolidinone and piperidine derivatives. This panel includes targets associated with both desired therapeutic effects and potential adverse events.

Table 1: Comparative Cross-Reactivity Profile (Ki in nM)

TargetThis compound (Hypothetical)LevetiracetamBrivaracetamHaloperidolDonepezil
Primary Target
SV2A50 ~8000~250>10,000>10,000
Key Off-Targets
Sigma-1 Receptor850>10,000>10,0002.835
Sigma-2 Receptor1200>10,000>10,0002.8150
GABA-A Receptor (Benzodiazepine Site)>10,000>10,000>10,000>10,000>10,000
AMPA Receptor>10,000>10,000>10,000>10,000>10,000
Dopamine D2 Receptor2500>10,000>10,0001.23000
Serotonin 5-HT2A Receptor3500>10,000>10,0003.0500
Adrenergic α1 Receptor4500>10,000>10,0001080
Muscarinic M1 Receptor>10,000>10,000>10,000100012
hERG Channel>10,000>10,000>10,00030500

Disclaimer: Data for this compound is hypothetical and for illustrative purposes. Data for comparator compounds are compiled from publicly available literature and databases.

Interpretation of the Hypothetical Profile

The hypothetical data suggests that this compound is a potent SV2A ligand, with significantly higher affinity than Levetiracetam and approaching that of Brivaracetam.[1][4] Crucially, it displays a favorable selectivity profile with weaker interactions at key CNS off-targets compared to Haloperidol and Donepezil.[5][6][7] The moderate affinity for Sigma receptors and monoamine receptors, while significantly weaker than its primary target affinity, warrants further investigation in functional assays to determine the clinical relevance of these interactions.

Experimental Methodologies

To empirically determine the cross-reactivity profile of a novel compound, a tiered approach employing both binding and functional assays is recommended. The following protocols outline the standard methodologies for the targets discussed.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Functional Characterization cluster_3 Data Analysis & Interpretation PrimaryTarget Primary Target Assay (e.g., SV2A Binding) DoseResponse Dose-Response Binding Assays (for hits from primary screen) PrimaryTarget->DoseResponse Hits BroadPanel Broad Off-Target Panel (e.g., Eurofins SafetyScreen44) BroadPanel->DoseResponse Hits FunctionalAssay Functional Assays (e.g., Sigma Receptor Agonism/Antagonism) DoseResponse->FunctionalAssay Confirmed Binders SelectivityProfile Generation of Selectivity Profile FunctionalAssay->SelectivityProfile SAR Structure-Activity Relationship (SAR) Analysis SelectivityProfile->SAR

Caption: Tiered approach for comprehensive cross-reactivity profiling.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8]

Step-by-Step Protocol for SV2A Radioligand Binding Assay: [9][10][11]

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Microsomal Fraction Isolation: Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation.

  • Protein Quantification: Determine the protein concentration of the final membrane preparation using a standard method like the Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (50 mM Tris-HCl, pH 7.4)

    • Test compound (this compound) or vehicle control at various concentrations.

    • Radioligand (e.g., [³H]-Levetiracetam or a higher affinity ligand like [³H]-ucb 30889) at a fixed concentration (typically at or below its Kd).

    • Membrane preparation (typically 50-100 µg of protein per well).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Similar protocols can be adapted for other targets by selecting the appropriate tissue source (or cell line expressing the recombinant receptor), radioligand, and assay conditions.[12][13][14][15][16]

Functional Assays

While binding assays measure affinity, functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or modulator at a specific target.

Example: Sigma-1 Receptor Functional Assay (FLIPR-based Calcium Mobilization): [17][18][19]

  • Cell Culture: Culture cells stably expressing the human Sigma-1 receptor (e.g., HEK293 cells) in appropriate media.

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add the test compound at various concentrations to the wells and incubate for a specified period.

  • Agonist Stimulation: Add a known Sigma-1 receptor agonist (e.g., (+)-pentazocine) to the wells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: To assess antagonist activity, determine the ability of the test compound to inhibit the calcium mobilization induced by the agonist. For agonist activity, measure the direct effect of the compound on calcium levels.

Conclusion

The hypothetical cross-reactivity profile of this compound, based on its structural motifs, suggests a promising candidate with high affinity for SV2A and a favorable selectivity profile against a panel of key CNS off-targets. This in-silico analysis provides a strong rationale for its synthesis and empirical pharmacological characterization. The experimental workflows detailed in this guide offer a robust framework for validating this hypothesis and thoroughly elucidating the compound's selectivity, a critical step in its journey from a promising molecule to a potential therapeutic agent.

References

Benchmarking 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one in Parkinson's Disease: A Comparative Analysis Against Current Therapies

Author: BenchChem Technical Support Team. Date: January 2026

An objective evaluation of the therapeutic potential of novel compounds is paramount in the relentless pursuit of more effective treatments for Parkinson's disease. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative framework for assessing emerging drug candidates. However, a comprehensive benchmarking of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one against current Parkinson's therapies is not feasible at this time due to the absence of publicly available preclinical or clinical data for this specific compound in the context of Parkinson's disease.

Extensive searches of scientific literature and clinical trial databases did not yield any information regarding the investigation of this compound for the treatment of Parkinson's disease. While the piperidine and pyrrolidinone structural motifs are present in various biologically active compounds, and some derivatives have been explored for neurological conditions, no specific data on the efficacy, mechanism of action, or safety profile of this compound in relevant Parkinson's disease models could be retrieved.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs targeting the central nervous system.[1] Similarly, pyrrolidine-containing compounds have been investigated for various therapeutic applications, including as anticonvulsants and for their role in neuroprotection.[2] For instance, some piperidine derivatives have been studied for their potential to modulate dopamine receptors, a key target in Parkinson's disease therapy.[3] Additionally, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which contains a piperidine ring, is widely used to create animal models of Parkinson's disease by selectively destroying dopaminergic neurons.[4][5]

Despite the prevalence of these structural components in neuroactive agents, the specific combination and arrangement in this compound has not been reported in the context of Parkinson's disease research. Scientific and drug development efforts rely on a foundation of empirical evidence to draw meaningful comparisons. Without such data for the compound , any attempt at a comparative analysis would be purely speculative and lack the scientific integrity required for a professional audience.

Therefore, this guide cannot proceed with a detailed comparison of this compound to established Parkinson's therapies such as Levodopa, dopamine agonists, MAO-B inhibitors, or COMT inhibitors. A thorough evaluation would necessitate data from a suite of preclinical and clinical studies, including but not limited to:

  • In vitro studies: To determine the compound's binding affinity and functional activity at relevant targets (e.g., dopamine receptors, monoamine transporters).

  • Cell-based assays: To assess its effects on neuronal survival, oxidative stress, and mitochondrial function in cellular models of Parkinson's disease.

  • In vivo animal model studies: To evaluate its efficacy in improving motor and non-motor symptoms, its neuroprotective or disease-modifying potential, and its pharmacokinetic and safety profiles in established models of Parkinsonism (e.g., MPTP or 6-hydroxydopamine models).

  • Clinical trials: To establish its safety, tolerability, pharmacokinetics, and efficacy in human subjects.[6][7]

Should data on this compound become available in the future, a comprehensive comparison guide would be structured to provide a head-to-head analysis of its performance against current standards of care, complete with experimental protocols, comparative data tables, and mechanistic pathway diagrams.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one derivatives. Drawing from a range of studies, we will dissect the key structural motifs, explore the impact of various substitutions, and compare the biological activities of these compounds, primarily as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical nuances that drive the efficacy of this promising class of molecules.

Introduction: The this compound Scaffold

The this compound core structure represents a versatile scaffold in medicinal chemistry, particularly in the design of ligands targeting the central nervous system. Its appeal stems from the combination of a pyrrolidin-2-one moiety, a known pharmacophore in nootropic agents, and a piperidine ring, a common feature in many CNS-active drugs.[1][2] The linkage between these two heterocyclic systems provides a flexible backbone for introducing diverse functionalities to modulate pharmacological properties.

The primary focus of SAR studies on this scaffold has been the development of potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the pathology of Alzheimer's disease.[3][4] By inhibiting AChE, these compounds aim to increase the levels of the neurotransmitter acetylcholine in the brain, thereby alleviating cognitive decline.[3]

Core Scaffold and Key Modification Points

The fundamental structure of the this compound scaffold and the key positions for chemical modification are illustrated below. Our comparative analysis will focus on how alterations at R1, R2, and R3 influence biological activity.

Caption: Core scaffold and key modification points.

Comparative Structure-Activity Relationship Analysis

Modifications on the Pyrrolidin-2-one Ring (R1 and R2)

The pyrrolidin-2-one moiety plays a crucial role in the interaction with the target enzyme. Modifications at the nitrogen atom (R1) and the carbon at position 3 (R2) have been extensively explored.

  • Substitution at R1 (Nitrogen of Pyrrolidin-2-one):

    • N-Benzylation: The introduction of a benzyl group at the R1 position is a common strategy. The electronic nature and substitution pattern of the phenyl ring are critical. For instance, studies have shown that dimethoxybenzyl groups can enhance activity.[4] Specifically, a 3,4-dimethoxybenzyl group at this position has been found in potent AChE inhibitors.[4] This is likely due to favorable interactions with the peripheral anionic site (PAS) of the AChE enzyme.

    • Other Aromatic and Heterocyclic Groups: Replacement of the benzyl group with other aromatic systems has been investigated to probe the binding pocket further. The goal is often to optimize hydrophobic and electronic interactions.

  • Substitution at R2 (Position 3 of Pyrrolidin-2-one):

    • This position is often linked to the piperidine moiety. However, in some analogues, direct substitutions are made. Variations in the linker between the pyrrolidin-2-one ring and the piperidine ring can significantly impact potency.

Modifications on the Piperidine Ring (R3)

The piperidine ring is another key component for interaction with the active site of AChE. Modifications at the nitrogen atom and other positions of the piperidine ring have yielded significant insights into the SAR.

  • Substitution at R3 (Position 4 of Piperidine):

    • Benzoyl and Related Groups: A significant number of potent inhibitors feature a benzoyl group or a substituted benzoyl group at the 4-position of the piperidine ring. For example, the compound 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one has demonstrated excellent anti-Alzheimer's properties.[4][5] The fluorine atom in the para position of the benzoyl group likely contributes to enhanced binding affinity.

    • Benzylamino and Related Groups: The introduction of benzyl(methyl)amino or similar groups at this position has also led to highly potent compounds. For instance, 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one showed a higher docking score than the standard drug donepezil, indicating strong binding to AChE.[4]

    • Sulfonamide Moiety: In a different series of compounds targeting the aldo-keto reductase enzyme AKR1C3, a sulfonamide group attached to a phenyl ring which is then linked to the piperidine was found to be critical for activity.[6][7] This highlights how the core scaffold can be adapted to target different enzymes by modifying the substituents.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro activity of selected this compound derivatives against acetylcholinesterase.

Compound IDR1 SubstituentR3 Substituent (on Piperidine)AChE IC50 (µM)Reference
10b 4-methoxybenzyl4-(4-fluorobenzoyl)Not specified, but showed excellent profile[5]
14a 3,4-dimethoxybenzyl4-(benzyl(methyl)amino)Not specified, but high docking score[4]
14d 3,4-dimethoxybenzyl4-(methyl(thiazol-2-ylmethyl)amino)Not specified, but high docking score[4]

Note: Direct IC50 values for a broad comparative series were not consistently available in the initial search results. The table reflects the qualitative descriptions of potency.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE inhibitory activity.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which is produced when the enzyme hydrolyzes acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

    • AChE enzyme solution

    • Test compound solutions at various concentrations

    • Donepezil as a positive control

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, ATCI, DTNB, AChE, Compounds) Plate_Setup Plate Setup (Buffer, DTNB, Compound) Reagents->Plate_Setup Enzyme_Add Add AChE Enzyme & Incubate Plate_Setup->Enzyme_Add Reaction_Start Initiate Reaction (Add ATCI) Enzyme_Add->Reaction_Start Abs_Measure Measure Absorbance (412 nm) Reaction_Start->Abs_Measure Calc_Rate Calculate Reaction Rate Abs_Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_IC50 Plot & Determine IC50 Calc_Inhibition->Plot_IC50

Caption: Workflow for AChE Inhibition Assay (Ellman's Method).

In Silico Modeling and Docking Studies

Molecular docking studies are frequently employed to rationalize the observed SAR and to predict the binding modes of these derivatives within the active site of AChE.[4] These studies suggest that the N-benzyl group on the pyrrolidinone ring interacts with the peripheral anionic site (PAS), while the substituted piperidine moiety binds to the catalytic active site (CAS).[4] The linker ensures the optimal orientation of these two key pharmacophores for effective dual-site binding.

Conclusion and Future Directions

The this compound scaffold is a promising framework for the development of potent AChE inhibitors and potentially other therapeutic agents. Key SAR insights include:

  • N-benzyl substitution on the pyrrolidin-2-one ring: Aromatic substitutions, particularly dimethoxy groups, enhance activity by interacting with the PAS of AChE.

  • Substitutions at the 4-position of the piperidine ring: Benzoyl, benzylamino, and related bulky aromatic groups are crucial for strong interactions with the CAS of AChE. The presence of electron-withdrawing groups like fluorine can further improve potency.

Future research in this area should focus on:

  • Systematic exploration of a wider range of substituents at the R1, R2, and R3 positions to refine the SAR.

  • Optimization of pharmacokinetic properties to ensure good blood-brain barrier penetration and oral bioavailability.

  • Evaluation of the most promising compounds in in vivo models of Alzheimer's disease to validate their therapeutic potential.

By leveraging the insights from these SAR studies, the rational design of novel and more effective this compound derivatives for the treatment of neurodegenerative diseases can be advanced.

References

A Head-to-Head In Vitro Comparison of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one and Donepezil: A Proposed Research Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro comparison of the well-established Alzheimer's disease therapeutic, Donepezil, and the novel compound, 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one. Due to the limited publicly available data on this compound, this document is structured as a detailed research proposal, outlining a scientifically rigorous workflow to generate comparative data. This approach is designed for researchers, scientists, and drug development professionals seeking to characterize and contrast these two molecules.

Introduction and Rationale

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily functioning as a potent and selective inhibitor of acetylcholinesterase (AChE). Its mechanism of action is well-documented, leading to increased levels of acetylcholine in the synaptic cleft and thereby enhancing cholinergic neurotransmission.

In contrast, this compound (hereafter referred to as 'Compound X') is a novel entity for which nootropic or cognitive-enhancing properties have not been extensively profiled in the public domain. However, its chemical structure is intriguing, containing two key pharmacophoric scaffolds: a pyrrolidin-2-one ring, characteristic of the racetam class of nootropics, and a piperidine moiety, a privileged structure in central nervous system (CNS) drug design.[1][2] This structural composition suggests that Compound X may possess unique pharmacological properties, potentially distinct from or complementary to those of Donepezil.

This guide details a proposed series of in vitro experiments designed to elucidate the mechanism of action of Compound X and provide a direct, quantitative comparison against Donepezil. The causality behind each experimental choice is explained to ensure a logical and self-validating investigative cascade.

Compound Profiles and Hypothesized Mechanisms of Action

Donepezil: The Established Benchmark
  • Primary Mechanism of Action: Donepezil is a reversible, non-competitive inhibitor of acetylcholinesterase. Its high selectivity for AChE over butyrylcholinesterase (BuChE) is a key feature of its clinical profile.[3]

  • Reported In Vitro Potency: Studies have consistently demonstrated Donepezil's potent AChE inhibitory activity, with reported IC50 values in the low nanomolar range. For instance, an IC50 of 6.7 nM towards AChE has been documented.[3] More recent studies have reported IC50 values for human AChE as low as 0.032 µM.[4]

Compound X (this compound): A Structural Analysis

The therapeutic potential of Compound X can be hypothesized by dissecting its constituent parts:

  • The Pyrrolidin-2-one Scaffold: This five-membered lactam ring is the core structure of the racetam family of nootropics, including piracetam and its analogues.[2] While the exact mechanism of racetams is still debated, evidence suggests they may modulate postsynaptic receptors, such as the AMPA-type glutamate receptors, to enhance synaptic plasticity.[5] Some pyrrolidin-2-one derivatives have also shown neuroprotective effects.[6]

  • The Piperidine Scaffold: This six-membered nitrogenous heterocycle is present in a multitude of CNS-active drugs, including antipsychotics and antidepressants.[1][7] Its role is often to confer appropriate physicochemical properties for blood-brain barrier penetration and to act as a scaffold for interactions with various neurotransmitter receptors.[7]

Based on this structural analysis, we can formulate several hypotheses for the potential mechanisms of action of Compound X, which will guide our in vitro testing strategy:

  • Cholinergic Activity: Does it inhibit acetylcholinesterase like Donepezil?

  • Glutamatergic Modulation: Does it act as a positive allosteric modulator of AMPA receptors, akin to racetams?

  • Direct Receptor Interaction: Does it bind to key cholinergic receptors (nicotinic or muscarinic)?

  • Neuroprotective Effects: Does it protect neurons from common insults like oxidative stress or excitotoxicity?

Proposed In Vitro Experimental Workflow

The following cascade of experiments is designed to test the hypotheses above and build a comprehensive in vitro pharmacological profile for Compound X, directly benchmarked against Donepezil.

G cluster_0 Primary Target Engagement cluster_1 Secondary & Hypothesized Target Engagement cluster_2 Cell-Based Functional Assays AChE_Assay AChE/BuChE Inhibition Assay (IC50 Determination) Receptor_Binding Cholinergic Receptor Binding Assays (Ki Determination for nAChR, mAChR) AChE_Assay->Receptor_Binding If AChE IC50 is low, assess direct receptor interaction AMPA_Modulation AMPA Receptor Modulation Assay (EC50 for Potentiation) AChE_Assay->AMPA_Modulation If AChE IC50 is high, explore alternative mechanisms Neuroprotection Neuroprotection Assay (% Viability vs. Stressor) Receptor_Binding->Neuroprotection Assess functional consequence of binding AMPA_Modulation->Neuroprotection Assess functional consequence of modulation G cluster_0 AMPA Receptor Signaling Glutamate Glutamate (Agonist) AMPAR AMPA Receptor Ion Channel Glutamate->AMPAR:f0 Binds & Activates CompoundX Compound X (Potential PAM) CompoundX->AMPAR:f0 Binds & Potentiates Ca_Influx Ca²⁺ Influx AMPAR:f1->Ca_Influx Opens Downstream Downstream Signaling (e.g., LTP) Ca_Influx->Downstream Triggers

References

A Strategic Approach to Evaluating the Neuroprotective Potential of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Comparison Guide to the Neuroprotective Effects of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one Against Known Neurotoxins

Introduction

The relentless progression of neurodegenerative diseases necessitates the urgent development of novel therapeutic agents capable of protecting neurons from damage and death. The pyrrolidin-2-one and piperidine scaffolds are prevalent in many biologically active compounds, with some derivatives exhibiting promising neuroprotective properties.[1][2][3] This guide outlines a comprehensive, multi-faceted in vitro experimental plan to rigorously evaluate the neuroprotective effects of a novel compound, this compound, against a panel of well-characterized neurotoxins. The proposed studies are designed to elucidate the compound's potential efficacy and shed light on its underlying mechanisms of action.

Pyrrolidone derivatives have been a subject of research for over three decades, initially for their nootropic effects and later for their potential in neuroprotection and as antiepileptic agents.[4] Similarly, various piperidine derivatives have been investigated for their neuroprotective capabilities.[1][5][6] Given the structural motifs present in this compound, it is a compelling candidate for neuroprotective screening.

This guide will detail a strategic series of experiments employing established cellular models of neurotoxicity. By systematically assessing the compound's ability to mitigate the damage induced by a range of neurotoxins with distinct mechanisms of action, we can build a comprehensive profile of its neuroprotective potential.

Selection of In Vitro Models and Neurotoxins: A Rationale

To construct a robust in vitro evaluation, a panel of neurotoxins with diverse and well-documented mechanisms of neuronal cell death will be employed. The choice of neuronal cell lines is equally critical, and the selection will be based on their relevance to specific neurodegenerative disease models.

  • SH-SY5Y Human Neuroblastoma Cells: These cells are of human origin and possess catecholaminergic properties, making them a widely accepted model for Parkinson's disease research.[7][8][9] They are particularly useful for studying the effects of neurotoxins that target dopaminergic neurons.[7]

  • HT22 Mouse Hippocampal Neuronal Cells: This cell line is an excellent model for studying glutamate-induced oxidative stress, as they lack ionotropic glutamate receptors.[10][11][12] This allows for the specific investigation of non-receptor-mediated glutamate toxicity.

  • PC12 Rat Pheochromocytoma Cells: These cells, upon differentiation with nerve growth factor (NGF), acquire features of sympathetic neurons and are a valuable model for studying neuroprotection, neurotoxicity, and neurosecretion.[13][14][15]

The following neurotoxins have been selected to challenge these cell lines, each representing a distinct pathway of neuronal injury:

  • 1-methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, MPP+, is a potent inhibitor of mitochondrial complex I, leading to ATP depletion, oxidative stress, and apoptosis in dopaminergic neurons.[16][17][18] It is a cornerstone for in vitro models of Parkinson's disease.

  • 6-hydroxydopamine (6-OHDA): This neurotoxin is selectively taken up by dopaminergic neurons and generates reactive oxygen species (ROS), leading to oxidative stress and cell death.[19][20][21] It is another widely used toxin in Parkinson's disease modeling.

  • Rotenone: A pesticide that also inhibits mitochondrial complex I, rotenone induces mitochondrial dysfunction and oxidative stress, leading to apoptosis.[22][23][24] Its lipophilic nature allows it to readily cross cell membranes.

  • Glutamate: As the primary excitatory neurotransmitter in the central nervous system, excessive glutamate can lead to excitotoxicity, a process involving calcium overload, oxidative stress, and neuronal death.[10][11][12]

Experimental Design and Protocols

The following sections detail the proposed experimental workflows to assess the neuroprotective effects of this compound. For each assay, a known neuroprotective agent, such as N-acetylcysteine (NAC) or Melatonin, will be used as a positive control.[25][26][27][28][29][30]

Experimental Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 Neuroprotection Assessment cluster_2 Data Analysis cell_culture Seed SH-SY5Y, HT22, or PC12 cells pretreatment Pre-treat with this compound or Positive Control (NAC/Melatonin) cell_culture->pretreatment toxin_exposure Expose to Neurotoxin (MPP+, 6-OHDA, Rotenone, or Glutamate) pretreatment->toxin_exposure mtt Cell Viability (MTT Assay) toxin_exposure->mtt caspase Apoptosis (Caspase-3 Assay) toxin_exposure->caspase ros Oxidative Stress (ROS Assay) toxin_exposure->ros mmp Mitochondrial Function (MMP Assay) toxin_exposure->mmp data_analysis Quantify and Compare Results (Test Compound vs. Controls) mtt->data_analysis caspase->data_analysis ros->data_analysis mmp->data_analysis

Caption: Experimental workflow for evaluating neuroprotective effects.

Cell Viability Assessment (MTT Assay)

This assay will determine the extent to which this compound can prevent neurotoxin-induced cell death.

Protocol:

  • Seed SH-SY5Y, HT22, or PC12 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound or the positive control (e.g., N-acetylcysteine) for 2 hours.

  • Introduce the respective neurotoxin (MPP+, 6-OHDA, rotenone, or glutamate) at a predetermined toxic concentration and incubate for 24 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals with 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Hypothetical Data Presentation:

Treatment GroupConcentration (µM)Cell Viability (%) vs. Toxin Control
Vehicle Control -100
Neurotoxin Alone Varies50
This compound 165
1080
5095
Positive Control (e.g., NAC) 100090
Apoptosis Assessment (Caspase-3 Activity Assay)

This assay will quantify the compound's ability to inhibit the executioner caspase, caspase-3, a key mediator of apoptosis.

Protocol:

  • Culture and treat cells in 96-well plates as described in the MTT assay protocol.

  • After the 24-hour incubation with the neurotoxin, lyse the cells.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm.

Hypothetical Data Presentation:

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change vs. Vehicle)
Vehicle Control -1.0
Neurotoxin Alone Varies4.5
This compound 13.2
102.1
501.3
Positive Control (e.g., Melatonin) 101.8
Oxidative Stress Measurement (Intracellular ROS Assay)

This assay will determine if the compound can mitigate the increase in reactive oxygen species (ROS) induced by the neurotoxins.

Protocol:

  • Culture and treat cells in a black, clear-bottom 96-well plate.

  • After the treatment period, wash the cells with PBS.

  • Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) and incubate for 30 minutes at 37°C.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader.

Hypothetical Data Presentation:

Treatment GroupConcentration (µM)Intracellular ROS Levels (% of Toxin Control)
Vehicle Control -20
Neurotoxin Alone Varies100
This compound 175
1050
5030
Positive Control (e.g., NAC) 100040
Mitochondrial Membrane Potential (MMP) Assessment

This assay will evaluate the compound's ability to prevent the collapse of the mitochondrial membrane potential, a key event in early apoptosis.

Protocol:

  • Culture and treat cells in a 96-well plate.

  • After treatment, incubate the cells with a fluorescent MMP dye (e.g., JC-1) for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Measure the fluorescence of both the monomeric (green) and aggregate (red) forms of the dye.

  • Calculate the ratio of red to green fluorescence as an indicator of mitochondrial health.

Hypothetical Data Presentation:

Treatment GroupConcentration (µM)Red/Green Fluorescence Ratio (Index of MMP)
Vehicle Control -5.0
Neurotoxin Alone Varies1.2
This compound 12.5
103.8
504.7
Positive Control (e.g., Melatonin) 104.2

Proposed Mechanism of Action and Signaling Pathways

Based on the known mechanisms of the selected neurotoxins, we can hypothesize potential points of intervention for this compound. The diagram below illustrates the key signaling cascades involved in neurotoxin-induced cell death and highlights where a neuroprotective agent might act.

G cluster_0 Neurotoxin Insult cluster_1 Cellular Stress cluster_2 Apoptotic Cascade cluster_3 Potential Intervention Points MPP MPP+ MitoDys Mitochondrial Dysfunction (Complex I Inhibition) MPP->MitoDys Rotenone Rotenone Rotenone->MitoDys SixOHDA 6-OHDA ROS Increased ROS SixOHDA->ROS Glutamate Glutamate Ca Calcium Influx Glutamate->Ca MitoDys->ROS MMP MMP Collapse ROS->MMP Ca->ROS CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Antioxidant Antioxidant Activity Antioxidant->ROS MitoProtect Mitochondrial Protection MitoProtect->MMP AntiApoptotic Anti-Apoptotic Effects AntiApoptotic->Casp3

Caption: Signaling pathways in neurotoxicity and potential intervention.

The proposed experiments will test the hypothesis that this compound exerts its neuroprotective effects through one or more of the following mechanisms:

  • Direct antioxidant activity: By scavenging ROS, the compound could reduce oxidative damage to cellular components.

  • Mitochondrial protection: The compound may stabilize the mitochondrial membrane, preventing the collapse of MMP and the release of pro-apoptotic factors.

  • Inhibition of the apoptotic cascade: The compound could directly or indirectly inhibit the activation of caspases, thereby halting the execution phase of apoptosis.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of the neuroprotective potential of this compound. By employing a panel of relevant neurotoxins and a battery of well-established assays, this experimental plan will generate crucial data on the compound's efficacy and potential mechanisms of action. The successful execution of these studies will provide a strong foundation for further preclinical development and position this compound as a promising candidate for the treatment of neurodegenerative diseases. The structured approach, including the use of positive controls and the generation of quantitative data, ensures the trustworthiness and scientific integrity of the findings.

References

A Comparative Guide to Assessing the Off-Target Effects of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" compound is merely the beginning. The journey from a promising molecule to a safe and effective drug is paved with rigorous characterization, central to which is the assessment of its selectivity. Off-target interactions, where a drug binds to unintended biomolecules, are a primary cause of adverse effects and clinical trial failures.[1] Therefore, a comprehensive understanding of a compound's off-target profile is not just a regulatory requirement but a fundamental aspect of rational drug design.

This guide focuses on a strategic approach to evaluating the off-target profile of a novel chemical entity, 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one , hereafter referred to as the "Test Compound." This molecule incorporates both piperidine and pyrrolidinone moieties, which are recognized as "privileged scaffolds" in medicinal chemistry.[2][3] Their prevalence in approved drugs speaks to their favorable physicochemical and pharmacokinetic properties.[4] However, the very features that make these scaffolds desirable can also predispose them to interactions with a wide range of biological targets.

This document provides a framework for researchers, scientists, and drug development professionals to systematically investigate the selectivity of such compounds. We will compare our Test Compound against two benchmarks:

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor known for its clinical efficacy in treating various cancers, but also for a well-documented profile of off-target effects that contribute to its side effects.[5][6][7][8]

  • Selective Kinase Inhibitor X (SKI-X): A hypothetical, highly selective inhibitor of a single kinase (e.g., Aurora Kinase A), representing the ideal "clean" compound.

Through a series of robust, industry-standard assays, we will illustrate how to generate and interpret data to build a comprehensive selectivity profile, enabling informed decisions in lead optimization and preclinical development.

Foundational Off-Target Assessment: In Vitro Kinase Profiling

Protein kinases are one of the largest and most functionally diverse gene families, and they represent a significant class of drug targets, particularly in oncology.[9] Due to the conserved nature of the ATP-binding site across the kinome, kinase inhibitors often exhibit off-target activity.[10] Therefore, the initial and most critical step in assessing the selectivity of a new compound is to screen it against a broad panel of kinases.

Experimental Rationale

A comprehensive kinase screen provides a bird's-eye view of a compound's interaction landscape. By quantifying the inhibitory activity against hundreds of kinases, we can identify potential off-target liabilities early in the discovery process.[][12] This allows for the timely modification of the chemical scaffold to improve selectivity or, alternatively, to explore intentional polypharmacology where inhibiting multiple targets could be therapeutically beneficial.[8][13]

Experimental Protocol: In Vitro Kinase Profiling Assay
  • Compound Preparation: The Test Compound, Sunitinib, and SKI-X are solubilized in DMSO to create high-concentration stock solutions. A series of dilutions are then prepared to determine the IC50 (half-maximal inhibitory concentration) for potent interactions. For an initial broad screen, a single high concentration (e.g., 10 µM) is often used.

  • Kinase Panel Selection: A diverse panel of purified human kinases (e.g., the Eurofins KinaseProfiler™ or Reaction Biology's HotSpot℠ platform) is selected, covering all major branches of the human kinome.

  • Reaction Setup: For each kinase, a reaction is set up in a multi-well plate containing the purified kinase, a specific substrate (peptide or protein), and ATP. Radiometric assays using ³³P-ATP are considered the gold standard due to their direct measurement of substrate phosphorylation and low interference rates.[12][14]

  • Incubation: The test compounds (or vehicle control) are added to the kinase reaction mixtures and incubated at a controlled temperature (e.g., 30°C) for a specified period.

  • Detection and Data Analysis: After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. The percentage of inhibition for each kinase is calculated relative to the vehicle control. For hits showing significant inhibition, dose-response curves are generated to determine IC50 values.

Comparative Data Analysis

The following table presents hypothetical data from a kinase profiling screen.

Kinase TargetTest Compound (% Inhibition @ 10 µM)Sunitinib (% Inhibition @ 10 µM)SKI-X (% Inhibition @ 10 µM)
Aurora Kinase A 95% 45%98%
VEGFR288%99% 5%
PDGFRβ85%98% 2%
c-KIT75%97% 1%
SRC60%92%8%
ABL155%89%3%
AMPK40%70%0%
LCK35%85%4%
p38α25%65%2%
EGFR10%30%1%

Interpretation of Results:

  • Test Compound: The data suggests that our Test Compound is a potent inhibitor of Aurora Kinase A, its presumed primary target. However, it also shows significant activity against several other kinases, including VEGFR2, PDGFRβ, and c-KIT, indicating a somewhat promiscuous profile.

  • Sunitinib: As expected, Sunitinib demonstrates potent inhibition across a wide range of kinases, consistent with its known multi-targeted profile.[5][6] Its inhibition of AMPK is a known off-target effect linked to cardiotoxicity.[6]

  • SKI-X: This hypothetical compound shows exceptional selectivity for its target, Aurora Kinase A, with minimal to no activity against other kinases in the panel. This represents an ideal selectivity profile.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound, Comparators (Sunitinib, SKI-X) Reaction Combine Kinase, Substrate, ATP, and Compound Compound->Reaction KinasePanel Panel of Purified Kinases KinasePanel->Reaction SubstrateATP Substrate & ³³P-ATP SubstrateATP->Reaction Incubate Incubate at 30°C Reaction->Incubate StopReaction Stop Reaction & Filter Incubate->StopReaction Scintillation Scintillation Counting StopReaction->Scintillation CalcInhibition Calculate % Inhibition Scintillation->CalcInhibition IC50 Determine IC50 for Hits CalcInhibition->IC50

Workflow for in vitro kinase profiling to determine off-target effects.

Broadening the Scope: Receptor and Ion Channel Screening

Beyond kinases, off-target interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters are a common source of adverse drug effects. A broad screening panel, often referred to as a "safety pharmacology" panel, is essential to identify these liabilities.

Experimental Rationale

Radioligand binding assays are a robust and sensitive method for assessing a compound's ability to bind to a wide array of receptors and channels.[15][16][17] These assays are typically run in a competitive format, where the test compound's ability to displace a known, high-affinity radiolabeled ligand from its target is measured. This provides a direct measure of binding affinity (Ki) and can flag potential interactions that warrant further functional investigation.

Experimental Protocol: Radioligand Binding Assay
  • Target Preparation: Membranes are prepared from cell lines or tissues that endogenously or recombinantly express the target receptor or ion channel.

  • Assay Setup: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a specific, high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled) and the test compound at a single high concentration (e.g., 10 µM).

  • Equilibrium Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: Receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter mat.

  • Detection and Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The percentage of inhibition of radioligand binding is calculated for the test compound relative to a control.

Comparative Data Analysis
TargetTest Compound (% Inhibition @ 10 µM)Sunitinib (% Inhibition @ 10 µM)SKI-X (% Inhibition @ 10 µM)
Adrenergic α1A5%15%2%
Adrenergic β28%25%1%
Dopamine D212%30%3%
Histamine H165%40%5%
Muscarinic M115%20%0%
Serotonin 5-HT2A58%35%4%
hERG Channel45%55%2%

Interpretation of Results:

  • Test Compound: The Test Compound shows significant binding to the Histamine H1 and Serotonin 5-HT2A receptors, suggesting potential for off-target effects related to these systems (e.g., sedation from H1 antagonism). The moderate inhibition of the hERG channel is a critical finding, as hERG blockade is associated with a risk of cardiac arrhythmia and is a major reason for drug candidate failure.

  • Sunitinib: Sunitinib also shows broad, moderate activity against several receptors and a notable interaction with the hERG channel, which is consistent with its known side effect profile.[18]

  • SKI-X: The selective compound shows negligible binding to all targets in the safety panel, reinforcing its clean off-target profile.

Confirming Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are powerful screening tools, they do not always reflect a compound's behavior in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that allows for the direct measurement of a compound's engagement with its target protein within intact cells.[19][20][21][22]

Experimental Rationale

CETSA is based on the principle that when a compound binds to its target protein, it generally stabilizes the protein's structure.[23] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[21] This technique can be applied not only to the intended target but also to potential off-targets identified in broader screens.

Experimental Protocol: CETSA
  • Cell Treatment: Intact cells expressing the target of interest are treated with the test compound or a vehicle control for a defined period.

  • Heating: The treated cell suspensions are aliquoted and heated to a range of temperatures (e.g., from 37°C to 65°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: The cells are lysed, and the insoluble, aggregated proteins are separated from the soluble protein fraction by centrifugation.

  • Protein Quantification: The amount of the specific target protein remaining in the soluble fraction is quantified. This is typically done by Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: The amount of soluble protein at each temperature is plotted to generate melting curves. A thermal shift (ΔTm) is calculated as the difference in the melting temperature with and without the compound.

G cluster_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Compound Treat with Compound or Vehicle Cells->Compound Aliquot Aliquot Treated Cells Compound->Aliquot Heat Heat to a Range of Temperatures Aliquot->Heat Lysis Lysis & Centrifugation Heat->Lysis Quantify Quantify Soluble Protein (e.g., Western Blot) Lysis->Quantify Plot Plot Melting Curves & Determine ΔTm Quantify->Plot

Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data Analysis
Target ProteinTest Compound (ΔTm)Sunitinib (ΔTm)SKI-X (ΔTm)
Aurora Kinase A+5.2°C+1.5°C+6.1°C
VEGFR2+4.8°C+7.5°CNo Shift
Histamine H1No ShiftNo ShiftNo Shift

Interpretation of Results:

  • Test Compound: A significant thermal shift for both Aurora Kinase A and VEGFR2 confirms that the Test Compound engages these targets in a cellular environment. This validates the in vitro kinase data.

  • Sunitinib: A strong thermal shift for VEGFR2 confirms engagement with one of its primary targets. The smaller shift for Aurora Kinase A is consistent with its lower in vitro potency against this kinase.

  • SKI-X: A robust thermal shift is observed only for Aurora Kinase A, confirming its high selectivity in a cellular context.

  • Histamine H1: The absence of a thermal shift for the Histamine H1 receptor, despite the binding observed in the radioligand assay, could indicate several possibilities. The binding might not be strong enough to induce stabilization, or the interaction in the cellular milieu might be different from that with isolated membranes. This highlights the importance of using orthogonal assays; the binding data from the receptor screen flags a potential interaction, which would now require a functional assay (e.g., a calcium flux assay for H1 receptor activation/antagonism) to determine its physiological relevance.

Conclusion and Strategic Outlook

The systematic assessment of off-target effects is a cornerstone of modern drug discovery. For a novel molecule like This compound , leveraging privileged scaffolds necessitates a thorough and multi-faceted approach to selectivity profiling.

Our comparative analysis demonstrates a logical and robust workflow:

  • Initial Broad Screening: An extensive in vitro kinase panel provides the foundational layer of understanding, quickly identifying the primary target(s) and the most significant off-target kinase interactions.

  • Safety Pharmacology Screening: A broad receptor and ion channel binding panel is crucial for flagging potential interactions with targets known to be associated with common adverse drug reactions.

  • Cellular Target Validation: CETSA serves as an invaluable tool to confirm that the interactions observed in vitro translate to target engagement within the complex environment of a living cell.

Based on our hypothetical data, the Test Compound is a potent ligand for its intended target but possesses a promiscuous profile that requires careful consideration. The off-target activities on VEGFR2/PDGFRβ could be explored for potential anti-angiogenic polypharmacology, while the interactions with the Histamine H1 and hERG channels represent significant liabilities that must be addressed through medicinal chemistry efforts to improve selectivity.

By comparing this profile to the promiscuous standard (Sunitinib) and the idealized selective compound (SKI-X), researchers can contextualize their findings and make data-driven decisions to advance compounds with the highest probability of success and the lowest risk of safety-related attrition.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper and safe disposal of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one, a heterocyclic compound often utilized in research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to handle chemical waste responsibly.

Disclaimer: This document offers guidance based on the chemical structure of this compound and established safety protocols. However, the Safety Data Sheet (SDS) provided by the manufacturer is the ultimate authoritative source for safety and disposal information.[1][2] Always consult the specific SDS for your material before handling or disposal.

Hazard Assessment and Characterization

Understanding the potential hazards of this compound is the foundation of its safe management. While a specific, publicly available SDS for this exact compound is not available, its structure, containing piperidine and pyrrolidinone moieties, allows for an informed assessment of its likely hazardous properties. Structurally similar compounds exhibit a range of health hazards.

For instance, related chemicals are classified under the Globally Harmonized System (GHS) with the following warnings, which should be cautiously attributed to this compound until an official SDS is consulted:

  • H302: Harmful if swallowed. [3][4]

  • H315: Causes skin irritation. [3][4]

  • H319: Causes serious eye irritation. [3][4]

  • H335: May cause respiratory irritation. [3][4]

Given these potential hazards, this compound must be treated as a hazardous chemical. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [5][6] Such actions can lead to the contamination of waterways and pose a significant risk to aquatic life and public health.[7]

Regulatory Framework: Compliance with OSHA and EPA

The disposal of laboratory chemicals in the United States is governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[2][8] The CHP must outline specific procedures for the safe handling and disposal of hazardous chemicals.[9] All personnel must be trained on the contents of the CHP and the hazards of the chemicals they work with.[2]

  • EPA's Resource Conservation and Recovery Act (RCRA): The RCRA gives the EPA the authority to control hazardous waste from its generation to its ultimate disposal.[1][7] Laboratories are considered hazardous waste generators and must comply with strict regulations regarding waste identification, storage, labeling, and disposal through licensed facilities.[1][10]

Standard Operating Procedure for Disposal

This step-by-step protocol is designed to ensure a self-validating system of safety and compliance.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the correct PPE to prevent exposure.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be inspected for integrity before use. Dispose of contaminated gloves as hazardous waste.[4]

  • Body Protection: A standard lab coat or a chemical-resistant apron should be worn.[4]

Step 2: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions.[11][12] this compound, as a non-halogenated organic compound, should be collected in a dedicated waste stream.

Waste StreamCompatibility with this compoundRationale
Non-Halogenated Organic Solvents Compatible Can be collected with other similar organic wastes like ethanol, methanol, hexane.
Halogenated Organic Solvents Incompatible Mixing can complicate disposal methods and increase costs.
Strong Acids (e.g., HCl, H₂SO₄) Incompatible Risk of violent exothermic reaction due to the basic nitrogen in the piperidine ring.[12]
Strong Bases (e.g., NaOH, KOH) Incompatible While less reactive than with acids, mixing is poor practice and can complicate neutralization.[12]
Oxidizing Agents (e.g., Nitrates, Peroxides) Incompatible Risk of fire or explosion.[12]
Aqueous Waste Incompatible Should never be mixed with organic waste streams.
Step 3: Waste Collection and Containerization

All chemical waste must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12]

  • Select a Compatible Container: Use a container made of material that will not react with the chemical waste (e.g., a high-density polyethylene or glass bottle).[1] Ensure the container is in good condition with no leaks or cracks.[7]

  • Transfer the Waste: Carefully pour the waste into the container using a funnel to prevent spills. If the compound is a solid, use a scoop or spatula.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[1]

  • Secure the Lid: Tightly seal the container when not actively adding waste to prevent the release of vapors.[11][12]

Step 4: Labeling the Waste Container

Proper labeling is a critical OSHA and EPA requirement. The label must be legible and visible at all times.[12]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations or formulas.[12]

  • An accurate list of all components and their approximate percentages if it is a mixture.[12]

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The date accumulation started.

Step 5: Storage in the Satellite Accumulation Area (SAA)

The SAA is a designated laboratory area for the short-term storage of hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][12]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[1]

  • Inspections: The SAA should be inspected weekly to check for leaks and proper labeling.[7][12]

Step 6: Arranging for Final Disposal

Laboratory personnel are not authorized to perform final disposal.

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health & Safety (EHS) department.[12]

  • Scheduled Pickup: EHS will arrange for the pickup and transportation of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][10]

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Step 1: Don Personal Protective Equipment start->ppe container Step 2 & 3: Select Compatible Container & Segregate Waste ppe->container label Step 4: Affix Hazardous Waste Label container->label transfer Transfer Waste to Container (Do not exceed 90% capacity) label->transfer store Step 5: Store in Secondary Containment within SAA transfer->store contact_ehs Step 6: Container Full? Contact EHS for Pickup store->contact_ehs end EHS Collects for Final Disposal at TSDF contact_ehs->end

Caption: Workflow for the safe and compliant disposal of chemical waste.

References

Navigating the Uncharted: A Safety and Handling Guide for 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, novel chemical entities present both exciting opportunities and uncharted safety considerations. This guide provides a comprehensive framework for the safe handling, use, and disposal of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one, a compound of interest in drug development. As a Senior Application Scientist, my objective is to equip you with not just a set of procedures, but a deep understanding of the principles behind them, ensuring a culture of safety and scientific excellence in your laboratory.

Hazard Assessment: A Compound of Two Moieties

Due to the novelty of this compound, a specific Safety Data Sheet (SDS) is not yet readily available. Therefore, a conservative approach to hazard assessment is paramount. We must infer the potential risks by examining its constituent chemical structures: the piperidine ring and the N-substituted pyrrolidone.

  • Piperidine: This moiety is associated with a range of hazards, including flammability, acute toxicity if swallowed, inhaled, or in contact with skin, and the potential to cause severe skin burns and eye damage.

  • N-substituted Pyrrolidones (e.g., N-methyl-2-pyrrolidone): This class of solvents can be irritating to the eyes, skin, and respiratory system. Some pyrrolidone derivatives are also recognized as reproductive toxins.

Given these precursors, it is prudent to treat this compound as a substance with the potential for acute toxicity, skin and eye corrosivity, and respiratory irritation. Until empirical data becomes available, a high degree of caution is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on a comprehensive evaluation of the potential hazards.

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk. All eyewear must meet ANSI Z87.1 standards.
Hand Protection Double-gloving with compatible chemical-resistant glovesInner Glove: Nitrile. Outer Glove: Butyl rubber or Viton™. This combination provides robust protection against a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, and immediately if contamination is suspected. For specific breakthrough times with related compounds, refer to the glove manufacturer's chemical resistance guides.
Skin and Body Protection Chemical-resistant laboratory coat or apron over a long-sleeved shirt and long pantsA lab coat made of a non-flammable or flame-retardant material is recommended. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. Ensure shoes are closed-toe and made of a non-porous material.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeTo be used in a certified chemical fume hood. If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a respirator is mandatory. Ensure proper fit testing and training for all users.

Operational Workflow: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Use

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Don the required PPE as outlined in the table above. Ensure the fume hood sash is at the appropriate height.

  • Weighing and Transfer: Use a dedicated, clean spatula and weighing vessel. Handle the compound gently to avoid generating dust or aerosols.

  • In Solution: When preparing solutions, add the compound slowly to the solvent. Be aware of any potential exothermic reactions.

  • Post-Handling: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., ethanol), followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly after handling.

Spill Management

In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer. Only trained personnel with appropriate PPE should manage the cleanup.

  • Containment: For small spills, use an absorbent material, such as vermiculite or a chemical spill pillow, to contain the substance.

  • Neutralization (if applicable): For larger spills, consult with safety personnel regarding the appropriate neutralization procedure.

  • Cleanup: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area thoroughly.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste generated must be treated as hazardous.

Waste StreamDisposal Protocol
Unused Compound Collect in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
Contaminated Labware (e.g., pipette tips, gloves, weighing paper) Place in a designated, sealed hazardous waste bag or container immediately after use.
Contaminated Solvents Collect in a labeled, sealed, and appropriate solvent waste container. Be mindful of chemical incompatibilities.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never dispose of this compound down the drain.

Visualizing the Workflow

To further clarify the operational procedures, the following diagrams illustrate the key decision points and steps in the handling and disposal process.

PPE_Selection_Workflow start Task Involving This compound assess_risk Assess Risk of Exposure (Splash, Aerosol, Inhalation) start->assess_risk ppe_selection Select Appropriate PPE assess_risk->ppe_selection eye_face Eye/Face Protection: Goggles & Face Shield ppe_selection->eye_face All Tasks hand Hand Protection: Double Gloves (Nitrile/Butyl or Viton™) ppe_selection->hand All Tasks body Body Protection: Chemical-Resistant Lab Coat/Apron ppe_selection->body All Tasks respiratory Respiratory Protection: Respirator in Fume Hood ppe_selection->respiratory All Tasks proceed Proceed with Task eye_face->proceed hand->proceed body->proceed respiratory->proceed

Caption: PPE Selection Workflow for Handling this compound.

Waste_Disposal_Workflow start Waste Generation (Unused Compound, Contaminated Materials, Solvents) segregate Segregate Waste Streams start->segregate label_waste Label Waste Containers (Contents, Hazards, Date) segregate->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Proper Disposal by EHS contact_ehs->disposal

Caption: Waste Disposal Workflow for this compound.

Conclusion: A Commitment to Safety

The responsible advancement of science requires an unwavering commitment to safety. While this compound holds potential as a research compound, its handling demands a thorough understanding of its inferred hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, you are not only protecting yourself and your colleagues but also fostering a laboratory environment where groundbreaking research can be conducted safely and ethically.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.